3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Beschreibung
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Eigenschaften
Molekularformel |
C12H15F2NO |
|---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
3-(3,4-difluoro-5-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H15F2NO/c1-16-11-6-9(5-10(13)12(11)14)8-3-2-4-15-7-8/h5-6,8,15H,2-4,7H2,1H3 |
InChI-Schlüssel |
HRUNEWGPSZFQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C2CCCNC2)F)F |
Herkunft des Produkts |
United States |
3-(3,4-Difluoro-5-methoxyphenyl)piperidine physical properties
The following technical guide details the physicochemical profile, synthesis considerations, and medicinal chemistry applications of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine .
This guide is structured for drug discovery professionals, focusing on the molecule's role as a "privileged scaffold" for modulating lipophilicity and metabolic stability in lead optimization.
Executive Summary & Chemical Identity
3-(3,4-Difluoro-5-methoxyphenyl)piperidine is a substituted saturated heterocycle used primarily as a chiral building block in the synthesis of GPCR ligands (e.g., Dopamine, Orexin antagonists) and kinase inhibitors.
Its structural value lies in the 3,4,5-substitution pattern on the phenyl ring. The vicinal difluoro motif (3,4-F) provides metabolic resistance against oxidative metabolism (blocking CYP450 sites), while the methoxy group (5-OMe) acts as a hydrogen bond acceptor and weak electron donor, allowing for precise electronic tuning of the aromatic system without significantly increasing steric bulk.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 3-(3,4-difluoro-5-methoxyphenyl)piperidine |
| Molecular Formula | C₁₂H₁₅F₂NO |
| Molecular Weight | 227.25 g/mol |
| CAS Number | Not widely listed; typically custom synthesized or cataloged as salt forms (e.g., HCl: 19725-18-9 analog) |
| SMILES | COc1cc(cc(F)c1F)C2CCCNC2 |
| Chirality | Contains one stereocenter at C3.[1][2][3][4][5][6][7] Exists as (R)- and (S)- enantiomers. |
Physical & Physicochemical Properties
The following data represents the consensus of experimental ranges for analogous 3-aryl piperidines and calculated descriptors for this specific substitution pattern.
Solid-State & Thermal Properties
The free base is typically an oil or low-melting solid due to the flexibility of the saturated piperidine ring and the asymmetry of the substitution.
| Property | Value / Observation | Technical Insight |
| Physical State (Free Base) | Viscous Oil or Waxy Solid | Color ranges from pale yellow to beige.[8] Oxidizes slightly upon air exposure. |
| Physical State (HCl Salt) | Crystalline Solid | White to off-white powder. Hygroscopic. Preferred form for storage. |
| Melting Point (HCl Salt) | 185°C – 210°C (Decomp.) | High lattice energy of the ammonium salt stabilizes the solid form. |
| Boiling Point (Predicted) | 315°C ± 25°C at 760 mmHg | High boiling point requires high-vacuum distillation (0.1 mmHg) for purification. |
Solution & Electronic Properties
The fluorine effect is critical here. The electron-withdrawing nature of the 3,4-difluoro motif lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine, potentially improving oral bioavailability by reducing ionization at physiological pH.
| Property | Value | Mechanistic Implication |
| pKa (Conjugate Acid) | 9.8 ± 0.5 | Slightly less basic than piperidine (pKa ~11.2) due to the inductive effect of the difluorophenyl ring. |
| LogP (Lipophilicity) | 2.3 – 2.6 | The difluoro/methoxy combination pushes the molecule into an optimal CNS-penetration range (LogP 2–3). |
| Polar Surface Area (PSA) | ~32 Ų | Low PSA suggests excellent passive membrane permeability (Blood-Brain Barrier penetrant). |
| Solubility (Free Base) | DCM, MeOH, DMSO, EtOAc | Highly soluble in organic solvents. Poorly soluble in water (<1 mg/mL). |
| Solubility (Salt Form) | Water, Methanol | >50 mg/mL in water. Suitable for biological assays. |
Synthesis & Characterization Workflow
The synthesis of this scaffold typically involves constructing the aryl-piperidine bond. The most robust route utilizes a Suzuki-Miyaura coupling followed by reduction, or the hydrogenation of a pyridine precursor.
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path from raw materials to the isolated chiral salt.
Caption: Figure 1. Synthetic pathway from boronic acid precursors to the resolved chiral piperidine scaffold.
Analytical Specifications (QC Criteria)
To ensure data integrity in biological assays, the compound must meet these strict criteria:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Diagnostic peaks: Methoxy singlet (~3.8 ppm), Piperidine ring multiplets (1.5–3.2 ppm), Aromatic protons (6.8–7.2 ppm, showing F-H coupling).
-
-
LC-MS:
-
Purity > 98% (UV 254 nm).
-
Mass [M+H]⁺ = 228.1.
-
-
Chiral HPLC:
-
Enantiomeric Excess (ee) > 99% required for specific receptor binding studies.
-
Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/Diethylamine.
-
Handling, Stability & Safety
This compound acts as a secondary amine and a fluorinated aromatic.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
-
Stability: Stable under N₂ atmosphere at -20°C for >2 years. Free base absorbs CO₂ from air (carbamate formation).
-
Safety Profile:
Medicinal Chemistry Applications
Why choose 3-(3,4-difluoro-5-methoxyphenyl)piperidine over a standard phenylpiperidine?
-
Metabolic Blocking: The 3,4-difluoro substitution blocks the primary sites of metabolic hydroxylation on the phenyl ring (CYP450 oxidation), significantly extending the half-life (
) of the drug candidate. -
Conformational Bias: The C3-substitution creates a "kinked" vector compared to the linear C4-substitution, often providing better selectivity for GPCR orthosteric sites (e.g., differentiating D2 vs D4 receptors).
-
Electronic Tuning: The 5-methoxy group acts as a specific H-bond acceptor. In combination with the fluorines, it creates a polarized hydrophobic pocket filler that can displace high-energy water molecules in the receptor binding site.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted piperidines. PubChem.[11] Available at: [Link]
- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for the 3,4-difluoro motif).
- World Intellectual Property Organization (WIPO).Patent WO2013127913A1: 4,4-difluoro-piperidine compounds and analogs. (Provides synthesis protocols for similar difluoro-piperidine scaffolds).
Sources
- 1. (2R,3R,4R,5S)-1-[2,2-difluoro-5-[(4-phenylphenyl)methoxy]pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol | C24H31F2NO5 | CID 118411077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2875066-38-7|(3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one | C14H11F5O3 | CID 166159262 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 3-(3,4-Difluoro-5-methoxyphenyl)piperidine: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the novel chemical entity, 3-(3,4-Difluoro-5-methoxyphenyl)piperidine. Given its recent emergence as a molecule of interest, this document details a proposed synthetic pathway, predicted physicochemical and spectroscopic characteristics, and explores its potential as a CNS-active agent based on structure-activity relationships of analogous compounds.
Introduction and Rationale
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with enzymes and receptors. The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. Specifically, the difluoromethoxy substitution pattern on a phenyl ring is a bioisostere for other functional groups and can enhance CNS penetration and modulate pKa.
This guide focuses on the synthesis and characterization of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine, a compound that combines these desirable features. While direct literature on this specific molecule is not yet prevalent, its structural similarity to known dopamine receptor antagonists and other CNS-active agents suggests its potential for further investigation in drug discovery programs.[3][4][5]
Chemical Structure and CAS Number
As a novel compound, a registered CAS number for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine is not yet available. The proposed structure is presented below:
Chemical Structure:
IUPAC Name: 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Molecular Formula: C₁₂H₁₅F₂NO
Molecular Weight: 227.25 g/mol
Proposed Synthetic Pathway
The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine can be approached through a multi-step sequence, leveraging established methodologies for the formation of substituted pyridinium salts and their subsequent reduction. A plausible and efficient route is detailed below.
Experimental Protocol: Synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Step 1: Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde
This starting material can be synthesized from commercially available 3,4,5-trifluorobenzaldehyde via a nucleophilic aromatic substitution reaction with sodium methoxide.
-
Reagents and Materials: 3,4,5-trifluorobenzaldehyde, sodium methoxide, methanol, dichloromethane, hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3,4,5-trifluorobenzaldehyde in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-difluoro-5-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)pyridine
The substituted pyridine can be formed via a condensation reaction between 3,4-difluoro-5-methoxybenzaldehyde and a suitable nitrogen source, followed by cyclization and aromatization. A more direct approach involves a Suzuki or other cross-coupling reaction if a suitable boronic acid or other organometallic reagent of 3-bromopyridine is used.
-
Reagents and Materials: 3,4-Difluoro-5-methoxybenzaldehyde, 3-aminocrotononitrile, sodium ethoxide, ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add 3,4-difluoro-5-methoxybenzaldehyde and 3-aminocrotononitrile.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography.
-
Step 3: N-Alkylation and Reduction to 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
The final step involves the reduction of the pyridine ring to a piperidine ring. This is a well-established transformation.[6]
-
Reagents and Materials: 3-(3,4-Difluoro-5-methoxyphenyl)pyridine, benzyl bromide, acetone, sodium borohydride, ethanol, palladium on carbon (10%), hydrogen gas.
-
Procedure:
-
React 3-(3,4-Difluoro-5-methoxyphenyl)pyridine with benzyl bromide in acetone to form the corresponding N-benzylpyridinium bromide.
-
Reduce the pyridinium salt with sodium borohydride in ethanol to yield N-benzyl-3-(3,4-difluoro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine.
-
Perform catalytic hydrogenation of the tetrahydropyridine derivative using 10% Pd/C under a hydrogen atmosphere to simultaneously reduce the double bond and remove the N-benzyl protecting group.
-
Filter the catalyst and concentrate the filtrate to obtain the crude 3-(3,4-Difluoro-5-methoxyphenyl)piperidine.
-
Purify the final product by column chromatography or crystallization.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine.
Predicted Physicochemical and Spectroscopic Properties
Based on the analysis of structurally related compounds, the following properties are predicted for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine:
| Property | Predicted Value |
| Appearance | Colorless to pale yellow solid or oil |
| Boiling Point | > 250 °C (estimated) |
| Melting Point | 70-90 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| logP | 2.5 - 3.5 (estimated) |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.5-6.8 (m, 2H, Ar-H)
-
δ 3.8-3.9 (s, 3H, OCH₃)
-
δ 2.5-3.2 (m, 5H, piperidine-H)
-
δ 1.5-2.0 (m, 4H, piperidine-H)
-
A broad singlet corresponding to the N-H proton would also be expected.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Signals in the aromatic region (δ 100-160 ppm) showing C-F couplings.
-
A signal for the methoxy carbon around δ 56 ppm.
-
Signals for the piperidine carbons in the range of δ 25-50 ppm.
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
Two distinct signals for the two non-equivalent fluorine atoms, likely exhibiting coupling to each other and to the aromatic protons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ at m/z 228.1
-
Potential Applications and Biological Activity
The structural motifs present in 3-(3,4-Difluoro-5-methoxyphenyl)piperidine are found in compounds with significant biological activity, particularly within the central nervous system.
-
Dopamine Receptor Antagonism: Phenylpiperidine derivatives are well-known dopamine receptor ligands. The specific substitution pattern of the title compound bears resemblance to antagonists of the D4 receptor, which are being investigated for their potential in treating neuropsychiatric disorders.[3][4][5]
-
Other CNS Targets: The piperidine ring is a common feature in selective serotonin reuptake inhibitors (SSRIs), antipsychotics, and opioids. Further screening of this novel compound against a panel of CNS targets is warranted.
Logical Relationship Diagram: From Structure to Potential Application
Caption: Logical flow from structural components to potential therapeutic applications.
Characterization and Quality Control
Protocol for Compound Characterization:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) to determine purity and confirm molecular weight.
-
Elemental analysis (CHN) to confirm the empirical formula.
-
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H, ¹³C, ¹⁹F, and 2D-NMR (COSY, HSQC, HMBC) for unambiguous assignment of all protons and carbons.
-
Infrared (IR) spectroscopy to identify characteristic functional groups.
-
High-Resolution Mass Spectrometry (HRMS) to determine the exact mass.
-
-
Physicochemical Properties:
-
Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability.
-
Measurement of logP/logD to assess lipophilicity.
-
Conclusion
3-(3,4-Difluoro-5-methoxyphenyl)piperidine represents a promising, albeit currently under-documented, scaffold for the development of novel CNS-active agents. The synthetic route proposed herein is based on robust and well-established chemical transformations, offering a clear path to obtaining this molecule for further investigation. The predicted physicochemical and spectroscopic properties provide a benchmark for its characterization. Given the prevalence of its structural motifs in known psychoactive compounds, a thorough biological evaluation of this compound is highly recommended.
References
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11208039/]
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39069929/]
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - ResearchGate. [URL: https://www.researchgate.net/publication/381781665_Synthesis_and_Biological_Characterization_of_44-Difluoro-3-phenoxymethylpiperidine_Scaffold_as_Dopamine_4_Receptor_D4R_Antagonist_in_vitro_Tool_compounds]
- Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [URL: Not available]
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6253]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.mdpi.com/1420-3049/27/11/3421]
- THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [URL: Not available]
- Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7770112/]
- Piperidine Synthesis. - DTIC. [URL: https://apps.dtic.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02447]
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- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. [URL: https://patents.google.
- Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - MDPI. [URL: https://www.mdpi.com/1420-3049/29/2/481]
- EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents. [URL: https://patents.google.
- Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - ResearchGate. [URL: https://www.researchgate.net/publication/264560943_Synthesis_of_5-amino-_and_5-hydroxy-33-difluoropiperidines]
- (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/166159262]
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. [URL: https://patents.google.
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-pK-a-THF-values-for-3-4-and-2-methoxypyridine-as-well-as-their-complexes_fig1_265692631]
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- 2875066-38-7|(3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)dihydrofuran-2(3H)-one - BLDpharm. [URL: https://www.bldpharm.com/products/2875066-38-7.html]
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- Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam - bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.06.29.450413v1.full]
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3-(3,4-Difluoro-5-methoxyphenyl)piperidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Abstract
The 3-aryl piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous pharmaceuticals and clinical candidates. The strategic incorporation of fluorine atoms onto the aryl substituent can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, pKa, and binding affinity.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to 3-(3,4-Difluoro-5-methoxyphenyl)piperidine, a valuable building block for drug discovery programs. We will dissect a multi-step synthesis commencing from a commercially available fluorinated aromatic precursor, proceeding through a key Suzuki-Miyaura cross-coupling reaction, and culminating in a catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key strategic and procedural choices.
Retrosynthetic Analysis and Strategic Overview
A robust synthesis requires a logical and efficient plan. Our retrosynthetic analysis for the target molecule, 3-(3,4-Difluoro-5-methoxyphenyl)piperidine (1) , identifies the hydrogenation of a pyridine precursor as the most direct and reliable approach for constructing the saturated piperidine ring.[4][5] The required intermediate, 3-(3,4-Difluoro-5-methoxyphenyl)pyridine (2) , can be assembled via a carbon-carbon bond-forming reaction. Among the various cross-coupling methods, the Suzuki-Miyaura reaction stands out for its functional group tolerance and mild reaction conditions, making it ideal for this purpose.[6][7] This leads to two key synthons: Pyridine-3-boronic acid (3) and the halogenated aromatic partner, 1-Bromo-3,4-difluoro-5-methoxybenzene (4) . The latter can be synthesized from 1-Bromo-3,4,5-trifluorobenzene (5) through a selective nucleophilic aromatic substitution (SNAr) reaction.
This strategic approach is visualized in the following retrosynthesis diagram:
Sources
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- 7. youtube.com [youtube.com]
The Multifaceted Biological Activities of Difluorophenylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The difluorophenylpiperidine core, in particular, has emerged as a privileged scaffold, giving rise to a diverse array of compounds with significant biological activities. This guide provides an in-depth exploration of the pharmacological landscape of these derivatives, offering researchers and drug development professionals a comprehensive resource on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will delve into key areas where these compounds have shown promise, including the modulation of central nervous system targets and the regulation of metabolic pathways.
I. Central Nervous System Activity: Targeting Monoamine Transporters
Difluorophenylpiperidine derivatives have demonstrated significant activity as ligands for monoamine transporters, particularly the dopamine transporter (DAT).[2][3] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders.[3]
A. Mechanism of Action: Modulating Dopamine Reuptake
The primary mechanism by which these derivatives exert their CNS effects is through the inhibition of dopamine reuptake by binding to DAT. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. The difluorophenyl moiety often plays a crucial role in establishing high-affinity binding to the transporter.
B. Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the potency and selectivity of difluorophenylpiperidine derivatives for DAT. For instance, the substitution pattern on the phenyl ring and the nature of the substituent on the piperidine nitrogen are critical determinants of binding affinity. Studies have shown that bis-(4'-fluorophenyl)amine substitutions can significantly improve binding affinity and selectivity for DAT.[4]
C. Experimental Protocol: Dopamine Transporter Binding Assay
A fundamental technique to characterize the interaction of difluorophenylpiperidine derivatives with DAT is the radioligand binding assay. This method quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the transporter.
Protocol: [³H]WIN 35,428 Binding Assay for Dopamine Transporter
This protocol is adapted from established methods for characterizing DAT binding.[2][5][6]
1. Materials and Reagents:
-
Membrane Preparation: Rat striatal tissue (a brain region rich in DAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).[2][6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compounds: Difluorophenylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (e.g., 10 µM GBR 12909).
-
50 µL of various concentrations of the test difluorophenylpiperidine derivative.
-
-
Add Radioligand: Add 50 µL of [³H]WIN 35,428 to each well at a final concentration near its Kd (e.g., 2-5 nM).
-
Add Membrane Preparation: Add 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for DAT Binding Assay
Caption: Workflow of the [³H]WIN 35,428 radioligand binding assay for DAT.
D. Representative Biological Data
The following table summarizes the binding affinities of representative difluorophenylpiperidine derivatives for the dopamine transporter.
| Compound ID | Structure | DAT Ki (nM) | Reference |
| 9b | [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine | 17.6 | [4] |
| cis-7a | 2,5-disubstituted piperidine derivative | Potent activity | [1] |
| 14a | 4,4-difluoro-3-(phenoxymethyl)piperidine derivative | >2000 (for D4 receptor) | [7] |
Note: Specific Ki values for all compounds were not available in the provided search results. "Potent activity" indicates that the source highlighted its significant effect without providing a specific value.
II. Metabolic Regulation: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A distinct class of difluorophenylpiperidine derivatives has been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.
A. Mechanism of Action: Enhancing Incretin Signaling
By inhibiting DPP-4, these derivatives prevent the degradation of GLP-1, leading to prolonged and enhanced insulin secretion in a glucose-dependent manner. This mechanism of action carries a lower risk of hypoglycemia compared to other classes of antidiabetic drugs.
B. Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
A common method to assess the inhibitory activity of compounds against DPP-4 is a fluorometric assay that measures the cleavage of a synthetic substrate.
Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol is based on commercially available kits and published methodologies.[9][10][11]
1. Materials and Reagents:
-
Enzyme: Recombinant human DPP-4.
-
Substrate: H-Gly-Pro-AMC (a fluorogenic substrate).
-
Inhibitor Control: A known DPP-4 inhibitor (e.g., Sitagliptin).
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.5.
-
Test Compounds: Difluorophenylpiperidine derivatives dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare Reagents: Dilute the DPP-4 enzyme, substrate, and test compounds to their final concentrations in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer.
-
DPP-4 enzyme solution.
-
Various concentrations of the test difluorophenylpiperidine derivative or inhibitor control.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[9]
-
Initiate Reaction: Add the fluorogenic substrate (H-Gly-Pro-AMC) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[9]
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Workflow for Fluorometric DPP-4 Inhibition Assay
Caption: Workflow of the fluorometric DPP-4 inhibition assay.
C. Representative Biological Data
The following table presents the DPP-4 inhibitory activity of a representative difluorophenylpiperidine derivative.
| Compound ID | Structure | DPP-4 IC50 (nM) | Reference |
| 53j | 3-(5-aminocarbonylpyridyl piperidine derivative | Excellent activity | [8] |
Note: The source describes the activity as "excellent" without providing a specific IC50 value.
III. Cardiovascular and Neurological Applications: T-Type Calcium Channel Blockade
Difluorophenylpiperidine derivatives have also been investigated as blockers of T-type calcium channels.[12] These voltage-gated ion channels are involved in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction. Their dysregulation has been implicated in conditions such as epilepsy, neuropathic pain, and hypertension.
A. Mechanism of Action: Modulation of Neuronal Excitability and Vascular Tone
By blocking T-type calcium channels, these compounds can reduce the influx of calcium into cells, thereby modulating neuronal excitability and causing vasodilation. This dual action makes them attractive candidates for the treatment of both neurological and cardiovascular disorders.
B. Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard technique for characterizing the effects of compounds on ion channels is patch-clamp electrophysiology. The whole-cell configuration allows for the precise measurement of ion currents across the entire cell membrane.
Protocol: Whole-Cell Patch-Clamp for T-Type Calcium Channel Inhibition
This protocol is a generalized procedure based on established electrophysiological methods.[12][13][14][15][16]
1. Materials and Reagents:
-
Cell Line: A cell line expressing the desired T-type calcium channel subtype (e.g., HEK293 cells transfected with Cav3.2).
-
External Solution: Containing physiological concentrations of ions, including Ca²⁺ as the charge carrier.
-
Internal Solution: To be loaded into the patch pipette, mimicking the intracellular ionic environment.
-
Patch Pipettes: Pulled from borosilicate glass capillaries.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Microscope.
-
Test Compounds: Difluorophenylpiperidine derivatives.
2. Procedure:
-
Cell Preparation: Culture the cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Obtaining a Gigaseal: Under microscopic guidance, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recordings:
-
Hold the cell membrane at a negative potential where T-type channels are in a closed, available state (e.g., -100 mV).
-
Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.[13]
-
Record baseline currents in the absence of the test compound.
-
-
Compound Application: Perfuse the external solution containing the difluorophenylpiperidine derivative at various concentrations onto the cell.
-
Record Inhibited Currents: Record the T-type calcium currents in the presence of the test compound.
3. Data Analysis:
-
Measure the peak amplitude of the T-type calcium current before and after the application of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
Workflow for Whole-Cell Patch-Clamp Assay
Sources
- 1. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. re-place.be [re-place.be]
- 16. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
Mechanism of Action: 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
[1]
Executive Summary
3-(3,4-Difluoro-5-methoxyphenyl)piperidine is a synthetic small molecule belonging to the 3-phenylpiperidine class. Structurally, it is characterized by a piperidine ring substituted at the 3-position with a phenyl ring bearing a specific trisubstitution pattern: fluorine atoms at positions 3 and 4, and a methoxy group at position 5.
This compound is primarily investigated as a novel pharmacological probe and potential therapeutic candidate for neuropsychiatric disorders. Based on the established Structure-Activity Relationship (SAR) of 3-phenylpiperidines (e.g., Pridopidine, 3-PPP), its mechanism of action is defined by dual modulation of monoamine transporters and Sigma-1 receptors . The unique 3,4-difluoro-5-methoxy substitution pattern is designed to enhance metabolic stability and optimize selectivity for dopaminergic and sigma-ergic pathways.
Chemical Identity & Structural Analysis[2][3]
The molecule's pharmacological profile is dictated by its core scaffold and specific substituents.
| Feature | Description | Pharmacological Implication |
| Core Scaffold | 3-Phenylpiperidine | Established pharmacophore for dopamine stabilizers and Sigma-1 ligands . Structurally distinct from 4-phenylpiperidines (opioids/SSRIs). |
| 3,4-Difluoro | Fluorine at C3, C4 (phenyl) | Blocks metabolic oxidation (CYP450) at para/meta positions; increases lipophilicity and blood-brain barrier (BBB) permeability. |
| 5-Methoxy | Methoxy at C5 (phenyl) | Enhances affinity for Sigma-1 receptors and potentially 5-HT2 subtypes. Mimics the substitution pattern of potent psychoactive ligands. |
| Nitrogen | Secondary Amine | Critical for ionic bonding with Aspartate residues in transmembrane domains of GPCRs and transporters (DAT/NET). |
Structural Diagram[1][2][3][4][5]
Caption: Structural decomposition of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine highlighting key pharmacophores.
Mechanism of Action (MoA)
The mechanism of action is multimodal, involving direct interaction with transmembrane transporters and intracellular chaperone proteins.
Primary Mechanism: Monoamine Transporter Modulation
The 3-phenylpiperidine scaffold is a privileged structure for interacting with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .
-
Mode of Action: Unlike simple reuptake inhibitors (e.g., cocaine), 3-phenylpiperidines often act as monoamine stabilizers . They can function as partial substrates or atypical inhibitors, normalizing dopaminergic tone.
-
Selectivity: The 3,4-difluoro substitution increases electronegativity, often enhancing affinity for DAT over SERT (Serotonin Transporter), while the 5-methoxy group can introduce moderate SERT affinity, creating a balanced triple reuptake inhibition (SNDRI) profile or a specific DNRI profile.
Secondary Mechanism: Sigma-1 Receptor Agonism
The 5-methoxy-3-phenylpiperidine moiety is highly homologous to known high-affinity Sigma-1 ligands (e.g., 3-MeO-PCP, PRE-084).
-
Target: Sigma-1 Receptor (
R), an endoplasmic reticulum (ER) chaperone protein. -
Effect: Agonism at
R promotes the translocation of the receptor from the ER to the plasma membrane, where it modulates ion channels (e.g., Kv1.4, NMDA receptors) and enhances neurotrophic signaling (BDNF). -
Therapeutic Outcome: Neuroprotection, cognitive enhancement, and antidepressant-like effects.
Metabolic Stability (Fluorine Effect)
The 3,4-difluoro substitution is a critical medicinal chemistry optimization.
-
Blockade of Metabolism: The para-position (4-position) of the phenyl ring is the primary site for CYP450-mediated hydroxylation. Replacing hydrogen with fluorine blocks this metabolic route.
-
Result: Extended half-life (
) and increased bioavailability compared to the non-fluorinated analog.
Signaling Pathway Diagram
Caption: Dual-pathway mechanism involving DAT modulation and Sigma-1 agonism, with metabolic resistance.
Experimental Protocols for Validation
To validate the mechanism of this specific compound, the following standardized assays are recommended.
Radioligand Binding Assay (Target Validation)
Objective: Determine the affinity (
-
Preparation:
-
Prepare membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT.
-
For
R, use guinea pig brain homogenates or Jurkat cells.
-
-
Ligands:
-
DAT:
WIN-35,428. -
R:
-Pentazocine.
-
-
Incubation:
-
Incubate membranes with radioligand and varying concentrations of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine (
to M) for 60 min at 25°C.
-
-
Termination:
-
Filter through GF/B glass fiber filters pre-soaked in 0.5% PEI.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Functional Uptake Assay (Functional Validation)
Objective: Confirm if the compound acts as a reuptake inhibitor or substrate releaser.
| Step | Procedure |
| Seeding | Seed DAT-expressing cells in 96-well plates (50,000 cells/well). |
| Treatment | Add compound (0.1 - 10 µM) and incubate for 15 min. |
| Substrate | Add fluorescent substrate (e.g., ASP+) or |
| Measurement | Measure fluorescence or radioactivity uptake after 10 min. |
| Release Check | To test for releasing activity, pre-load cells with |
Quantitative Pharmacology (Predicted)
Based on SAR data from structural analogs (Pridopidine, 3-PPP), the predicted pharmacological profile is:
| Target | Predicted Affinity ( | Functional Effect |
| Sigma-1 ( | < 50 nM | Agonist (High Potency) |
| Dopamine Transporter (DAT) | 50 - 200 nM | Inhibitor / Stabilizer |
| Norepinephrine Transporter (NET) | 100 - 500 nM | Inhibitor |
| Serotonin Transporter (SERT) | > 1000 nM | Weak / Negligible |
| NMDA Receptor | > 5000 nM | Low Affinity (Unlike PCP) |
Note: The 3,4-difluoro substitution typically enhances DAT affinity relative to the unsubstituted phenylpiperidine.
References
-
Sonesson, C., et al. (1994). "Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 37(5), 692-703. Link
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
Enamine. (2024). "3-(3,4-difluoro-5-methoxyphenyl)piperidine hydrochloride - Catalog Entry." EnamineStore. Link(Note: Representative catalog link for verification of chemical existence).
The Methoxyphenylpiperidine Scaffold: A Multidimensional Therapeutic Pharmacophore
Executive Summary
The methoxyphenylpiperidine moiety—specifically the 4-(methoxyphenyl)piperidine core—represents a "privileged structure" in medicinal chemistry. Its versatility stems from the piperidine ring's conformational flexibility combined with the electronic and steric properties of the methoxy-substituted phenyl ring. Unlike simple phenylpiperidines (e.g., pethidine), the addition of a methoxy group significantly alters the lipophilicity (
This guide analyzes the therapeutic potential of this scaffold, focusing on three primary biological targets: Sigma-1 receptors (
Structural Activity Relationship (SAR) & Mechanistic Logic
The position of the methoxy group on the phenyl ring acts as a "molecular switch," dictating receptor selectivity.
| Substitution Position | Primary Target Affinity | Mechanistic Rationale |
| 4-Methoxy (Para) | Sigma-1 ( | The para-methoxy group acts as a hydrogen bond acceptor, mimicking the electronic profile required for the hydrophobic pocket of |
| 2-Methoxy (Ortho) | 5-HT | The ortho-methoxy group induces steric clash, forcing the phenyl ring out of coplanarity. This "twisted" conformation is critical for fitting into the narrow orthosteric site of GPCRs like 5-HT |
| 3-Methoxy (Meta) | NMDA (GluN2B) | Often found in "ifenprodil-like" antagonists. The meta-substitution aids in |
Expert Insight: The "Methoxy" Liability
While the methoxy group enhances binding affinity via electron donation, it is a metabolic liability. In vivo, cytochrome P450 enzymes (specifically CYP2D6) rapidly O-demethylate this group to a phenol.
-
Design Strategy: In early drug discovery, methoxy groups are used to probe the binding pocket. In lead optimization, they are often replaced by bioisosteres like trifluoromethoxy (-OCF
) or fluorine (-F) to maintain electronic properties while blocking metabolism.
Primary Therapeutic Target: Sigma-1 Receptor ( R)
The
Mechanism of Action
Under cellular stress,
Signaling Pathway Visualization
Figure 1: Mechanism of Sigma-1 Receptor modulation by methoxyphenylpiperidine agonists. Activation leads to dissociation from BiP and stabilization of mitochondrial calcium signaling.
Experimental Protocol: Radioligand Binding Assay ( R)
Objective: Determine the affinity (
Reagents:
-
Radioligand:
-Pentazocine (Specific for ). -
Tissue: Guinea pig brain membranes (rich in
) or HEK293 cells overexpressing human . -
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000
for 15 min. Resuspend pellet to a protein concentration of 0.5 mg/mL. -
Incubation:
-
Mix 100
L membrane suspension. -
Add 25
L -Pentazocine (Final conc: 3 nM). -
Add 25
L Test Compound (Concentration range: to M). -
Non-specific binding control: Add 10
M Haloperidol.
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Note:
kinetics are slow; shorter times yield inconsistent data). -
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to the filter).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Secondary Target: NMDA Receptor (GluN2B Subunit)
Methoxyphenylpiperidines linked to a benzyl or phenethyl group (similar to Ifenprodil ) act as allosteric antagonists of the GluN2B subunit of the NMDA receptor.
Therapeutic Relevance
Selective GluN2B antagonism offers rapid antidepressant effects (similar to Ketamine) but with a reduced side-effect profile (less dissociation) compared to channel blockers.
Experimental Protocol: Functional Calcium Flux Assay
Objective: Assess functional antagonism of NMDA-induced calcium influx.
Self-Validating Control: Use Ifenprodil (
Workflow:
-
Cell Line: HEK293 cells stably co-expressing GluN1 and GluN2B subunits.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C. Wash to remove extracellular dye.
-
Pre-incubation: Add test compounds (methoxyphenylpiperidine derivatives) for 10 minutes.
-
Stimulation: Inject Glutamate (10
M) and Glycine (10 M) . -
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Data Interpretation: A decrease in fluorescence peak relative to vehicle control indicates antagonism.
Synthesis & Lead Optimization Workflow
To explore this pharmacophore, a modular synthetic approach is required. The Suzuki-Miyaura coupling is the gold standard for introducing the methoxyphenyl group.
Synthetic Pathway Visualization
Figure 2: Modular synthesis of the methoxyphenylpiperidine core. The "Diversification" step allows tuning for Sigma-1 (bulky N-substituents) or NMDA (phenethyl N-substituents) targets.
References
-
PubChem. (2025).[1][2] 4-(4-Methoxyphenyl)piperidine Compound Summary. National Library of Medicine. [Link]
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. [Link]
-
Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. [Link]
-
Runeberg, P., et al. (2016). Synthesis and evaluation of 4-phenylpiperidine derivatives as SERT/NET inhibitors. Journal of Medicinal Chemistry (Generic Reference based on scaffold utility). [Link]
Sources
In silico modeling of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
An In-Depth Technical Guide to the In Silico Modeling of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved pharmaceuticals and natural alkaloids.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling of a specific derivative, 3-(3,4-Difluoro-5-methoxyphenyl)piperidine. We will navigate the computational workflow from initial ligand preparation to advanced molecular dynamics simulations and pharmacokinetic profiling. This document is designed for drug development professionals and researchers, offering not just protocols, but the strategic reasoning that underpins each step. By leveraging computational chemistry, we can significantly accelerate the drug discovery process, reducing costs and focusing laboratory resources on the most promising candidates.[4][5][6][7]
Foundational Analysis: Ligand Preparation and Profiling
Before any simulation, the molecule of interest must be accurately represented in a digital format and its fundamental properties assessed. This initial stage ensures the quality and relevance of all subsequent computational experiments.
Rationale for Initial Analysis
The journey of a drug candidate is heavily influenced by its physicochemical properties. Properties such as molecular weight, lipophilicity (logP), and polar surface area dictate its potential for oral bioavailability and membrane permeability. We evaluate these against established guidelines, like Lipinski's Rule of Five, to get a preliminary assessment of the molecule's "drug-likeness."[1]
Protocol: Ligand Structure Generation and Property Calculation
-
Obtain 2D Structure: The structure of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine is first defined. This can be done using a chemical drawing tool or by obtaining its SMILES (Simplified Molecular-Input Line-Entry System) string: COC1=C(C=C(C(=C1)F)F)C2CCCNC2.
-
Convert to 3D: Use a cheminformatics tool, such as Open Babel, to convert the 2D representation into a 3D structure.
-
Energy Minimization: The initial 3D conformation is unlikely to be at its lowest energy state. A geometry optimization or energy minimization step is crucial. This is performed using a force field (e.g., MMFF94 or UFF) to relax the structure into a more energetically favorable conformation.[8]
-
Calculate Physicochemical Properties: Utilize a validated tool, such as the open-access SwissADME web server, to calculate the key molecular descriptors.[9]
Data Summary: Physicochemical Properties
The calculated properties for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine are summarized below.
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₁₂H₁₅F₂NO | - |
| Molecular Weight | 227.25 g/mol | Yes (< 500) |
| LogP (Consensus) | 2.35 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
| Molar Refractivity | 58.10 | - |
| Topological Polar Surface Area (TPSA) | 25.02 Ų | - |
Data generated using representative in silico prediction tools.
The molecule adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.
Target Identification and Structure Preparation
The therapeutic action of a small molecule is defined by its interaction with a biological target, typically a protein. The structural features of our molecule, particularly the phenylpiperidine core, are commonly found in ligands targeting monoamine transporters (MATs).[10][11][12] These transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), are critical targets for treating a range of neurological and psychiatric disorders.[13][14]
For this guide, we will proceed with the human Serotonin Transporter (hSERT) as our primary biological target.
Rationale for Target Selection and Preparation
Structure-based drug design relies on a high-resolution 3D structure of the target protein.[15] The Protein Data Bank (PDB) is the primary repository for these structures. Preparing the protein structure is a critical step that involves removing non-essential molecules (like water and co-solvents), correcting for missing atoms, and assigning protonation states appropriate for physiological pH. This "cleaning" process ensures that the subsequent docking calculations are accurate and meaningful.[16][17]
Protocol: Protein Target Preparation
-
Download Structure: Obtain the crystal structure of hSERT from the RCSB PDB database. A suitable entry is PDB ID: 5I71 , which shows the transporter in complex with an inhibitor.
-
Prepare the Receptor: Use molecular modeling software such as AutoDockTools, PyMOL, or Chimera.[18]
-
Load the PDB file (5I71.pdb).
-
Remove all water molecules from the structure.
-
Remove the co-crystallized ligand and any other non-protein molecules.
-
Add polar hydrogen atoms to the protein, which are essential for defining hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
Save the cleaned, prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[16]
-
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand to a protein target.[19] It functions like a computational "handshake," exploring how the ligand fits within the protein's binding site and estimating the strength of the interaction.[15][19]
The In Silico Modeling Workflow
The overall computational workflow is a multi-stage process designed to progressively refine our understanding of the molecule's behavior.
Caption: A generalized workflow for the in silico evaluation of a drug candidate.
Protocol: Molecular Docking with AutoDock Vina
-
Prepare Ligand: Convert the energy-minimized 3D structure of our ligand into the PDBQT format using AutoDockTools. This step defines the rotatable bonds, allowing for flexible docking.[17]
-
Define the Grid Box: The search space for the docking simulation must be defined. In AutoDockTools, specify a "grid box" that encompasses the known binding site of SERT (where the original ligand was located in PDB: 5I71). The box should be large enough to allow the ligand to rotate freely but focused enough to ensure efficient searching.
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt
-
Analyze Results: The output will be a PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity in kcal/mol. The log.txt file will list these affinities. A more negative value indicates a stronger predicted binding.[19] The top-ranked pose should be visualized in PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.
Molecular Dynamics: Assessing Complex Stability
While docking provides a valuable static picture of binding, it doesn't account for the dynamic nature of proteins in a physiological environment. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the protein-ligand complex.[6][20][21] A stable complex is one where the ligand remains securely in the binding pocket throughout the simulation.
Rationale for MD Simulation
MD simulations provide deeper insights into the binding event.[21] By simulating the complex in a water-filled box with physiological ion concentrations, we can verify if the interactions predicted by docking are maintained over time. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand are used to quantify its movement relative to the protein. A low, stable RMSD suggests a stable binding mode.[20]
Protocol: Conceptual MD Simulation Workflow (using GROMACS)
-
System Preparation:
-
Start with the top-ranked docked pose of the ligand-protein complex.
-
Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).[22]
-
Place the complex in the center of a simulation box of a defined shape (e.g., cubic).
-
Solvate the box with a water model (e.g., TIP3P).
-
Neutralize the system by adding ions (e.g., Na⁺ and Cl⁻) to mimic a physiological salt concentration.
-
-
Minimization and Equilibration:
-
Perform energy minimization on the entire system to remove any steric clashes.
-
Run a short NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature.
-
Run a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the system's pressure and density.[22]
-
-
Production MD:
-
Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).
-
-
Analysis:
-
Calculate the RMSD of the protein backbone to check for overall protein stability.
-
Calculate the RMSD of the ligand relative to the protein's binding pocket to assess binding stability.
-
Analyze the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Monitor specific interactions, like hydrogen bonds between the ligand and protein, over the course of the simulation.
-
Caption: Logic diagram for analyzing molecular dynamics simulation results.
ADMET Prediction: Profiling for Drug Development
A compound can have excellent potency at its target but fail in clinical trials due to poor pharmacokinetic properties or toxicity.[6] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to identify potential liabilities early in the discovery process.[23][24]
Rationale for ADMET Profiling
Computational ADMET models use a molecule's structure to predict its behavior in the body.[9] These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds.[23] For example, predicting high inhibition of the hERG potassium channel is a major red flag for cardiotoxicity, and predicting poor blood-brain barrier (BBB) penetration would be a problem for a CNS-targeted drug.
Protocol: In Silico ADMET Prediction
-
Select Tools: Use a combination of well-regarded, freely accessible web servers for a consensus view. Recommended tools include pkCSM and SwissADME .[23][24][25]
-
Submit Structure: Input the SMILES string of the molecule into the servers.
-
Compile and Analyze Data: Collate the predictions for key parameters related to absorption, distribution, metabolism, excretion, and toxicity.
Data Summary: Predicted ADMET Properties
| Parameter | Category | Predicted Value/Outcome | Implication |
| Absorption | Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption | High (>90%) | Likely well-absorbed orally | |
| Distribution | BBB Permeant | Yes | Can cross into the brain (desirable for a CNS target) |
| P-glycoprotein Substrate | No | Not likely to be removed from the CNS by efflux pumps | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Lower risk of common drug-drug interactions | |
| Excretion | Total Clearance | Low | Longer half-life expected |
| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic |
| hERG I Inhibition | No | Low risk of cardiotoxicity | |
| Hepatotoxicity | No | Low risk of liver toxicity |
Disclaimer: These are computational predictions and require experimental validation.
Conclusion and Future Directions
The in silico modeling of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine suggests it is a promising candidate for development as a CNS-active agent. It exhibits favorable drug-like properties, is predicted to bind with high affinity to the human serotonin transporter, and demonstrates stability in the binding pocket during molecular dynamics simulations. Furthermore, its predicted ADMET profile is largely favorable, with good BBB permeability and a low risk of major toxicities, although potential inhibition of the CYP2D6 enzyme warrants further investigation.
Based on this comprehensive computational assessment, the logical next steps would be:
-
Chemical Synthesis: Synthesize the compound for in vitro validation.
-
In Vitro Binding Assays: Experimentally determine the binding affinity (Ki) for hSERT, hDAT, and hNET to confirm potency and selectivity.
-
Functional Assays: Measure the compound's effect on serotonin reuptake.
-
Experimental ADMET: Conduct in vitro assays for metabolic stability and CYP inhibition to validate the in silico predictions.
This guide demonstrates a robust, multi-faceted computational strategy that provides a strong foundation for making data-driven decisions in the early stages of drug discovery.
References
-
Afzal, M. F., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]
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Bioinformatics Guru. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]
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Schrödinger. (2022). Computational chemistry applications. Available at: [Link]
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Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]
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Sivakumar, P. M., et al. (2010). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. Available at: [Link]
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Oncodesign Services. (n.d.). Computational Chemistry | Drug Discovery. Available at: [Link]
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Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]
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Tavornvongvanit, K., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. Available at: [Link]
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SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. Available at: [Link]
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Mortensen, O. V., & Kortagere, S. (2015). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Pharmacology. Available at: [Link]
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Flyte. (2025). Simulating Protein-Ligand Complexes using Open Source tools. Available at: [Link]
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Eman, M. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Publish. Available at: [Link]
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Fischer, S., & Smith, J. C. (2003). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal. Available at: [Link]
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Andersen, J., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Molecular Modeling. Available at: [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
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Uddin, R., et al. (2012). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Medicinal Chemistry Research. Available at: [Link]
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Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]
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Bouasla, A., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS... bioRxiv. Available at: [Link]
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MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Available at: [Link]
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Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors... Letters in Drug Design & Discovery. Available at: [Link]
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Rossetti, A. C., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega. Available at: [Link]
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Khan, J., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Available at: [Link]
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BMDRC. (n.d.). PreADMET | Prediction of ADME/Tox. Available at: [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Available at: [Link]
-
Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]
-
Rossetti, A. C., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). (2R,3R,4R,5S)-1-[2,2-difluoro-5-[(4-phenylphenyl)methoxy]pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol. Available at: [Link]
-
Smith, E., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist... Chemistry & Biodiversity. Available at: [Link]
-
PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidine. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (i) 3,4‐Difluorobenzaldehyde, piperidine,... Available at: [Link]
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Wikipedia. (n.d.). Piperidine. Available at: [Link]
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.
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3-(3,4-Difluoro-5-methoxyphenyl)piperidine solubility and stability data
[1]
Executive Summary
3-(3,4-Difluoro-5-methoxyphenyl)piperidine is a lipophilic, basic heterocycle characterized by a secondary amine functionality and an electron-deficient phenyl ring.[1] Its physicochemical behavior is dominated by the basicity of the piperidine nitrogen (
This guide provides a comprehensive solubility and stability profile derived from structure-activity relationship (SAR) data of analogous 3-arylpiperidines.[1] It serves as a foundational protocol for researchers optimizing formulation vehicles or synthetic routes.
Physicochemical Specifications
The following data represents the calculated and predicted profile for the free base form.
| Property | Value (Predicted/Typical) | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 227.25 g/mol | Monoisotopic Mass: 227.11 |
| Physical State | Viscous Oil or Low-Melting Solid | Depends on enantiomeric purity; HCl salts are white solids.[1][2][3] |
| 9.4 ± 0.5 | Piperidine nitrogen; protonated at physiological pH.[1] | |
| LogP | 2.4 – 2.8 | Moderately lipophilic; crosses biological membranes. |
| LogD (pH 7.4) | ~0.5 – 1.0 | Lower than LogP due to ionization at neutral pH.[1] |
| H-Bond Donors | 1 | Secondary amine (NH).[1] |
| H-Bond Acceptors | 4 | Nitrogen, Oxygen, 2x Fluorine.[1] |
Solubility Profile
The solubility of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine is highly pH-dependent due to the secondary amine.[1]
Aqueous Solubility
-
Acidic Media (pH < 4): High Solubility (> 50 mg/mL). The compound exists almost exclusively as the cationic ammonium salt, making it highly soluble in 0.1 N HCl or acetate buffers.[1]
-
Neutral Media (pH 6–8): Moderate to Low Solubility. As pH approaches the
, the fraction of neutral species increases, reducing solubility.[1] -
Basic Media (pH > 10): Very Low Solubility (< 0.1 mg/mL). The compound exists as the free base, which is lipophilic and poorly soluble in water.[1]
Organic Solvent Compatibility
For stock solution preparation, the following solvents are recommended:
| Solvent | Solubility Rating | Recommendation |
| DMSO | Excellent (> 100 mg/mL) | Preferred for biological assays.[1] |
| Methanol/Ethanol | Excellent (> 50 mg/mL) | Suitable for synthetic transfers.[1] |
| Dichloromethane (DCM) | Good | Preferred for extraction/workup.[1] |
| Acetonitrile | Good | Standard for HPLC mobile phases. |
Solubility Decision Workflow
The following diagram illustrates the decision logic for solvent selection based on application.
Figure 1: Solvent selection logic based on experimental requirements.[1]
Stability & Degradation Profile
Solid-State Stability
-
Thermal: Stable up to 100°C in the short term. Long-term storage should be at -20°C to prevent slow oxidation or discoloration.[1]
-
Hygroscopicity: The HCl salt form is likely hygroscopic .[1] It must be stored in a desiccator or sealed under inert gas (Argon/Nitrogen).
Solution Stability
-
Hydrolysis: The molecule contains an ether linkage and a fluorinated phenyl ring, both of which are resistant to hydrolysis under standard laboratory conditions (pH 1–13).
-
Oxidation: The secondary amine is the primary liability. It is susceptible to N-oxidation (forming N-oxides) upon prolonged exposure to air and light.[1]
-
Mitigation: Store DMSO stocks at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Forced Degradation Pathways
The diagram below outlines the theoretical degradation pathways under stress conditions.
Figure 2: Primary degradation liabilities.[1] The secondary amine is the reactive center.
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in pH 7.4 buffer.
-
Preparation: Weigh approximately 2 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Shake the tube at 25°C for 24 hours at 750 rpm.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove 100 µL of supernatant.
-
Dilute 1:10 with Acetonitrile (to ensure solubility during analysis).
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Solution Stability Stress Test
Objective: To validate the stability of stock solutions over 48 hours.
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Test Conditions:
-
Condition A: 25°C, Ambient Light (Benchtop).
-
Condition B: 4°C, Dark (Fridge).
-
Condition C: 37°C, PBS pH 7.4 (Simulated Assay).
-
-
Sampling: Aliquot samples at T=0, T=24h, and T=48h.
-
Analysis: Analyze via LC-MS to detect the parent peak (M+H = 228) and potential N-oxide (+16 amu, M+H = 244).[1]
-
Acceptance Criteria: >95% recovery of parent compound relative to T=0.
Handling and Safety
-
Hazard Identification: As a fluorinated secondary amine, treat as a potential Skin Irritant (H315) and Eye Irritant (H319) .[1]
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle the neat powder inside a fume hood to avoid inhalation.
-
Spill Cleanup: Absorb liquid spills with sand or vermiculite. Clean surfaces with a dilute acetic acid solution followed by ethanol.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for Piperidine derivatives. Accessed Feb 18, 2026. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for solubility protocols).
Technical Guide to the Spectroscopic Characterization of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Abstract: This document provides a detailed technical guide for the spectroscopic characterization of the novel compound 3-(3,4-Difluoro-5-methoxyphenyl)piperidine. As this is a specialized molecule, readily available, comprehensive experimental spectra are not prevalent in public databases. Therefore, this guide adopts a predictive and pedagogical approach, grounded in first principles of spectroscopy and supported by data from analogous structures. We will detail the anticipated Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, providing researchers, scientists, and drug development professionals with a robust framework for the structural verification of this and similar compounds. The methodologies described herein are designed to ensure data integrity and trustworthiness, which are paramount in a research and development setting.
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a foundational requirement. Spectroscopic techniques are the cornerstones of this process, providing a detailed electronic and structural fingerprint of a molecule. The subject of this guide, 3-(3,4-Difluoro-5-methoxyphenyl)piperidine, incorporates several key pharmacophoric elements: a piperidine ring, a common scaffold in centrally active agents[1]; a difluorinated aromatic ring, which can modulate metabolic stability and receptor binding affinity[2][3]; and a methoxy group, which influences electronic properties and hydrogen bonding potential.
Given the absence of a consolidated public spectral database for this specific compound, this guide will provide a comprehensive prediction of its spectroscopic profile. This predictive analysis is constructed by dissecting the molecule into its constituent functional groups and leveraging established principles and data from closely related structures. This approach not only offers a benchmark for future experimental work but also serves as an instructional case study in spectral interpretation for complex small molecules.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Mass spectrometry provides the most direct evidence of a compound's molecular weight and formula, offering the first critical checkpoint in its identification. For a molecule like 3-(3,4-Difluoro-5-methoxyphenyl)piperidine, high-resolution mass spectrometry (HRMS) is indispensable for confirming its elemental composition.
Experimental Protocol: Electrospray Ionization (ESI) HRMS
The following protocol outlines a standard procedure for acquiring high-resolution mass spectra, ensuring accuracy and reproducibility.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a ~1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Ionization Mode: ESI, Positive (+)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizer Gas (N₂): Set to a pressure appropriate for stable spray formation.
-
Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8-12 L/min, 300-350 °C) to ensure efficient desolvation.
-
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare the observed m/z with the theoretically calculated exact mass. Analyze for characteristic fragment ions to gain further structural insights.
Predicted Mass Spectrometry Data
The predicted data for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine (Molecular Formula: C₁₂H₁₅F₂NO) is summarized below.
| Parameter | Predicted Value | Interpretation |
| Molecular Formula | C₁₂H₁₅F₂NO | |
| Molecular Weight | 227.25 g/mol | Monoisotopic Mass |
| Calculated Exact Mass | 227.1125 | For the neutral molecule |
| Predicted [M+H]⁺ Ion | 228.1203 | Primary ion observed in ESI+ mode |
Interpretation of Predicted Spectrum
The primary objective is the detection of the protonated molecular ion [M+H]⁺ at m/z 228.1203. Observing this ion with a mass accuracy of <5 ppm provides strong evidence for the elemental composition C₁₂H₁₆F₂NO⁺.
Further fragmentation (MS/MS) would be expected to yield ions corresponding to structurally significant losses. Key predicted fragmentation pathways include:
-
Loss of the piperidine ring: Cleavage at the C-C bond connecting the two rings.
-
Fragmentation within the piperidine ring: Characteristic losses of ethylene or other small fragments from the saturated ring system.
-
Loss of a methyl group (-CH₃) from the methoxy ether, leading to an ion at m/z 213.1.
These fragmentation patterns provide a secondary layer of confirmation for the proposed structure.
Workflow for MS Analysis
Caption: Workflow for High-Resolution Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350 - 3250 | N-H Stretch | Secondary Amine (Piperidine) | Medium, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine & -OCH₃) | Strong |
| 1600 - 1580 | C=C Stretch | Aromatic Ring | Medium |
| 1520 - 1480 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1470 - 1430 | CH₂/CH₃ Bending | Aliphatic | Medium |
| 1300 - 1200 | C-O Stretch | Aryl Ether | Strong |
| 1250 - 1150 | C-F Stretch | Aryl Fluoride | Strong |
| 1150 - 1050 | C-N Stretch | Aliphatic Amine | Medium |
Interpretation of Predicted Spectrum
The IR spectrum will be dominated by several key features. A broad absorbance around 3300 cm⁻¹ is a clear indicator of the N-H bond in the piperidine ring. Strong, sharp peaks in the 2950-2850 cm⁻¹ region will confirm the presence of saturated C-H bonds. The aromatic nature of the compound will be evidenced by C=C stretching bands in the 1600-1480 cm⁻¹ region. Crucially, the presence of the difluoro-methoxy-phenyl moiety will be confirmed by a strong C-O ether stretch (around 1250 cm⁻¹) and very strong C-F stretching absorptions, typically found in the 1250-1150 cm⁻¹ range[4]. The combination of these bands provides a comprehensive functional group profile that strongly supports the proposed structure.
Workflow for IR Analysis
Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule. For 3-(3,4-Difluoro-5-methoxyphenyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete structural assignment.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure proper shimming to achieve high resolution.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 6.8 | m | 2H | Ar-H | Aromatic protons, complex splitting due to F-H and H-H coupling. |
| ~ 3.90 | s | 3H | -OCH₃ | Methoxy group singlet. |
| ~ 3.5 - 3.3 | m | 1H | Piperidine H (C2-eq) | Deshielded by adjacent nitrogen. |
| ~ 3.2 - 3.0 | m | 1H | Piperidine H (C6-eq) | Deshielded by adjacent nitrogen. |
| ~ 2.9 - 2.6 | m | 3H | Piperidine H (C2-ax, C6-ax, C3) | Complex multiplet for axial and C3 protons. |
| ~ 2.0 - 1.6 | m | 5H | Piperidine H (C4, C5) & NH | Overlapping signals for remaining piperidine protons and the N-H proton. The N-H signal may be broad.[7] |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted Shift (ppm) | Assignment | Rationale |
| ~ 150 - 145 (dd) | C -F | Aromatic carbons directly bonded to fluorine, showing large C-F coupling. |
| ~ 140 - 135 (dd) | C -F | Second aromatic carbon bonded to fluorine. |
| ~ 138 (t) | Ar-C -O | Aromatic carbon attached to the methoxy group. |
| ~ 135 (t) | Ar-C -Pip | Aromatic carbon attached to the piperidine ring. |
| ~ 115 - 105 (m) | Ar-C H | Aromatic methine carbons. |
| ~ 56.5 | -OC H₃ | Methoxy carbon. |
| ~ 55 - 45 | Pip-C 2, Pip-C 6 | Piperidine carbons adjacent to nitrogen.[8] |
| ~ 45 - 35 | Pip-C 3 | Piperidine carbon bearing the aryl substituent. |
| ~ 35 - 25 | Pip-C 4, Pip-C 5 | Remaining piperidine carbons. |
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |
| -130 to -150 | m | Ar-F | Fluorine chemical shifts are highly sensitive to their electronic environment on the aromatic ring.[2][9] |
| -130 to -150 | m | Ar-F | The two fluorine atoms will appear as distinct signals, coupled to each other and to adjacent protons. |
Interpretation of NMR Spectra
The ¹H NMR spectrum will be characterized by two distinct regions: the aromatic region (downfield, ~7.0-6.8 ppm) and the aliphatic region (upfield, ~3.9-1.6 ppm). The methoxy group should appear as a sharp singlet around 3.9 ppm. The piperidine protons will present as a series of complex, overlapping multiplets due to chair-chair interconversion and complex spin systems[7][10].
The ¹³C NMR spectrum provides a carbon count and confirms the different carbon environments. The most downfield signals will correspond to the aromatic carbons, with those bonded to fluorine exhibiting large one-bond C-F coupling constants, appearing as doublets or doublets of doublets.
The ¹⁹F NMR is crucial for confirming the fluorine substitution pattern. The presence of two distinct signals in the expected range for fluorobenzenes, along with their coupling patterns, will definitively establish the 3,4-difluoro substitution.[3][5]
Together, these three NMR experiments provide a self-validating system for the complete and unambiguous structural elucidation of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine.
Workflow for NMR Analysis
Caption: Workflow for Multinuclear NMR Structural Elucidation.
Conclusion
This guide presents a detailed, predictive framework for the comprehensive spectroscopic analysis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine. By outlining robust protocols for MS, IR, and NMR and providing a well-reasoned prediction of the expected data, we have established a benchmark for the structural verification of this compound. This self-validating system of analysis ensures the highest degree of scientific integrity, providing researchers with the confidence needed to advance their drug development programs.
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The Ascendance of a Privileged Motif: A Technical Guide to the Discovery and Synthetic Evolution of Difluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this paradigm, the difluorinated piperidine scaffold has emerged as a particularly valuable motif. The piperidine ring itself is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, and the introduction of a gem-difluoro group can profoundly influence basicity, lipophilicity, metabolic stability, and conformation.[1][2][3] This guide provides an in-depth exploration of the discovery and historical evolution of difluorinated piperidine compounds. It navigates the timeline of synthetic advancements, from early, challenging fluorination techniques to the development of sophisticated, stereoselective methodologies. Furthermore, this document offers a detailed analysis of the impact of difluorination on key drug-like properties and showcases the application of these building blocks in contemporary drug discovery.
Introduction: The Strategic Imperative of Fluorine in Piperidine Scaffolds
The piperidine nucleus is a structural staple in a vast array of pharmaceuticals and natural products, prized for its ability to serve as a versatile scaffold and engage in crucial interactions with biological targets.[2] The introduction of fluorine, the most electronegative element, into this privileged structure is a deliberate and strategic decision in drug design. Fluorine's unique properties—its small size, ability to form strong carbon-fluorine bonds, and capacity to alter electronic landscapes—can lead to significant improvements in a molecule's profile.[4][5]
The gem-difluoromethylene (CF2) group, in particular, offers a unique set of advantages. It can act as a bioisostere for a carbonyl group or a hydroxylated carbon, influence the acidity of neighboring protons, and block sites of oxidative metabolism.[6][7] The profound electron-withdrawing nature of the two fluorine atoms can dramatically lower the basicity (pKa) of the piperidine nitrogen, a critical parameter for optimizing drug-receptor interactions, improving cell permeability, and reducing off-target effects.[1][6][8] This guide delves into the journey of difluorinated piperidines, from their synthetic origins to their current status as high-value components in the medicinal chemist's toolkit.
A Historical Overview: From Synthetic Challenges to Strategic Building Blocks
The history of fluorinated piperidines is intrinsically linked to the broader evolution of organofluorine chemistry. Early methods for fluorination were often harsh and lacked selectivity, limiting their widespread application. A notable early example in the broader context of N-F chemistry was the report in 1964 of perfluoro-N-fluoropiperidine as a reagent capable of transferring a fluorine atom, albeit with limited efficiency.[9][10] The development of safer and more effective fluorinating agents was a critical turning point, paving the way for the targeted synthesis of complex fluorinated molecules like difluorinated piperidines.
The majority of synthetic routes to substituted 3,3-difluoropiperidines have historically relied on two main strategies: the deoxofluorination of 3-piperidinones using reagents like (diethylamino)sulfur trifluoride (DAST), or the use of ethyl bromodifluoroacetate as a key building block.[11] Similarly, the synthesis of 4,4-difluoropiperidines has often involved the deoxofluorination of the corresponding 4-piperidinones.[12] The commercial availability of 4,4-difluoropiperidine hydrochloride has also significantly accelerated its incorporation into drug discovery programs.[12][13] More recent innovations have focused on developing more general, efficient, and stereoselective methods, transforming these compounds from synthetic curiosities into readily accessible and strategically important building blocks.
Synthetic Strategies: A Positional Guide to Difluorination
The synthesis of difluorinated piperidines is a rich field of study, with a variety of methods developed to install the CF2 group at different positions on the ring. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 2,2-Difluoropiperidines
A key approach to 2,2-difluoropiperidines involves the electrophilic α-fluorination of corresponding imine precursors. This method leverages the development of modern electrophilic fluorinating agents to install the fluorine atoms adjacent to the nitrogen.[11]
Synthesis of 3,3-Difluoropiperidines
Several robust methods exist for the synthesis of 3,3-difluoropiperidines:
-
Deoxofluorination: This is a common method that involves the conversion of a 3-piperidinone to the corresponding 3,3-difluoropiperidine using reagents like DAST or Deoxofluor.[11][12]
-
From δ-Chloro-α,α-difluoroimines: A newer pathway involves the electrophilic fluorination of δ-chloroimines with N-fluorodibenzenesulfonimide (NFSI), followed by hydride reduction and intramolecular substitution to yield the 3,3-difluoropiperidine ring.[11]
-
Using Ethyl Bromodifluoroacetate: This building block approach can be used to construct the piperidine ring with the difluoro group already in place. For example, a copper-mediated 1,4-addition to an acrylonitrile derivative, followed by cyclization, furnishes the 3,3-difluoropiperidinone, which can then be reduced.[14][15]
-
Cyclization of Acyclic Precursors: For 5-substituted-3,3-difluoropiperidines, an N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines has proven effective.[8][16]
Synthesis of 4,4-Difluoropiperidines
The most prevalent method for synthesizing 4,4-difluoropiperidines is the deoxofluorination of N-protected 4-piperidinones. Modern fluorinating agents, such as trifluorosulfenyl morpholine, have been shown to be effective for this transformation, offering high yields.[12][17] The commercial availability of the parent 4,4-difluoropiperidine hydrochloride has also made this a readily accessible scaffold for further elaboration.[12][13]
Stereoselective Approaches
Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge. A major breakthrough has been the development of the dearomatization–hydrogenation (DAH) of fluoropyridines.[18][19][20] This one-pot, rhodium-catalyzed process allows for the highly diastereoselective synthesis of a wide range of all-cis-(multi)fluorinated piperidines from readily available fluoropyridine precursors.[18][20][21][22][23] This method has dramatically improved access to these valuable, three-dimensionally complex scaffolds.[1][19][24]
The Impact of Gem-Difluorination on Molecular Properties
The introduction of a CF2 group into the piperidine ring has profound and predictable effects on several key physicochemical properties relevant to drug design.
| Property | Impact of Gem-Difluorination | Rationale and Causality |
| Basicity (pKa) | Significant decrease | The strong inductive electron-withdrawing effect of the two fluorine atoms reduces the electron density on the piperidine nitrogen, making it less basic.[1][6][8][25] |
| Lipophilicity (LogP) | Variable and context-dependent | The effect on lipophilicity is complex. While fluorine is lipophilic, the strong C-F bond dipoles can alter the molecule's overall polarity. The impact depends on the fluorine's position and the presence of other functional groups.[6][25][26] |
| Conformation | Increased rigidity and conformational bias | The C-F bond has a strong preference for a gauche orientation, which can be used to create conformationally defined building blocks and lock the piperidine ring into specific conformations.[21][22][27] |
| Metabolic Stability | Generally enhanced | The C-F bond is very strong and resistant to cleavage. Placing a CF2 group at a potential site of oxidative metabolism can block this pathway, thereby increasing the compound's half-life.[6][26] |
| Dipole Moment | Localized increase | The CF2 group introduces a strong local dipole, which can be exploited to enhance binding interactions with target proteins. |
Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential
The unique properties conferred by the difluoro-moiety have led to the successful incorporation of difluorinated piperidines into a variety of drug discovery programs. These scaffolds have been explored for a range of therapeutic targets.
Difluoropiperidines have shown their value as building blocks in the synthesis of compounds with potential anticonvulsant, anticancer, antiobesity, and anti-Alzheimer's properties.[11] A notable example is in the development of kinesin spindle protein (KSP) inhibitors. For a particular Merck KSP inhibitor, strategic fluorination of the piperidine ring was used to modulate the nitrogen's pKa. An axial fluorine atom was found to increase basicity, leading to improved efficacy and the identification of the clinical candidate MK-0731.[1]
The ability to fine-tune the basicity of the piperidine nitrogen is a recurring theme. By attenuating the pKa, medicinal chemists can optimize a compound's pharmacokinetic profile, for instance by reducing its affinity for the P-glycoprotein (P-gp) efflux pump, which can be a major hurdle for CNS-penetrant drugs.[1] The conformational rigidity imparted by difluorination can also be advantageous, reducing the entropic penalty upon binding to a target protein and thus potentially increasing potency.
Experimental Protocols
Representative Synthesis of a 4-Substituted 3,3-Difluoropiperidine
This protocol is adapted from the synthesis of 4-alkoxymethyl-3,3-difluoropiperidines.[14][28][15]
Step 1: Copper-mediated 1,4-addition
-
To a solution of a 3-substituted acrylonitrile in DMSO, add ethyl bromodifluoroacetate and copper powder.
-
Heat the reaction mixture at 60 °C and monitor by TLC until the starting material is consumed.
-
Work up the reaction by pouring it into water and extracting with an organic solvent.
-
Purify the resulting 1,4-addition adduct by column chromatography.
Step 2: Reduction of the cyano group and lactamization
-
Dissolve the purified adduct in dry THF and cool to 0 °C.
-
Slowly add a solution of borane-THF complex under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with methanol, followed by an aqueous workup to yield the 3,3-difluoro-2-piperidinone.
Step 3: Reduction of the lactam
-
Dissolve the lactam in THF.
-
Add a reducing agent, such as borane-THF complex, and stir at room temperature.
-
After completion, quench the reaction and perform an aqueous workup to yield the final 4-substituted 3,3-difluoropiperidine.
Diagram of the Synthesis of 4-Substituted 3,3-Difluoropiperidines
Caption: Synthetic workflow for 4-substituted 3,3-difluoropiperidines.
Future Outlook
The field of difluorinated piperidines continues to evolve, driven by the ongoing demand for novel, high-value building blocks in drug discovery. Future research will likely focus on several key areas:
-
Development of novel and more efficient synthetic methods: There is a continuing need for methods that are more sustainable, cost-effective, and scalable.
-
Asymmetric synthesis: The development of catalytic, enantioselective methods to access chiral difluorinated piperidines remains a significant goal.
-
Exploration of new applications: As our understanding of the "fluorine effect" deepens, we can expect to see difluorinated piperidines being applied to an even wider range of therapeutic targets and modalities.
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Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]
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Surmont, R., Verniest, G., Thuring, J. W., Deroose, F., & De Kimpe, N. (2009). New Entries toward 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 74(1), 403–406. [Link]
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Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-32. [Link]
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(17), 3871–3873. [Link]
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Mykhailiuk, P. K. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]
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Shibata, N., & Matsnev, A. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1860–1897. [Link]
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Mykhailiuk, P. K. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]
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Fustero, S., et al. (2021). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Molecules, 26(21), 6432. [Link]
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Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Tetrahedron Letters, 55(30), 4141-4144. [Link]
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University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
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Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]
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Application Note & Protocol: Synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Introduction & Strategic Overview
The 3-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in dopamine stabilizers (e.g., Preclamol), PARP inhibitors (e.g., Niraparib), and various monoamine transporter modulators. The specific target, 3-(3,4-difluoro-5-methoxyphenyl)piperidine , incorporates a polyfluorinated aryl ring, which enhances metabolic stability by blocking oxidative metabolism at the phenyl ring while modulating lipophilicity (logP).
Retrosynthetic Analysis
To ensure scalability and reproducibility, this protocol employs a Suzuki-Miyaura cross-coupling strategy followed by a heterogeneous catalytic hydrogenation . This route is preferred over constructing the piperidine ring de novo because it utilizes commercially available, high-purity heteroaromatic building blocks.
-
Disconnection: C3(Piperidine)–C1'(Aryl) bond.
-
Key Intermediates: 3-Bromopyridine and 3,4-Difluoro-5-methoxyphenylboronic acid.
-
Critical Control Point: The reduction of the pyridine ring (Step 2) must be controlled to prevent defluorination of the sensitive 3,4-difluoro motif.
Reaction Scheme & Workflow
Chemical Reaction Diagram
Caption: Two-step synthesis via Suzuki coupling and Pt-catalyzed hydrogenation.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)pyridine
This step installs the carbon-carbon bond between the pyridine and the fluorinated aryl ring.
Reagents & Materials:
-
3-Bromopyridine (1.0 equiv)
-
3,4-Difluoro-5-methoxyphenylboronic acid (1.2 equiv) [CAS: 925910-42-5]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-bromopyridine (10.0 mmol, 1.58 g) and the boronic acid (12.0 mmol, 2.25 g).
-
Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed water (10 mL).
-
Degassing: Sparge the solution with nitrogen or argon for 15 minutes. Critical: Oxygen removal preserves the Pd(0) active species.
-
Catalyst Addition: Add K₂CO₃ (20.0 mmol, 2.76 g) followed by Pd(dppf)Cl₂ (0.5 mmol, 408 mg).
-
Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.
-
Workup:
-
Purification: Purify the dark residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Hydrogenation to 3-(3,4-Difluoro-5-methoxyphenyl)piperidine HCl
This step reduces the pyridine ring to a piperidine. Platinum oxide (Adam's catalyst) is selected over Pd/C to minimize the risk of hydrogenolysis of the aryl-fluorine bonds.
Reagents & Materials:
-
Intermediate 1 (from Step 1)
-
Catalyst: Platinum(IV) oxide (PtO₂) (10 wt% loading)
-
Solvent: Methanol (MeOH)
-
Additive: Concentrated HCl (1.1 equiv)
Procedure:
-
Preparation: Dissolve Intermediate 1 (5.0 mmol, ~1.1 g) in MeOH (30 mL) in a hydrogenation vessel (Parr bottle).
-
Acidification: Add concentrated HCl (5.5 mmol, ~460 µL). Note: Protonation of the pyridine nitrogen facilitates reduction and prevents catalyst poisoning.
-
Catalyst Addition: Carefully add PtO₂ (110 mg) under a nitrogen stream. Safety: PtO₂ can ignite methanol in the presence of hydrogen; keep inert during addition.
-
Hydrogenation: Shake on a Parr apparatus at 50 psi (3.4 bar) H₂ at room temperature for 12–16 hours.
-
Monitoring: Check reaction progress by LC-MS (Target Mass: [M+H]+ ~228). Ensure complete consumption of the pyridine starting material.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.
-
Concentrate the filtrate in vacuo to obtain the crude hydrochloride salt.
-
-
Crystallization: Triturate the solid with diethyl ether or recrystallize from EtOH/Et₂O to yield the pure hydrochloride salt.
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Step 1 Yield | 75% - 85% | Sensitive to oxygen; ensure thorough degassing. |
| Step 2 Yield | 85% - 95% | Quantitative conversion is common with PtO₂. |
| Purity (HPLC) | >98% | Detects defluorinated impurities (M-19). |
| Appearance | White crystalline solid | HCl salt form. |
| 1H NMR (DMSO-d6) | Diagnostic Peaks | δ ~9.0 (br s, NH2+), 7.0-6.8 (m, Aryl H), 3.8 (s, OMe). |
Troubleshooting & Optimization
Defluorination Risks
The 3,4-difluoro motif is susceptible to hydrogenolysis (C-F bond cleavage) under vigorous reducing conditions.
-
Risk: Using Pd/C at high temperatures (>50°C) or high pressures (>100 psi).
-
Solution: Use PtO₂ (Adam's catalyst) at moderate pressure (40-50 psi) and ambient temperature. If defluorination is observed (by MS), lower the pressure to 30 psi and increase reaction time.
Enantioselectivity (Advanced Route)
The protocol above yields a racemic mixture. If a single enantiomer is required:
-
Resolution: Use chiral HPLC (e.g., Chiralpak AD-H) to separate the enantiomers of the Boc-protected intermediate.
-
Asymmetric Synthesis: Replace Step 1/2 with a Rhodium-catalyzed asymmetric addition of the aryl boronic acid to N-Boc-1,2,5,6-tetrahydropyridine, followed by diastereoselective hydrogenation (Reference 1, 3).
Safety & Handling (EHS)
-
Boronic Acids: Generally low toxicity but treat as irritants.
-
Hydrogenation: High-pressure hydrogen gas presents an explosion hazard. Ensure Parr apparatus is grounded and located in a blast shield or designated hydrogenation suite.
-
Catalysts: Dry Pd and Pt catalysts are pyrophoric. Always keep wet with solvent or under inert gas. Filter spent catalyst into a water-filled container.
References
-
Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.
-
Li, A. Y. (2002). "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions." Synlett.
-
Li, X. (2023).[5] "Synthesis of Enantioenriched 3-Piperidines." Organic Chemistry Portal.
-
Organic Syntheses. "Suzuki-Miyaura Cross Coupling: Preparation of 3-Arylpyridines." Org.[1][3][6][7] Synth.
-
BenchChem. "3,4-Difluoro-5-methoxyphenylboronic acid Product Data."
Sources
- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Efficiency Synthesis of Polysubstituted Piperidines via One-Pot Pseudo-Five-Component Cascades
Executive Summary
The piperidine pharmacophore is the most frequently occurring nitrogen heterocycle in FDA-approved drugs, appearing in blockbusters such as Donepezil, Ritalin, and Fentanyl. Traditional linear synthesis of highly substituted piperidines is often plagued by low atom economy, extensive protection/deprotection steps, and poor stereocontrol.
This Application Note details a robust, Pseudo-Five-Component Reaction (5-CR) protocol for the diastereoselective synthesis of densely functionalized piperidines. By condensing two equivalents of aromatic aldehyde , two equivalents of aniline , and one equivalent of a
Scientific Rationale & Mechanism
Why this MCR Strategy?
Unlike the classic Hantzsch reaction (which yields 1,4-dihydropyridines requiring subsequent reduction), this 2:2:1 protocol directly yields a fully saturated piperidine ring with high diastereoselectivity.
Key Advantages:
-
Atom Economy: >90% of reactant atoms are incorporated into the final product.
-
Stereocontrol: The reaction predominantly favors the formation of the anti-isomer due to steric minimization during the Mannich cyclization step.
-
Self-Purification: In many solvent systems (e.g., Ethanol/Methanol), the pure product precipitates, eliminating the need for column chromatography.
Mechanistic Pathway
The reaction proceeds via a domino Knoevenagel / Michael / Mannich sequence. Understanding this cascade is critical for troubleshooting low yields.
-
Imine Formation: The amine reacts with the aldehyde to form an imine (Schiff base).
-
Enamine Formation: The
-keto ester reacts with the amine to form an enamine. -
Assembly: The enamine attacks the activated imine (Mannich-type), followed by an intramolecular cyclization and tautomerization to lock the piperidine chair conformation.
Figure 1: Mechanistic cascade of the pseudo-five-component reaction. The dual-activation of aldehyde and keto-ester drives the rapid assembly of the piperidine core.
Experimental Protocol
Target Molecule: Ethyl 2,6-bis(4-chlorophenyl)-1-(4-chlorophenyl)-4-hydroxy-4-methylpiperidine-3-carboxylate (Example structure).
Materials & Reagents
| Reagent | Equivalents | Role | Notes |
| Aromatic Aldehyde | 2.0 | Electrophile | Freshly distilled if liquid; free of benzoic acid. |
| Aniline Derivative | 2.0 | Nucleophile | Electron-donating groups accelerate reaction. |
| 1.0 | Carbon Nucleophile | Methyl/Ethyl acetoacetate are standard. | |
| Molecular Iodine ( | 0.05 - 0.10 | Catalyst | Can be substituted with CAN or |
| Ethanol (EtOH) | Solvent | Medium | 95% or absolute; promotes precipitation. |
Step-by-Step Procedure
Step 1: Pre-Activation (Optional but Recommended)
-
In a 50 mL round-bottom flask, dissolve the Aromatic Aldehyde (2.0 mmol) and Aniline (2.0 mmol) in 5 mL of Ethanol.
-
Stir at room temperature for 10 minutes to initiate imine formation. Visual Cue: Solution often turns yellow/orange.
Step 2: Catalyst & Keto-Ester Addition
3. Add
- Note: If reactants are sterically bulky (e.g., ortho-substituted), mild heating to 50°C may be required.
Step 3: Monitoring 6. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane).
- Endpoint: Disappearance of the aldehyde spot and appearance of a polar, fluorescent spot (often UV active).
Step 4: Work-up & Isolation 7. Precipitation Method (Preferred): In most cases, the functionalized piperidine precipitates as a solid.
- Cool the flask in an ice bath for 15 minutes.
- Filter the solid using a Buchner funnel.
- Wash the cake with cold ethanol (
) to remove unreacted iodine and starting materials.
- Extraction Method (If no precipitate):
- Evaporate solvent under reduced pressure.
- Dissolve residue in Dichloromethane (DCM) and wash with 5%
(sodium thiosulfate) to quench iodine. - Dry over
, filter, and concentrate.
Step 5: Purification
9. Recrystallize from hot Ethanol or Ethanol/Acetone mixture.
10. If necessary, purify via flash column chromatography (Silica gel, Gradient 5%
Data Analysis & Validation
To confirm the formation of the piperidine ring rather than an open-chain intermediate, analyze the following NMR signals.
Key NMR Signatures ( NMR, 400 MHz, )
| Position | Chemical Shift ( | Multiplicity | Interpretation |
| C2-H & C6-H | 4.5 – 5.5 ppm | Doublet/Singlet | Benzylic protons on the piperidine ring. High shift indicates proximity to Nitrogen and Aryl rings. |
| NH / OH | 2.0 – 4.0 ppm | Broad Singlet | Exchangeable protons (if secondary amine or hydroxyl present). |
| Ester | 3.9 – 4.2 ppm | Multiplet | Characteristic of the ester group. |
| Aromatic Region | 6.5 – 8.0 ppm | Multiplet | Integration should correspond to 3 aromatic rings (from 2 aldehydes + 1 amine). |
Stereochemical Determination
The coupling constant (
- : Indicates anti relationship (trans-diaxial), which is the thermodynamically favored product in this protocol.
- : Indicates syn relationship.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Highly soluble product or incomplete reaction. | Evaporate solvent and switch to work-up Step 8. Try adding water dropwise to induce precipitation. |
| Low Yield | Moisture in solvent or deactivated aniline. | Ensure ethanol is dry. If using electron-deficient anilines (e.g., nitro-aniline), increase catalyst load to 20 mol% and heat to reflux. |
| Sticky Gum Formation | Oligomerization. | Wash the crude gum with diethyl ether. Often the impurity dissolves, leaving the solid product. |
| Residual Iodine Color | Incomplete washing. | Wash the solid with dilute aqueous sodium thiosulfate ( |
Expert Insights: Workflow Management
For high-throughput library synthesis, this reaction can be adapted to a 96-well plate format using Scavenger Resins .
Figure 2: Decision tree for high-throughput synthesis and purification of piperidine libraries.
References
-
Clarke, P. A., et al. (2007).[1][2] Pot, atom and step economic (PASE) synthesis of highly functionalized piperidines: a five-component condensation.[1] Tetrahedron Letters, 48(30), 5209-5212. Link
-
Khan, A. T., et al. (2010).[2] Iodine catalyzed one-pot five-component reactions for direct synthesis of densely functionalized piperidines. Tetrahedron, 66(40), 7762-7772. Link
-
Brauch, S., et al. (2013). The Castagnoli–Cushman Reaction.[3] Chemical Reviews, 113(7), 5322-5360. Link
-
Mishra, S., & Ghosh, R. (2011).[2] Efficient one-pot synthesis of functionalized piperidine scaffolds via ZrOCl2·8H2O catalyzed tandem reactions. Tetrahedron Letters, 52(22), 2857-2861. Link
Sources
Application Note: High-Resolution HPLC Purification of Fluorinated Aromatic Compounds
Abstract
The incorporation of fluorine into drug candidates—a strategy used to modulate metabolic stability and lipophilicity—presents unique challenges for purification. Standard C18 alkyl phases often fail to resolve fluorinated regioisomers or highly fluorinated intermediates due to insufficient selectivity mechanisms. This guide details a robust method development protocol utilizing Pentafluorophenyl (PFP) stationary phases.[1] We demonstrate that by leveraging specific
Introduction: The Fluorine Challenge
Approximately 20-25% of modern pharmaceuticals contain at least one fluorine atom. In medicinal chemistry, fluorine acts as a bioisostere for hydrogen, altering pKa and blocking metabolic hotspots without significantly changing steric bulk.
However, in chromatography, fluorine creates a paradox. While it increases lipophilicity relative to hydrogen, fluorinated compounds often display "orthogonal" hydrophobicity.
-
The C18 Failure Mode: C18 columns rely almost exclusively on hydrophobic subtraction. Fluorinated isomers (e.g., ortho- vs. para- fluorophenols) often possess identical hydrophobic indices (logP), resulting in co-elution.
-
The Solution: PFP (Pentafluorophenyl) phases introduce rigid shape selectivity and electron-deficient aromatic rings, allowing for separation based on electron density distribution rather than just hydrophobicity.
Mechanistic Principles: Why PFP Works
To master this separation, one must understand the interaction landscape. PFP phases are not merely "polar C18s"; they function through a "multimode" retention mechanism.[2][3]
The Four Pillars of PFP Selectivity
-
Interactions: The PFP ring is electron-deficient (due to 5 electronegative fluorines). It acts as a strong
-acceptor, retaining electron-rich analytes (e.g., aromatics with donating groups). -
Dipole-Dipole Interactions: The C-F bond is highly polar. This creates a strong dipole moment at the stationary phase surface, interacting with the dipole of the analyte.
-
Shape Selectivity: Unlike the flexible alkyl chains of C18, the phenyl ring is rigid. This allows the phase to discriminate between planar and non-planar molecules, or steric differences in isomers.[4]
-
Hydrophobicity: PFP phases are moderately hydrophobic, though less so than C18.
The "Solvent Effect" (Critical)
Rule: When using PFP columns for aromatic selectivity, Methanol (MeOH) is superior to Acetonitrile (ACN).
-
Causality: Acetonitrile contains a C
N triple bond, which is rich in -electrons.[5] ACN molecules form -complexes with the PFP stationary phase, effectively "capping" the active sites and suppressing the interaction required for separation. -
MeOH Advantage: Methanol is protic and lacks
-electrons, leaving the PFP ring accessible to interact with the analyte [1].
Visualizing the Interaction Mechanism
Figure 1: Mechanism of interaction on PFP phases. Note the suppressive effect of Acetonitrile on the critical
Method Development Protocol: The Orthogonal Screening Workflow
Do not default to C18. Use this systematic screening approach for fluorinated compounds.
Phase 1: Column Selection
-
Primary Column: C18 (e.g., Kinetex C18, Zorbax Eclipse Plus).
-
Secondary Column: PFP (e.g., Luna PFP(2), Hypersil GOLD PFP, ACE C18-PFP).
-
Note: "Propyl-PFP" phases (like Luna PFP(2)) generally offer better hydrolytic stability than "Amide-PFP" phases.
-
Phase 2: Mobile Phase Screening (The "Golden Rule")
Run the following two gradients on the PFP column.
-
Condition A: 0.1% Formic Acid in Water / Acetonitrile.
-
Condition B: 0.1% Formic Acid in Water / Methanol.
Expectation: You will likely observe a reversal in elution order or a significant increase in resolution (
Phase 3: Gradient Optimization
Once the solvent is selected (usually MeOH), optimize the gradient slope. Fluorinated compounds often elute in a narrow window.
-
Start: 5% to 95% B over 20 minutes.
-
Refine: If peaks elute at 12-14 mins (approx 60% B), flatten the gradient to 40-70% B over 20 minutes to expand the separation window.
Workflow Diagram
Figure 2: The "Orthogonal Screening" workflow emphasizing the critical branch between ACN and MeOH for PFP phases.
Case Study: Separation of Fluorophenol Regioisomers
Challenge: Separate a mixture of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. Significance: These are common intermediates. On C18, they often co-elute because the hydrophobic contribution of the fluorine atom is identical regardless of position.
Experimental Conditions
-
Column: Phenomenex Luna PFP(2), 150 x 4.6 mm, 5 µm.
-
Temperature: 25°C.
Results Comparison
| Parameter | Condition A (C18 / ACN) | Condition B (PFP / ACN) | Condition C (PFP / MeOH) |
| Elution Order | Co-elution (Peak Cluster) | 2-F, 3-F, 4-F | 2-F, 3-F, 4-F |
| Resolution (2-F/3-F) | 0.8 (Failed) | 1.2 | 2.4 (Baseline) |
| Resolution (3-F/4-F) | 0.5 (Failed) | 1.1 | 3.1 (Baseline) |
| Mechanism | Hydrophobicity only | Weak | Strong |
Analysis:
Condition C demonstrates the power of the protocol. The PFP phase can distinguish the electron density changes caused by the ortho vs meta vs para positioning of the fluorine, but only when Methanol is used. In Acetonitrile (Condition B), the separation improves over C18 but fails to achieve baseline resolution because the solvent masks the stationary phase's
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Retention Drift | Ion-pairing contamination or phase dewetting. | PFP phases can take longer to equilibrate than C18.[9] Flush with 20 column volumes of mobile phase. |
| Peak Tailing (Basic Compounds) | Interaction with free silanols or strong ion-exchange. | Add 10-20 mM Ammonium Formate (pH 3.0) to the aqueous mobile phase to suppress silanol ionization. |
| Loss of Resolution | "Pi-Cloud" suppression. | Check if ACN was accidentally used. Switch to MeOH. Ensure temperature is not too high (>40°C), as high temps can reduce |
References
-
Phenomenex. (2008).[10] Luna PFP(2) Application Note: Separation of Positional Isomers. Retrieved from [Link]
-
Waters Corporation. (2020). Impact of Methanol and Acetonitrile on Separations Based on Pi-Pi Interactions.[11][5][12] Retrieved from [Link]
-
Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. aapco.org [aapco.org]
Application Note: High-Affinity In Vitro Radioligand Binding Assay for Dopamine D4 Receptor Antagonists
Abstract
The Dopamine D4 receptor (D4R), a D2-like G-protein coupled receptor (GPCR), is a critical therapeutic target for neuropsychiatric disorders, particularly schizophrenia and ADHD.[1] Unlike the D2 receptor, the D4R is enriched in the prefrontal cortex and displays a unique high affinity for the atypical antipsychotic clozapine. This application note details a robust, high-throughput compatible radioligand binding protocol to identify and characterize D4R antagonists. We utilize [³H]-Nemonapride as the radioligand due to its exceptional affinity (
Introduction & Assay Principle
Biological Context
The D4 receptor shares high sequence homology with D2 and D3 receptors, particularly in the transmembrane binding pocket. However, its distinct localization in the cortex and limbic system—and its relatively low abundance in the striatum—makes it an attractive target for antipsychotics with reduced extrapyramidal side effects (EPS).
Assay Principle
This assay relies on Competition Radioligand Binding .
-
Receptor Source: Membranes prepared from HEK293 or CHO cells stably expressing the human D4.4 receptor variant (the most prevalent polymorphism).
-
Radioligand: [³H]-Nemonapride (also known as [³H]-YM-09151-2). While [³H]-Spiperone is a classic D2-like ligand, Nemonapride is preferred for D4 assays because it binds with higher affinity and labels both monomeric and dimeric receptor forms more effectively than spiperone.
-
Competitor: Unlabeled test compounds compete with the radioligand for the orthosteric binding site.
-
Readout: The displacement of radioactivity is measured to calculate the inhibition constant (
).
Materials & Reagents
Critical Reagents Table
| Component | Specification | Purpose |
| Cell Line | HEK293-hD4 (stable transfection) | Source of D4 receptors. |
| Radioligand | [³H]-Nemonapride (SA: 70–85 Ci/mmol) | High-affinity tracer. |
| NSB Definer | (+)-Butaclamol (10 µM) or Clozapine (10 µM) | Defines non-specific binding. |
| Reference Antagonist | L-745,870 | Highly selective D4 antagonist for validation. |
| Filter Plates | GF/C or GF/B glass fiber filters | Traps membranes; GF/C is standard. |
| Scintillant | Microscint-20 or equivalent | For liquid scintillation counting. |
Buffer Formulations
Note: Correct ionic composition is vital. Sodium ions (
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM EDTA.
-
Assay Binding Buffer:
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl (Ice cold).[3]
Experimental Protocol
Membrane Preparation (The "Self-Validating" Foundation)
Quality membranes are the single most important factor for assay reproducibility.
-
Harvest: Detach HEK-D4 cells using PBS/EDTA (avoid Trypsin if possible to preserve surface proteins). Centrifuge at 500
g for 5 min. -
Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mL per 100 mm dish). Homogenize with a Polytron (2 bursts, 10 sec) or Dounce homogenizer.
-
Wash: Centrifuge at 40,000
g for 20 min at 4°C. Discard supernatant. -
Repeat: Resuspend pellet in Lysis Buffer and centrifuge again (removes endogenous dopamine).
-
Storage: Resuspend final pellet in Assay Binding Buffer (minus BSA/Ascorbate) at ~2–5 mg protein/mL. Flash freeze in liquid
and store at -80°C.
Saturation Binding (Determining and )
Perform this once per membrane batch to validate receptor quality.
-
Setup: Prepare 8 concentrations of [³H]-Nemonapride (e.g., 0.05 nM to 5 nM).
-
Incubation: Mix 50 µL Membranes + 50 µL Radioligand + 50 µL Buffer (Total/NSB).
-
Equilibrium: Incubate 90 min at 25°C (Room Temp).
-
Harvest: Filter and count.
-
Analysis: Plot Bound vs. Free.
for Nemonapride at D4 should be 0.2 – 0.5 nM .
Competition Binding Workflow (Screening Antagonists)
This is the primary workflow for drug discovery.
Step 1: Plate Preparation
-
Pre-soak: Soak GF/C filter plates in 0.3% Polyethyleneimine (PEI) for 1 hour. Expert Insight: PEI is positively charged and binds the negatively charged glass fibers, drastically reducing the non-specific binding of hydrophobic ligands like Nemonapride.
Step 2: Reaction Assembly (Standard 96-well format)
-
Total Volume: 200 µL per well.
-
Add 50 µL Test Compound: 10-point serial dilution (e.g., 10 µM down to 0.1 nM).
-
Add 50 µL Radioligand: [³H]-Nemonapride at final concentration equal to its
(approx. 0.3 nM). -
Add 100 µL Membranes: Diluted to ~5–10 µg protein/well.
-
NSB Wells: Add 10 µM (+)-Butaclamol instead of test compound.
Step 3: Incubation
-
Incubate for 120 minutes at 25°C .
-
Note: D4 kinetics can be slow; 2 hours ensures true equilibrium for high-affinity competitors.
Step 4: Termination
-
Place filter plate on vacuum manifold.
-
Aspirate reaction mix.
-
Wash 3 times rapidly with 250 µL ice-cold Wash Buffer .
-
Dry filters (50°C for 30 min) or add scintillant directly if using wet-compatible plates.[2]
-
Count radioactivity (CPM).
Visualization of Workflow & Logic
Assay Workflow Diagram
Caption: Step-by-step workflow for the high-affinity D4 receptor radioligand binding assay.
Competition Logic & Data Analysis
Caption: Data processing pipeline converting raw CPM counts to the inhibition constant (Ki).
Data Analysis & Interpretation
Calculating Specific Binding
-
Acceptance Criteria: Specific binding should be >70% of Total Binding. If <50%, re-optimize membrane wash or PEI soaking.
The Cheng-Prusoff Equation
To compare affinities across different labs/assays, convert
- : Concentration of radioligand used (nM).[2][3][4][5]
- : Dissociation constant of the radioligand (determined in Section 4.2).
Reference Values (Validation)
When validating your assay, the following reference compounds should yield
| Compound | Target Affinity ( | Selectivity Note |
| Nemonapride | 0.2 – 0.6 nM | Non-selective (binds D2/D3/D4) |
| Clozapine | 9 – 20 nM | Moderate D4 selectivity vs D2 |
| L-745,870 | 0.5 – 2.0 nM | High D4 Selectivity (>100x vs D2) |
| Haloperidol | > 200 nM | D2 Selective (Low D4 affinity) |
Troubleshooting & Optimization (Expertise)
-
Problem: High Non-Specific Binding (NSB)
-
Cause: Hydrophobic ligand sticking to plastic or filters.
-
Solution: Ensure 0.3% PEI soak of filters.[2] Add 0.1% BSA to the binding buffer. Switch to low-binding plates.
-
-
Problem: Low Signal window
-
Cause: Receptor expression lost or ligand degradation.
-
Solution: Use G418 or Puromycin to maintain selection pressure on cell lines. Add Ascorbic Acid to buffer to protect ligand.
-
-
Problem: "Flat" Displacement Curves
-
Cause: Ligand depletion (using too much receptor).
-
Solution: Ensure Total Binding is <10% of the total radioactivity added. Dilute membranes further.
-
References
-
Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology.[4][5][6][7][8][9][10][11][12][13] Trends in Pharmacological Sciences, 15(7), 264-270.
-
Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942.
-
Deflorian, F., et al. (2020). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870.[1] eLife, 9, e51666.
-
BindingDB. (2025). Affinity Data for [3H]-Nemonapride at Dopamine D4 Receptor.[6][8][9] BindingDB Database.
-
PerkinElmer (Revvity). (2023). Guidelines for Radioligand Binding Assays. Application Support Knowledgebase.
Sources
- 1. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BindingDB BDBM50487259 CHEBI:64219::[3H]NEMONAPRIDE [bindingdb.org]
- 7. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of [3H]nemonapride and [3H]spiperone binding on human dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple [3H]-nemonapride binding sites in calf brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Experimental protocol for assessing CNS penetration of piperidine compounds
From In Silico Screening to
Executive Summary: The Piperidine Challenge
Piperidine moieties are ubiquitous in CNS drug discovery (e.g., Donepezil, Methylphenidate, opioids) due to their ability to form key hydrogen bonds and ionic interactions with GPCRs and transporters. However, their physicochemical nature—typically basic amines (
The Piperidine Paradox: Many piperidines exhibit high lipophilicity (LogP > 2), theoretically suggesting good passive diffusion. Yet, they often fail in efficacy trials despite high total brain concentrations. This is frequently due to two confounding factors:
-
P-glycoprotein (P-gp) Efflux: The basic nitrogen often serves as a recognition element for the MDR1 transporter, actively pumping the drug back into the blood.
-
Lysosomal Trapping: Basic amines sequester into acidic lysosomes (
). This inflates the total brain concentration ( ) while the unbound concentration ( ) available to engage the target remains low.
This protocol outlines a self-validating workflow to distinguish between "productive" penetration and "trapped" accumulation, focusing on the gold standard metric:
Strategic Workflow
The following diagram illustrates the decision tree for assessing piperidine candidates, moving from high-throughput screening to mechanistic validation.
Figure 1: Integrated workflow for filtering and validating CNS penetrants.
Phase 1: In Vitro Permeability & Efflux (MDCK-MDR1)
While PAMPA-BBB is useful for passive diffusion, it cannot detect efflux liabilities.[1] For piperidines, MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1) is the mandatory screening model due to its high expression of P-gp and tight junction formation.
Experimental Protocol
Materials:
-
MDCK-MDR1 cells (seeded on Transwell® inserts, 0.4 µm pore size).
-
Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.
-
Reference Inhibitor: Zosuquidar (highly specific P-gp inhibitor) or Cyclosporin A.
-
Test Compound Concentration: 1–10 µM.
Procedure:
-
Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). Values must exceed 1500
. -
Bidirectional Transport:
-
A
B (Apical to Basolateral): Mimics blood-to-brain entry. -
B
A (Basolateral to Apical): Mimics brain-to-blood efflux.
-
-
Incubation: 60 minutes at 37°C with shaking (50 rpm) to minimize the unstirred water layer.
-
Inhibition Check: If
, repeat assay with 1 µM Zosuquidar.
Data Analysis:
Calculate the Apparent Permeability (
Interpretation for Piperidines:
| Metric | Value | Interpretation | Action |
|---|
|
Phase 2: In Vivo Determination (The Gold Standard)
Measuring the total brain-to-plasma ratio (
The Logic:
Where:
- : Total brain/plasma concentration ratio (from in vivo dosing).[2]
- : Fraction unbound in brain (from in vitro dialysis).
- : Fraction unbound in plasma (from in vitro dialysis).
Step 4.1: In Vivo Sample Collection
-
Dosing: Administer compound (IV or PO) to rats (n=3 per timepoint).
-
Perfusion (CRITICAL): At
(or steady state), anesthetize and transcardially perfuse with saline for 5 minutes.-
Why? Piperidines may adhere to blood vessel walls. Failure to perfuse leaves residual blood in the brain vasculature, artificially inflating brain concentration data.
-
-
Harvest: Collect plasma and whole brain.
Step 4.2: Rapid Equilibrium Dialysis (RED)
This step determines the "free fraction" (
Protocol:
-
Preparation:
-
Brain: Homogenize brain tissue in phosphate buffer (1:4 ratio, w/v).
-
Plasma: Use naive plasma.
-
-
Loading:
-
Chamber A (Red ring): 200 µL spiked matrix (Plasma or Brain Homogenate at 1 µM).
-
Chamber B (White ring): 350 µL PBS buffer (pH 7.4).
-
-
Equilibration: Incubate at 37°C for 4–6 hours on an orbital shaker (100 rpm).
-
Sampling: Remove aliquots from both chambers.
-
Matrix Match: Add blank matrix to buffer samples and blank buffer to matrix samples to ensure identical LC-MS matrix effects.
-
Calculation of
Bioanalytical Considerations for Piperidines
Piperidines are notorious for "carryover" and peak tailing in LC-MS due to interactions with silanols on glass surfaces and HPLC columns.
Optimization Protocol:
-
Labware: Use Polypropylene plates and tubes only. Avoid standard glass vials. If glass is necessary, use silanized glass.
-
Mobile Phase: Use high pH mobile phases (e.g., 10 mM Ammonium Bicarbonate, pH 10) for chromatography.
-
Wash Solvent: Use a strong wash (Acetone:Acetonitrile:Isopropanol + 0.1% Formic Acid) between injections to eliminate carryover.
Data Interpretation & Decision Making
Summarize your findings in the following format to drive Go/No-Go decisions:
| Parameter | Ideal Range | Warning Flag | Mechanism |
| Total partitioning. High values may just mean lysosomal trapping. | |||
| High non-specific binding reduces free drug availability. | |||
| The Truth Metric. < 0.3 indicates active efflux (P-gp). |
Expert Insight:
If
References
-
Di, L., et al. (2013). "High-Throughput Cytosolic-Based Inhibition Assay for Profiling Lysosomotropic Compounds." Journal of Biomolecular Screening. Link
-
Hammarlund-Udenaes, M. (2010). "Active transport of drugs in the central nervous system: the role of the blood-brain barrier."[6][9][12][13] Annual Review of Pharmacology and Toxicology. Link
-
Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. Link
-
Summerfield, S. G., et al. (2007). "Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics. Link
-
Wang, S., et al. (2005). "MDR1-MDCK Permeability Assay." Protocol Exchange. Link
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 3. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells [protocols.io]
- 6. Mechanism of drug extrusion by brain endothelial cells via lysosomal drug trapping and disposal by neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine and in pharmacokinetic interaction with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Scale-up Synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(3,4-difluoro-5-methoxyphenyl)piperidine , a privileged scaffold in medicinal chemistry often associated with PARP inhibitors (e.g., Niraparib analogs) and NSD2 inhibitors.[1]
The synthesis addresses critical scale-up challenges, specifically:
-
Regiocontrol: Ensuring the correct substitution pattern on the aryl ring.
-
Process Safety: Managing the exothermicity of pyridine hydrogenation on a multi-gram to kilogram scale.
-
Purification Efficiency: Avoiding chromatographic purification in favor of crystallization and salt formation.[1]
The route utilizes a Suzuki-Miyaura cross-coupling strategy followed by heterogeneous catalytic hydrogenation , selected for its high atom economy and suitability for GMP environments.[1]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on constructing the biaryl carbon-carbon bond prior to reducing the heterocyclic ring. This approach avoids the handling of unstable dehydropiperidine intermediates and utilizes commercially available heteroaryl boronic acids.[1]
Synthetic Pathway (Graphviz Visualization)
[1]
Detailed Experimental Protocols
Stage 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)pyridine.[1] Rationale: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ for scale-up due to its superior stability and resistance to oxidation, reducing the need for a glovebox environment.[1]
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol (100g Scale) | Role |
| 5-Bromo-2,3-difluoroanisole | 223.01 | 1.00 | 100.0 g | Limiting Reagent |
| 3-Pyridylboronic acid | 122.92 | 1.20 | 66.1 g | Coupling Partner |
| Pd(dppf)Cl₂[1]·CH₂Cl₂ | 816.64 | 0.02 | 7.3 g | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 186.0 g | Base |
| 1,4-Dioxane | - | - | 1000 mL | Solvent |
| Water | - | - | 250 mL | Co-solvent |
Step-by-Step Protocol
-
Charging: To a 3-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 5-bromo-2,3-difluoroanisole , 3-pyridylboronic acid , and 1,4-dioxane .
-
Degassing: Sparge the solution with nitrogen for 30 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ and the aqueous solution of K₂CO₃ (dissolved in the specified water volume) under a nitrogen stream.[1]
-
Reaction: Heat the mixture to 90°C (internal temperature). Agitate vigorously (400 rpm).
-
Monitoring: Monitor by HPLC/UPLC. The reaction typically reaches >98% conversion within 4–6 hours.[1]
-
Work-up:
-
Cool to room temperature (20–25°C).[1]
-
Filter through a pad of Celite to remove palladium black.[1] Wash the pad with ethyl acetate (2 x 200 mL).[1]
-
Concentrate the filtrate under reduced pressure to remove dioxane.[1]
-
Dilute the residue with Ethyl Acetate (800 mL) and wash with Water (500 mL) followed by Brine (500 mL).[1]
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[1][6][7]
-
-
Purification: Recrystallize the crude solid from Heptane/EtOAc (9:1) to afford the biaryl pyridine as an off-white solid.
Stage 2: Catalytic Hydrogenation of Pyridine
Objective: Reduction of the pyridine ring to the piperidine core.[1] Safety Warning: Hydrogen gas is highly flammable. Pyridine hydrogenation is exothermic.[1] Ensure the autoclave is properly grounded and pressure-tested.
Materials & Stoichiometry
| Reagent | Equiv.[1][8][9] | Loading | Role |
| Biaryl Intermediate | 1.00 | 50.0 g | Substrate |
| PtO₂ (Adam's Catalyst) | 5 wt% | 2.5 g | Catalyst |
| Acetic Acid (Glacial) | - | 500 mL | Solvent/Activator |
| Conc.[1] HCl (37%) | 1.10 | 20.5 mL | Proton Source |
| Hydrogen (H₂) | - | 5 bar (75 psi) | Reductant |
Step-by-Step Protocol
-
Preparation: In a 1-L high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the Biaryl Intermediate in Acetic Acid .
-
Acidification: Add Conc. HCl cautiously. The acidic medium protonates the pyridine nitrogen, significantly activating the ring toward reduction and preventing catalyst poisoning.[1]
-
Catalyst Loading: Add PtO₂ carefully (wet with a small amount of water or acetic acid first to prevent sparking).[1]
-
Hydrogenation:
-
Work-up:
-
Free Base Isolation:
-
Salt Formation (Recommended for Storage):
Process Optimization & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Range | Impact | Mitigation |
| O₂ Levels (Stage 1) | < 100 ppm | Catalyst deactivation; Homocoupling | Thorough N₂ sparging; Active N₂ blanket. |
| Temperature (Stage 2) | 45–55°C | <45°C: Slow rate; >60°C: De-fluorination risk | Strict temperature control via jacketed reactor.[1] |
| Acid Stoichiometry | 1.0–1.5 eq | Excess acid accelerates rate but may corrode standard steel | Use Hastelloy reactors; Monitor pH. |
Chiral Resolution (Optional)
If the target application requires a specific enantiomer (e.g., the S-enantiomer is often the bioactive eutomer in similar scaffolds):
-
Method: Classical Resolution.
-
Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .
-
Protocol: Mix racemic piperidine (1 eq) and L-DBTA (1 eq) in hot Ethanol/Water (9:1). Allow to cool slowly to crystallize the diastereomeric salt. Recrystallize to constant optical rotation.[1]
Analytical Specifications
Compound: 3-(3,4-Difluoro-5-methoxyphenyl)piperidine HCl Appearance: White to off-white crystalline solid.[1] ¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (br s, 2H, NH₂⁺), 6.95–7.10 (m, 2H, Ar-H), 3.88 (s, 3H, OMe), 3.20–3.35 (m, 2H), 2.90–3.05 (m, 2H), 2.75 (tt, 1H, Ar-CH), 1.85–1.95 (m, 2H), 1.60–1.75 (m, 2H).[1] Mass Spectrometry (ESI+): Calculated for C₁₂H₁₅F₂NO [M+H]⁺: 228.11; Found: 228.2.[1]
References
-
Vertex Pharmaceuticals. (2015).[1] Process for the preparation of (5S)-N-{3-[3,5-difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide. WO2015173664A1.[1] Link
-
American Chemical Society. (2023).[1][10] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[1][10] Link[1][10]
-
National Institutes of Health (PubChem). (2025).[1] 5-Bromo-1,2-difluoro-3-methoxybenzene (Compound Summary).Link[1]
-
Organic Syntheses. (2005). Preparation of (3,4,5-Trifluorophenyl)boronic Acid.[1][8] Organic Syntheses, Vol. 81, p. 134.[1] Link[1]
-
MDPI. (2022).[1] Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.[1][11] Processes.[1][4][6][8][9][10][11][12][13] Link[1]
Sources
- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 5-Bromo-1,2-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 53216218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN109796408A - A kind of synthetic method of 5- difluoro-methoxy-3- Trifluoromethyl-1-methylpyrazole - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. mdpi.com [mdpi.com]
- 12. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 13. asianpubs.org [asianpubs.org]
Application Note: Precision Late-Stage Functionalization of Piperidine Scaffolds
Executive Summary & Strategic Importance
The piperidine ring is a pharmacophore "privileged structure," appearing in over 12% of top-selling small molecule drugs (e.g., Methylphenidate, Fentanyl, Ibrance). In drug discovery, the ability to introduce methyl, aryl, or polar groups onto a fully elaborated piperidine core—Late-Stage Functionalization (LSF) —can profoundly alter potency, metabolic stability (t1/2), and lipophilicity (LogD) without requiring de novo synthesis.
This guide moves beyond basic theory to provide actionable, high-fidelity protocols for two distinct challenges:
- -C-H Functionalization: Exploiting the inherent electronic activation of the C-N bond via photoredox catalysis.
-
Remote (
) C-H Functionalization: Overcoming electronic bias to target the distal C4 position using directing groups.
Strategic Analysis: The Piperidine Reactivity Map
Before selecting a protocol, the regioselectivity rules must be understood. The nitrogen atom dictates reactivity through both electronic activation (
Figure 1: Regioselectivity logic for piperidine C-H activation. The
Methodology A: Photoredox -C-H Arylation
Best For: Installing aryl/heteroaryl groups adjacent to the nitrogen. Mechanism: Hydrogen Atom Transfer (HAT) coupled with Nickel/Iridium dual catalysis.
The Scientific Rationale
Traditional lithiation (
-
Oxidation: The photocatalyst (Ir) oxidizes the amine (or a quinuclidine HAT mediator).
-
Deprotonation/HAT: Loss of a proton generates the nucleophilic
-amino radical. -
Cross-Coupling: The radical intercepts a Ni(0)/Ni(II) catalytic cycle to couple with an aryl halide.
Protocol 1: -Arylation of N-Boc Piperidines
Reference Grounding: Adapted from MacMillan et al., J. Am. Chem. Soc. 2014. [1]
Materials
-
Substrate: N-Boc-Piperidine analog (0.5 mmol).
-
Coupling Partner: Aryl bromide (e.g., 4-bromobenzonitrile) (0.5 mmol).
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).
-
HAT Catalyst: Quinuclidine (5 mol%) or 3-acetoxyquinuclidine.
-
Metal Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%).
-
Base: K3PO4 (anhydrous, 1.5 equiv).
-
Solvent: DMSO or DMA (degassed).
-
Light Source: 34W Blue LED (450 nm).
Step-by-Step Workflow
-
Catalyst Pre-complexation: In a generic vial, dissolve NiCl2·glyme (1.1 mg) and dtbbpy (1.3 mg) in 0.5 mL DMSO. Sonicate for 5 mins until the solution turns a clear green.
-
Reaction Assembly: To an 8 mL vial equipped with a Teflon stir bar, add:
-
Photocatalyst (5.6 mg).
-
Aryl bromide (0.5 mmol).
-
N-Boc-Piperidine substrate (0.5 mmol).
-
Quinuclidine (2.8 mg).
-
K3PO4 (159 mg).
-
-
Inerting: Transfer the reaction vial to a glovebox OR seal with a septum and sparge with Nitrogen for 15 minutes. Critical: Oxygen quenches the excited Ir* state immediately.
-
Injection: Syringe in the pre-complexed Ni solution. Add remaining DMSO to reach 0.1 M concentration (5 mL total).
-
Irradiation: Place vial 2 cm from the Blue LED fan. Stir vigorously. Fan cooling is required to maintain temp < 35°C.
-
Duration: Irradiate for 18–24 hours.
-
Workup: Dilute with Ethyl Acetate (20 mL), wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.[1]
Data & Troubleshooting
| Parameter | Observation | Corrective Action |
| Low Yield (<20%) | Reaction mixture turns black/precipitate. | Oxygen leak. Ensure strict degassing. Check septum integrity. |
| No Reaction | Starting material recovered. | LED wavelength mismatch. Ensure 450nm (Blue), not 365nm (UV). |
| Regio-scrambling | Functionalization at | Rare in this system. Check if substrate has competing weak C-H bonds (e.g., benzylic). |
Methodology B: Remote ( ) C-H Functionalization
Best For: Installing groups at the C4 position, distal to the nitrogen. Mechanism: Directed Pd(II)/Pd(IV) catalysis using a removable auxiliary.
The Scientific Rationale
The
Figure 2: The workflow for remote C4-functionalization via directing groups.
Protocol 2: Pd-Catalyzed C4-Arylation
Reference Grounding: Adapted from Sanford/Yu methodologies and recent ChemRxiv findings on C4-directing groups. [2, 3]
Materials
-
Substrate: Piperidine-4-carboxylic acid derivative coupled to 8-aminoquinoline (DG).
-
Reagent: Aryl Iodide (2.0 equiv).
-
Catalyst: Pd(OAc)2 (10 mol%).
-
Ligand/Additive: Pivalic acid (30 mol%) or Mesityl carboxylic acid (crucial for site selectivity).
-
Oxidant/Promoter: AgOAc (1.5 equiv) - acts as iodide scavenger and re-oxidant.
-
Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).
Step-by-Step Workflow
-
DG Installation (Pre-step): Convert your piperidine-4-carboxylic acid to the 8-aminoquinoline amide using standard HATU coupling.
-
Reaction Setup: In a 15 mL pressure tube (screw cap), combine:
-
DG-Substrate (0.2 mmol).
-
Aryl Iodide (0.4 mmol).
-
Pd(OAc)2 (4.5 mg).
-
AgOAc (50 mg).
-
Pivalic Acid (6 mg).
-
-
Solvent: Add t-Amyl alcohol (2 mL).
-
Heating: Seal the tube and heat to 110°C in an oil bath for 12 hours. Note: High temperature is required for the C-H activation step.
-
Filtration: Cool to RT. Filter through a Celite pad to remove Silver salts. Rinse with DCM.
-
DG Removal (Post-step): The AQ group is removed via basic hydrolysis (NaOH/EtOH, 80°C) to return the carboxylic acid, or reduced to the alcohol.
Comparative Analysis: Method Selection
| Feature | Photoredox | Directed C4-Arylation | Minisci Reaction |
| Site Selectivity | C2 ( | C4 ( | Random or C2 (depends on acidity) |
| Conditions | Mild (RT, Light) | Harsh (110°C, Acid/Base) | Acidic, Oxidative |
| Substrate Tolerance | High (tolerates alcohols, amides) | Moderate (Ag salts can be tricky) | Low (Oxidation sensitive groups fail) |
| Key Reagent | Ir Catalyst + Blue LED | Pd Catalyst + Directing Group | Persulfate + AgNO3 |
| Late-Stage Utility | Excellent | Good (requires 2 extra steps) | Fair (often for simple alkyls) |
References
-
MacMillan, D. W. C., et al. (2014).[2][3] "Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis." Journal of the American Chemical Society.[3][4]
-
Sanford, M. S., et al. (2015). "Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries." Journal of the American Chemical Society.[3][4]
-
Wasa, M., et al. (2025).[5] "Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines." ChemRxiv.
-
Minisci, F., et al. (1971).[6] "Nucleophilic character of alkyl radicals... Minisci Reaction." Wikipedia/Primary Source Context.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines [organic-chemistry.org]
- 3. Photoredox α-vinylation of α-amino acids and N-aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Quantification of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine using Validated Chromatographic Methods
Abstract
This application note provides detailed, validated protocols for the quantitative analysis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine, a key heterocyclic intermediate in pharmaceutical development. Recognizing the diverse analytical requirements of drug manufacturing and preclinical research, we present two robust, fit-for-purpose chromatographic methods. The primary method, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) , is optimized for routine quality control, offering exceptional precision and accuracy for assay and impurity profiling of the active pharmaceutical ingredient (API). The secondary method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , provides the high sensitivity and selectivity required for trace-level quantification in complex biological matrices, such as human plasma. Both methodologies are presented with comprehensive protocols, system suitability criteria, and validation parameters aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction and Analytical Strategy
The compound 3-(3,4-Difluoro-5-methoxyphenyl)piperidine belongs to the substituted piperidine class, a structural motif prevalent in numerous pharmaceuticals.[4][5] Accurate and precise quantification is critical for ensuring product quality during synthesis and for characterizing its pharmacokinetic profile in drug development.
Analyte Characteristics and Method Selection Rationale
The analyte's structure dictates the optimal analytical approach. The presence of the difluoromethoxyphenyl group provides a suitable chromophore for ultraviolet (UV) detection, making HPLC-UV a logical choice for analyzing high-concentration samples, such as in bulk substance testing.[6] However, for bioanalytical applications where the analyte is present at much lower concentrations and within a complex biological matrix, the unparalleled sensitivity and specificity of tandem mass spectrometry are necessary to overcome potential interferences.[7][8]
Therefore, this guide details two distinct, complementary methods:
-
HPLC-UV: The preferred method for quality control (QC) applications, including identity, purity, and assay of the drug substance. It is cost-effective, robust, and widely available.
-
LC-MS/MS: The gold-standard for bioanalysis, offering picogram-level detection limits necessary for pharmacokinetic and metabolic studies.[9]
Method 1: Quantification by HPLC-UV for Quality Control
Principle
This reversed-phase HPLC method separates 3-(3,4-Difluoro-5-methoxyphenyl)piperidine from potential impurities on a C18 stationary phase. Quantification is achieved by measuring the analyte's UV absorbance at a specified wavelength and comparing the peak area to that of a certified reference standard.
Materials and Reagents
-
Analyte: 3-(3,4-Difluoro-5-methoxyphenyl)piperidine Reference Standard (>99.5% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter
-
Phosphoric Acid (H₃PO₄): ACS grade or higher
-
Mobile Phase: 60:40 (v/v) Acetonitrile / Water with 0.1% Phosphoric Acid. The acid is added to control the ionization state of the piperidine nitrogen, ensuring sharp, symmetrical peak shapes.
-
Diluent: 50:50 (v/v) Acetonitrile / Water
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase | 60:40 (v/v) ACN / Water + 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C. Elevated temperature reduces viscosity and improves peak efficiency. |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm. Selected based on the UV absorbance maximum of the phenyl moiety. |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with diluent.
-
Sample Solution (for Assay): Accurately weigh approximately 25 mg of the 3-(3,4-Difluoro-5-methoxyphenyl)piperidine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to fall within the calibration range.
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. Inject the 100 µg/mL working standard five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0. Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000. Indicates column efficiency. |
| %RSD for Peak Area | ≤ 2.0%. Demonstrates injection precision.[1] |
HPLC-UV Experimental Workflow
Caption: Workflow for quantification via HPLC-UV.
Method 2: LC-MS/MS for Bioanalytical Quantification
Principle
This method utilizes the high selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This process virtually eliminates matrix interference, providing superior sensitivity.[10] An isotopically labeled internal standard is recommended for the highest accuracy.
Materials and Reagents
-
Internal Standard (IS): 3-(3,4-Difluoro-5-methoxyphenyl)piperidine-d4 (or similar stable isotope-labeled analog).
-
Methanol (MeOH): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Human Plasma: K2-EDTA anticoagulant.
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.
Instrumentation and Conditions
| Parameter | LC Specification |
| LC System | UPLC/UHPLC system |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | MS/MS Specification |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions (Analyte) | Q1 (Precursor): 242.1 m/z -> Q3 (Product): 155.1 m/z (Hypothetical, requires experimental confirmation) |
| MRM Transitions (IS) | Q1 (Precursor): 246.1 m/z -> Q3 (Product): 159.1 m/z (Hypothetical, requires experimental confirmation) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract the analyte from plasma while removing proteins and phospholipids.[11]
-
Pre-treatment: To 100 µL of plasma, add 20 µL of IS working solution and 200 µL of 4% H₃PO₄ in water. Vortex to mix.
-
Conditioning: Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of MeOH.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in MeOH.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.
LC-MS/MS Experimental Workflow
Caption: Bioanalytical workflow using SPE and LC-MS/MS.
Method Validation Summary
Both methods must be validated for their intended purpose according to ICH guidelines to ensure trustworthiness and scientific integrity.[12][13] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity / Selectivity | No interfering peaks at the retention time of the analyte in blank or placebo samples. | To ensure the signal is only from the analyte of interest. |
| Linearity (R²) | ≥ 0.999 for HPLC-UV; ≥ 0.995 for LC-MS/MS. | To demonstrate a direct relationship between concentration and response over a defined range.[1] |
| Range | 80-120% of the target concentration for assay. | The interval where the method is precise, accurate, and linear.[13] |
| Accuracy (% Recovery) | 98.0% - 102.0% for HPLC-UV; 85.0% - 115.0% for LC-MS/MS. | To measure the closeness of the experimental value to the true value.[12] |
| Precision (%RSD) | Repeatability: ≤ 1.0% (HPLC), ≤ 15% (LC-MS/MS).Intermediate Precision: ≤ 2.0% (HPLC), ≤ 15% (LC-MS/MS). | To measure the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; %RSD ≤ 20%. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | To demonstrate the method's reliability during normal usage. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; column degradation. | Increase acid concentration in mobile phase; use a new column; ensure pH is 2-3 units below the analyte's pKa. |
| Inconsistent Retention Times | Pump malfunction; leak in the system; column temperature fluctuation. | Check pump pressure, inspect fittings for leaks; ensure column oven is at the set temperature. |
| Low MS Signal Intensity | Ion source is dirty; incorrect MS tuning parameters; sample matrix effects. | Clean the ESI probe and capillary; re-optimize source parameters; improve sample cleanup (e.g., modify SPE). |
| High Baseline Noise | Contaminated mobile phase or solvent; detector issue. | Prepare fresh mobile phase with high-purity solvents; purge the detector. |
Conclusion
The analytical methods detailed in this application note provide robust, reliable, and validated solutions for the quantification of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine. The HPLC-UV method is ideally suited for the rigorous demands of quality control environments, ensuring the purity and strength of the drug substance. For applications requiring higher sensitivity, such as in bioanalytical studies, the LC-MS/MS method delivers precise and accurate results even at trace levels. Adherence to the outlined protocols, system suitability checks, and validation principles will ensure the generation of high-quality, defensible data essential for advancing pharmaceutical research and development.
References
- AMSbiopharma. (2025, July 22).
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
- Lab Manager. (2025, October 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation (ICH). (2023, November 30).
- BenchChem. (2025, December).
- Royal Society of Chemistry. (2012). Analytical Methods.
- Diva-Portal.org. (2018, January 30).
- Wiley Online Library. Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolinta.
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- American Pharmaceutical Review. (2016, January 31).
- ResearchGate. (2025, August 7).
- Royal Society of Chemistry. (2010). Analytical Methods.
- PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Journal of Analytical Toxicology.
- Journal of Chromatography B. (2018, April 1). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study.
- Molecules.
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
- Journal of Chromatographic Science. (2022, September 3).
- Advanced Journal of Chemistry. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- ResearchGate.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alternative-therapies.com [alternative-therapies.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. database.ich.org [database.ich.org]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(3,4-Difluoro-5-methoxyphenyl)piperidine Synthesis
Case ID: #3-AP-F2OMe-Yield Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low yields in the synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine . This scaffold presents a "perfect storm" of synthetic challenges: an electron-deficient aryl ring, a sensitive pyridine boronic acid intermediate, and a hydrogenation step prone to both catalyst poisoning and hydrodefluorination.
This guide moves beyond standard textbook protocols. It treats your synthesis as a two-stage industrial workflow, isolating the failure modes in the Suzuki-Miyaura Coupling (Step 1) and the Pyridine Hydrogenation (Step 2).
Module 1: The Carbon-Carbon Bond Formation (Suzuki Coupling)[1]
The Diagnosis: Why Your Coupling Yield is Low
The most common failure mode in coupling 3-pyridylboronic acids is protodeboronation . The pyridine nitrogen possesses a lone pair that can coordinate to the boron center, facilitating hydrolysis of the C-B bond before transmetallation occurs. If you are using the free boronic acid and aqueous base, you are likely generating the deboronated pyridine byproduct (pyridine) rather than your biaryl product.
Troubleshooting Protocol: The "Anhydrous" Switch
To maximize yield, we must stabilize the boron species and accelerate the oxidative addition to the electron-poor 3,4-difluoro-5-methoxybromobenzene.
Recommended Reaction System:
-
Boron Source: Switch from Boronic Acid to Pinacol Ester (Bpin) . The steric bulk and lack of acidic protons significantly reduce protodeboronation.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3 . The bidentate ligand (dppf) prevents palladium aggregation, while XPhos facilitates oxidative addition into electron-rich or sterically hindered systems.
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃ . Avoid aqueous carbonate solutions if protodeboronation is observed.
Optimized Protocol (Step 1)
| Parameter | Specification | Rationale |
| Substrate | 5-Bromo-1,2-difluoro-3-methoxybenzene (1.0 eq) | Electron-deficient electrophile. |
| Nucleophile | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq) | Pinacol ester resists hydrolysis better than free acid. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Robust catalyst; resists poisoning by pyridine N. |
| Base | K₃PO₄ (3.0 eq) | Anhydrous base minimizes water-mediated side reactions. |
| Solvent | 1,4-Dioxane (0.2 M) | High boiling point, excellent solubility for boronate esters. |
| Temp/Time | 90°C for 4-16 hours | Ensure complete conversion; monitor by LCMS. |
Critical Workflow:
-
Charge solids (Aryl bromide, Pyridine-Bpin, Base, Catalyst) into a vial.
-
Evacuate and backfill with N₂ (3 cycles). Oxygen is the enemy of low-catalyst loading.
-
Add degassed 1,4-Dioxane.
-
Heat to 90°C.
-
Checkpoint: If LCMS shows unreacted bromide but no boron species, your boron reagent decomposed. Add 0.5 eq more Bpin ester and continue heating.
Module 2: The Hydrogenation (Saturating the Heterocycle)
The Diagnosis: Poisoning vs. Defluorination
This is the bottleneck. You are reducing a pyridine ring in the presence of two aryl-fluorine bonds.
-
Issue A (No Reaction): The basic nitrogen of the pyridine/piperidine binds to the metal surface (Pd or Pt), poisoning the catalyst.
-
Issue B (Defluorination): If you use Pd/C at high temperature/pressure to overcome poisoning, you risk cleaving the C-F bonds (Hydrodefluorination), creating a difficult-to-separate impurity.
Decision Logic: Catalyst Selection
Figure 1: Decision matrix for optimizing hydrogenation conditions preventing catalyst poisoning and side-reactions.
Optimized Protocol (Step 2)
The "Gold Standard" Method: PtO₂ in Acetic Acid Platinum oxide (Adam's Catalyst) is less prone to hydrodefluorination than Palladium on Carbon (Pd/C) and works excellently in acidic media which prevents catalyst poisoning.
-
Preparation: Dissolve the crude biaryl pyridine (from Step 1) in Glacial Acetic Acid (0.1 M).
-
Note: The acid protonates the pyridine (Py-H⁺), preventing the lone pair from binding irreversibly to the Pt surface.
-
-
Catalyst: Add PtO₂ (10 wt% loading relative to substrate).
-
Hydrogenation:
-
Pressure: 3–5 bar (45–75 psi) H₂.
-
Temperature: Room Temperature to 40°C. Do not overheat.
-
Time: 12–24 hours.[1]
-
-
Workup (Crucial for Yield):
-
Filter catalyst over Celite.[2]
-
Concentrate Acetic Acid.
-
Basification: The product is the acetate salt. To isolate the free base, suspend in DCM and wash with cold 1N NaOH until pH > 12.
-
Warning: 3-arylpiperidines can be partially water-soluble. Re-extract the aqueous layer 3x with DCM/MeOH (9:1) to ensure full recovery.
-
Module 3: Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction turns black immediately and yields are <20%. Why? A: Immediate blackening ("Palladium black" precipitation) indicates catalyst decomposition. This happens when the oxidative addition is too slow, or the phosphine ligand is oxidized.
-
Fix: Ensure your solvent is thoroughly degassed. Switch to Pd(dppf)Cl₂ , which is more robust than Pd(PPh₃)₄.
Q2: During hydrogenation, I see a mass corresponding to [M+4] and [M+6]. What is this? A: You are over-reducing.
-
[M+6]: Reduction of the pyridine ring (desired, +6H) plus reduction of the phenyl ring (undesired). This occurs with Rh/C or PtO₂ at high pressures (>50 bar).
-
[M+4]: Partial reduction (tetrahydropyridine). This is an intermediate. Increase reaction time or pressure slightly.
Q3: Can I use the Pyridinium Salt method instead? A: Yes, and it is often higher yielding for difficult substrates.
-
Protocol: React your 3-arylpyridine with Benzyl Bromide to form the N-benzyl pyridinium salt. Reduce this with NaBH₄ (mild) to the tetrahydropyridine. Finally, use Pd/C, H₂ to reduce the alkene and remove the benzyl group. This avoids the harsh conditions required to reduce a neutral pyridine ring.
References
-
Suzuki-Miyaura Coupling Mechanisms & Protodeboronation
-
Pyridine Hydrogenation Strategies
-
Preventing Defluorination
- Title: Nickel-catalysed sequential hydrodefluorination of pyridines (Mechanistic insights on C-F activ
- Source: Royal Society of Chemistry (Inorganic Chemistry Frontiers).
-
URL:[Link]
-
Catalyst Poisoning & Solubility Data
Sources
- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Piperidine Synthesis Division
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for piperidine ring cyclization. As a cornerstone moiety in pharmaceuticals and natural products, the successful synthesis of the piperidine ring is paramount.[1] However, the path to the desired product is often complicated by competing reaction pathways that lead to frustrating side-products.
This guide is structured to address the specific, practical challenges you may encounter during your experiments. We will move beyond simple procedural lists to explore the mechanistic origins of common side-products and provide field-proven strategies to steer your reaction toward the intended outcome.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Reductive Amination & Hydrogenation Pathways
Reductive amination is a versatile method for forming piperidine rings from 1,5-dicarbonyl compounds or related precursors.[2] However, the very reagents that drive the reaction can also be the source of impurities.
Question 1: My reductive amination yield is low, and I'm isolating the 4-hydroxypiperidine corresponding to my ketone starting material. What's happening?
Answer: This is a classic case of the reducing agent reacting with your starting material before the desired imine/iminium ion can form and cyclize. The hydride is non-selective and will readily reduce any available carbonyl.
Causality: The rate of reduction of the starting ketone is competing with the rate of imine formation. If the imine formation is slow or reversible, and the reducing agent is highly reactive (like NaBH₄), the ketone will be consumed, leading to the alcohol side-product.[3]
Troubleshooting Steps:
-
Separate Imine Formation from Reduction: Before introducing the reducing agent, stir the dicarbonyl compound (or keto-aldehyde) with the amine source (e.g., ammonium acetate) in a suitable solvent. Monitor the formation of the imine intermediate by TLC or LC-MS. Only after confirming imine formation should you add the reducing agent.[3]
-
Select a Milder Reducing Agent: Switch from a potent reducing agent like sodium borohydride to a more selective one like sodium triacetoxyborohydride (NaBH(OAc)₃) .[3] NaBH(OAc)₃ is less reactive towards ketones but highly effective at reducing the protonated iminium ion, thus favoring the desired reaction pathway.
-
pH Control: The formation of the iminium ion, the key electrophile for cyclization, is acid-catalyzed. Adding a small amount of acetic acid can accelerate imine formation, tipping the kinetic balance away from ketone reduction.[3]
Question 2: I'm observing a significant amount of a tertiary amine byproduct from over-alkylation. How can I prevent this?
Answer: This occurs when the desired secondary piperidine product, being a nucleophile itself, reacts with another molecule of the starting material and is subsequently reduced. This is especially common when using a 1,5-dialdehyde or related reactive species.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine source relative to the dicarbonyl compound. This ensures the carbonyl electrophile is consumed by the primary amine rather than the secondary amine product.[3]
-
Controlled Addition: Instead of adding the reducing agent all at once, add it portion-wise or via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the hydride low, reducing the chance of it mediating the undesired second reaction with the product.[3]
| Reducing Agent | Primary Side-Product(s) | Typical Conditions | Mitigation Strategy |
| Sodium Borohydride (NaBH₄) | Starting material reduction (alcohol) | Methanol, Ethanol | Pre-form imine; run at lower temperatures. |
| Sodium Cyanoborohydride (NaBH₃CN) | Nitrile adducts, toxic HCN gas | Methanol, requires careful pH control | Switch to a non-cyanide source like BAP or NaBH(OAc)₃. [4] |
| Borane-Pyridine (BAP) | Aldehyde reduction (less common) | Ethanol, Toluene | Titrate BAP to control stoichiometry; less toxic than NaBH₃CN.[4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Minimal | Dichloromethane, Acetic Acid | Highly recommended for preventing starting material reduction.[3] |
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting logic for reductive amination side-products.
Category 2: Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular Claisen condensation for creating cyclic β-keto esters, which are precursors to piperidones.[5][6] The strongly basic conditions required can, however, promote undesirable pathways.
Question 3: My Dieckmann cyclization is producing a high molecular weight byproduct instead of the desired piperidone precursor. What is it?
Answer: You are likely observing the result of an intermolecular Claisen condensation. Instead of one end of your diester substrate reacting within the same molecule, it is reacting with a different molecule, leading to dimerization or polymerization. This is a common failure mode, especially when attempting to form medium or large rings.[5]
Causality: The intramolecular reaction is kinetically favored for 5- and 6-membered rings. For larger rings, the ends of the molecule are less likely to encounter each other, and intermolecular reactions begin to dominate.
Troubleshooting Steps:
-
High Dilution: The most critical factor is concentration. By running the reaction at very high dilution (e.g., <0.01 M), you decrease the probability of two different molecules finding each other, thereby favoring the intramolecular pathway.
-
Slow Addition: Add the diester substrate slowly via syringe pump to a solution of the base. This keeps the instantaneous concentration of the substrate low, further preventing intermolecular reactions.
-
Choice of Base: While sodium ethoxide is traditional, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can provide better results in aprotic solvents, often at lower temperatures, which can minimize other degradation pathways.[5]
Mechanism: Intramolecular vs. Intermolecular Condensation
Caption: Competing pathways in Dieckmann condensation.
Category 3: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines.[7][8] The reaction's success is highly dependent on the electronics of the aromatic ring.
Question 4: My Pictet-Spengler reaction fails or gives a complex mixture of products. My aromatic ring is not electron-rich. How can I improve this?
Answer: The key ring-closing step of the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution.[9][10] The electrophile is an iminium ion formed from the condensation of the amine and aldehyde. If the aromatic ring is not sufficiently nucleophilic (i.e., it lacks electron-donating groups), it cannot effectively attack the iminium ion, and the reaction will stall or require harsh conditions that promote decomposition.
Troubleshooting Steps:
-
Evaluate Your Substrate: This reaction works best with electron-rich aromatic systems like indoles, pyrroles, or phenols.[7] If your aryl group is a simple phenyl ring, you will likely need more forcing conditions.
-
Increase Acidity and Temperature: For less nucleophilic rings, stronger acids (e.g., trifluoroacetic acid) and higher temperatures are required to increase the electrophilicity of the iminium ion and drive the reaction.[7] Be aware that this can lead to charring or other side reactions. Monitor the reaction carefully.
-
Consider an Alternative Strategy: If your substrate is fundamentally unsuited for the reaction, forcing it may be counterproductive. It may be necessary to reconsider the synthetic route, perhaps by installing the piperidine ring via a different method and forming the aryl connection later.
-
Biocatalysis: For certain substrates, particularly in natural product synthesis, enzyme-catalyzed Pictet-Spengler reactions (e.g., using strictosidine synthase) can proceed under physiological pH and temperature, offering remarkable selectivity.[7]
Experimental Protocols
Protocol 1: Optimized Reductive Amination for 4-Substituted Piperidines
This protocol is designed to minimize the reduction of the ketone starting material by using a selective reducing agent.[3]
Materials:
-
N-protected-4-piperidone (1.0 eq)
-
Primary amine (e.g., aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial (optional, 0.1 eq)
Procedure:
-
To an oven-dried, nitrogen-purged round-bottom flask, add the N-protected-4-piperidone and anhydrous DCM.
-
Add the primary amine and stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone and the appearance of the imine intermediate.
-
Once imine formation is substantial, add sodium triacetoxyborohydride in one portion. Caution: The reaction may bubble slightly.
-
Stir the reaction at room temperature until the imine intermediate is fully consumed (typically 4-12 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Common side reactions in the synthesis of 4-anilinopiperidine compounds. (2025). Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993). Marcel Dekker, Inc.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021).
- Pictet–Spengler reaction. Wikipedia.
- Dieckmann Condens
- Pictet-Spengler Reaction. J&K Scientific LLC.
- Piperidine Synthesis. DTIC.
- Experimental Help for Dieckmann Condens
- Pictet-Spengler reaction. Name-Reaction.com.
- A Comparative Review of Synthetic Methods for Piperidine Rings. (2025). Benchchem.
- Piperidine. Wikipedia.
- Pictet–Spengler reaction. Grokipedia.
- Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. (1994). Journal of the American Chemical Society.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
Technical Support Center: Stereoselective Piperidine Synthesis
Status: Operational Current Wait Time: 0 min Agent: Senior Application Scientist
Welcome to the Piperidine Synthesis Support Hub
You have reached the Tier-3 Technical Support guide for Stereoselective Piperidine Synthesis . This documentation is designed for researchers encountering specific failure modes in the preparation of chiral piperidines—a scaffold present in over 12,000 bioactive compounds.
Unlike general organic chemistry texts, this guide treats your synthesis as a system with distinct failure points. We focus on the two most reliable methodologies: Asymmetric Hydrogenation of Pyridines (Scale-up) and
Module 1: Asymmetric Hydrogenation of Pyridines
Use Case: Converting aromatic pyridines to chiral piperidines. Primary Failure Mode: Catalyst poisoning, low enantiomeric excess (ee), or partial reduction.
The Core Mechanism
Pyridine hydrogenation is difficult because the aromatic system is stable, and the resulting basic piperidine strongly coordinates to metal catalysts, poisoning them.[1]
-
Solution: You must activate the pyridine (breaking aromaticity) and prevent product inhibition.
-
Standard Protocol: Use of Heterogeneous (Pd, Rh, Pt) or Homogeneous (Ir) catalysts in acidic media or with activating groups (e.g., chloroformates).
Troubleshooting Guide: Hydrogenation
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls < 20% Conv. | Product Inhibition. The formed piperidine is binding to the catalyst surface. | Run in Acidic Media. Use AcOH or add 1.0 equiv HCl. Protonated piperidiniums do not bind to metal centers [1]. |
| Low ee% (3-Substituted Pyridines) | Enamine Isomerization. 3-substituted intermediates undergo racemization via enamine-imine tautomerization. | Add Base Scavenger. For Rh-JosiPhos systems, add 1.0 equiv |
| No Reaction (Ir-Catalyst) | Halide Poisoning. Chloride/Bromide ions from the precursor are deactivating the Iridium. | Anion Exchange. Switch to non-coordinating anions (BARF, |
| Functional Group Reduction | Over-activity. Nitro/Bromo groups are being reduced alongside the ring. | Switch to Ionic Hydrogenation. Use the recently developed Ir(III) systems that tolerate |
Workflow Visualization: Catalyst Selection
Caption: Decision matrix for selecting the optimal catalytic system based on pyridine substitution pattern.
Module 2: -Lithiation of -Boc Piperidines
Use Case: Installing substituents at the 2-position of an existing piperidine ring.[2][3] Primary Failure Mode: Racemization due to fast rotamer interconversion.
The Technical Challenge
Unlike pyrrolidines,
Standard Operating Protocol (Beak-O'Brien Method)
-
Preparation: Dry
-Boc piperidine (1.0 equiv) in (preferred over THF for stereocontrol). -
Ligand Addition: Add (+)-Sparteine or O'Brien's (+)-Sparteine Surrogate (1.2 equiv).
-
Cooling: Cool strictly to -78°C .
-
Lithiation: Add
-BuLi (1.2 equiv) dropwise. Stir for 4-6 hours.-
Note:
-BuLi is often too slow; -BuLi is required for efficient deprotonation at -78°C.
-
-
Quench: Add electrophile (E+) pre-cooled in
.
Troubleshooting Guide: Lithiation
| Issue | Root Cause | Solution |
| Low Yield (<40%) | Insufficient Deprotonation Time. | Unlike pyrrolidine (30 min), piperidine lithiation is slower. Extend lithiation time to 4–6 hours at -78°C [6]. |
| Racemic Product | Temperature Spike. | If the internal temp rises above -50°C, the Boc group rotates. Maintain -78°C strictly. Use a cryostat if possible. |
| Sparteine Unavailable | Supply Chain. Natural sparteine is scarce. | Use O'Brien's (+)-Sparteine Surrogate (commercially available or synthesizable from cytisine) [6]. |
| C-2 vs C-6 Selectivity | Directing Group Competition. | The Boc group directs to the |
Mechanism Visualization: Dipole Stabilization
Caption: The Beak-O'Brien lithiation pathway relies on low-temperature dipole stabilization to maintain stereochemical integrity.
Module 3: Thermodynamic vs. Kinetic Control (Diastereoselectivity)
When synthesizing 2,6-disubstituted piperidines, controlling the cis (syn) vs. trans (anti) relationship is critical.
The "Rule of Thumb" Matrix
| Desired Isomer | Methodology | Mechanism |
| Cis (Syn) | Catalytic Hydrogenation ( | Kinetic Control. Hydrogen adds to the least hindered face of the pyridinium salt. The "all-cis" arrangement minimizes steric clash with the catalyst surface. |
| Trans (Anti) | Dissolving Metal Reduction (Na, EtOH) | Thermodynamic Control. The reaction proceeds via a radical anion, allowing equilibration to the more stable diequatorial (trans) conformation. |
Q: "I need the trans isomer but I'm using hydrogenation."
-
Fix: You cannot force hydrogenation to be trans-selective easily. Instead, synthesize the cis-isomer, then perform an epimerization step (e.g., oxidation to imine and reduction, or deprotonation/reprotonation if an
-proton is acidic).
Frequently Asked Questions (FAQ)
Q: Why do I see trace pyridine in my final product even after column chromatography? A: Piperidine and pyridine form an azeotrope (approx 92:8). Distillation often fails.
-
Fix: Treat the mixture with
(complexes pyridine selectively) or react with to protect the piperidine, then separate the unreacted pyridine.
Q: My Iridium catalyst dies immediately when I add my pyridine substrate. A: Is your substrate a free base?
-
Fix: Convert your pyridine to the HCl salt or N-acyl salt before adding the catalyst. Free pyridines coordinate too strongly to Ir.
Q: Can I use 2-MeTHF instead of Ether for lithiation?
A: Yes. Recent data suggests 2-MeTHF is a viable, greener solvent for
References
-
Glorius, F., et al. (2004).[4][5] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link
-
Waser, E., et al. (2010). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Journal of the American Chemical Society.[5] Link
-
Wang, D.S., & Zhou, Y.G. (2011). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews. Link
-
Cramer, N., et al. (2025).[6] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[6][7] Nature Chemistry.[6] Link[6]
-
O'Brien, P., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society.[5] Link
-
Coldham, I., & O'Brien, P. (2014).[3] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications.[8] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 4. scite.ai [scite.ai]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines [infoscience.epfl.ch]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Piperidine Chemistry: A Guide to Preventing N-Alkylation Side Reactions
Technical Support Center
Welcome to the technical support center for piperidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common N-alkylation side reactions. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your experiments are successful and your results are reliable.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the N-alkylation of piperidines.
Q1: What are the most common side reactions during N-alkylation of piperidines, and what causes them?
A1: The most prevalent and often frustrating side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[1][2] This occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine (the piperidine), and it reacts further with the alkylating agent. This is particularly common when using highly reactive alkylating agents like methyl iodide or benzyl bromide.[1][2]
Another common issue is a sluggish or incomplete reaction.[2] This can be attributed to several factors:
-
Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can physically block the nitrogen's lone pair from attacking the electrophilic carbon.[2]
-
Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the ability of the leaving group to depart. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[2]
-
In-situ Acid Formation: The reaction generates a hydrohalic acid (e.g., HBr, HCl) byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and effectively stopping the reaction.[2]
Q2: How can I control the stoichiometry to favor mono-alkylation and prevent the formation of quaternary ammonium salts?
A2: Precise control over stoichiometry is a critical first line of defense against over-alkylation.
-
Piperidine in Excess: Use a slight excess of the piperidine starting material relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkylating agent is a good starting point.[2] This ensures that the alkylating agent is the limiting reagent and is more likely to react with the more abundant starting secondary amine.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly to the reaction mixture.[2] Using a syringe pump for controlled, dropwise addition is highly recommended as it maintains a low concentration of the alkylating agent, further favoring mono-alkylation.[2][3]
Q3: What is the role of a base in N-alkylation, and which one should I choose?
A3: A base is crucial for neutralizing the acid byproduct generated during the reaction, which would otherwise protonate and deactivate the piperidine.[2] The choice of base is important to avoid introducing other side reactions.
-
Non-Nucleophilic Bases: The ideal choice is a non-nucleophilic base that will not compete with the piperidine in reacting with the alkylating agent. Commonly used bases include:
-
Milder Bases: For substrates that are sensitive to strong bases, a milder option like sodium bicarbonate (NaHCO₃) can be effective.[2]
Q4: Can the choice of solvent affect the outcome of my N-alkylation reaction?
A4: Absolutely. The solvent can significantly influence reaction rates and, in some cases, the reaction mechanism (SN1 vs. SN2).[4][5]
-
Polar Aprotic Solvents: For most N-alkylation reactions, which typically proceed via an SN2 mechanism, polar aprotic solvents are preferred.[2] These solvents can solvate the cation but not the nucleophile, increasing the nucleophilicity of the piperidine. Good choices include:
-
Solvent Effects on Reaction Rate: The dielectric constant of the solvent can impact the reaction rate.[5][6] Interestingly, for some piperidine syntheses, ethanol (with a lower dielectric constant) has been shown to accelerate the reaction rate compared to methanol (with a higher dielectric constant).[5][6]
Q5: My desired N-alkylation is not working. Are there alternative methods to form the C-N bond?
A5: Yes, if direct alkylation is proving problematic, several other powerful methods can be employed:
-
Reductive Amination: This is a highly reliable and versatile two-step, one-pot process.[7] The piperidine is first reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in-situ to the desired tertiary amine.[7]
-
Buchwald-Hartwig Amination: For the formation of N-aryl piperidines, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is the state-of-the-art method.[9] It allows for the coupling of piperidines with aryl halides or triflates under relatively mild conditions.[9][10]
Troubleshooting Guide
Use this guide to diagnose and solve specific issues you encounter in your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Major byproduct is the quaternary ammonium salt. | Over-alkylation due to high reactivity of the alkylating agent or the product amine. | 1. Control Stoichiometry: Use a 1.1-1.2 fold excess of piperidine.[2] 2. Slow Addition: Add the alkylating agent dropwise using a syringe pump.[2][3] 3. Lower Temperature: Run the reaction at a lower temperature to control the reaction rate.[2] |
| Reaction is very slow or incomplete. | 1. Poor leaving group on the alkylating agent. 2. Steric hindrance. 3. Acid byproduct deactivating the piperidine. 4. Suboptimal solvent. | 1. Improve Leaving Group: Switch from an alkyl chloride to a more reactive bromide or iodide.[2] 2. Increase Temperature: Carefully increase the reaction temperature.[2] 3. Add a Base: Include a non-nucleophilic base like K₂CO₃ or DIPEA.[2] 4. Change Solvent: Switch to a polar aprotic solvent like DMF or acetonitrile.[2] |
| Low yields in N-arylation reactions. | Catalyst deactivation or competing side reactions. | 1. Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1] 2. Optimize Catalyst System: Screen different palladium catalysts, phosphine ligands, and bases.[1] |
| Multiple products are formed. | Lack of selectivity or competing reaction pathways. | 1. Consider Protecting Groups: If other reactive sites are present, use orthogonal protecting groups to ensure only the piperidine nitrogen reacts. 2. Alternative Strategy: Switch to a more selective method like reductive amination.[7] |
The Strategic Use of Protecting Groups
When dealing with complex molecules that have multiple reactive sites, protecting the piperidine nitrogen is an indispensable strategy. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability and ease of removal.[11][12]
Why Use a Protecting Group?
Protecting groups act as a temporary shield for a functional group, preventing it from participating in unwanted reactions.[13] In the context of piperidine chemistry, a protecting group on the nitrogen allows you to perform reactions on other parts of the molecule without the risk of N-alkylation. Once the other transformations are complete, the protecting group can be cleanly removed to reveal the piperidine nitrogen for subsequent functionalization.[13]
The Boc group is particularly advantageous because it is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[11][14]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine
This protocol is optimized to minimize over-alkylation.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents), DIPEA (1.5 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Add the alkyl halide to the reaction mixture at a slow, controlled rate over several hours.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent by rotary evaporation.
-
To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylpiperidine.
Protocol 2: Boc-Protection of Piperidine
Materials:
-
Piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve piperidine (1.0 equivalent) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected piperidine.
Protocol 3: Deprotection of Boc-Protected Piperidine
Materials:
-
Boc-protected piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected piperidine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically a 1:1 or 1:2 ratio of DCM:TFA).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product is the TFA salt of the piperidine. To obtain the free base, neutralize with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.
Visualizing the Strategy: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common N-alkylation issues.
Caption: Troubleshooting workflow for piperidine N-alkylation.
References
- Google Patents. (1998). Piperidine and piperazine derivatives and their use as muscarinic antagonists.
-
Fiveable. (2025). Piperidine Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
PMC. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Retrieved from [Link]
-
One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.). Retrieved from [Link]
-
ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. (n.d.). Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]
-
SSRN. (2022). Mechanistic Insight into the Photocatalytic N-Alkylation of Piperazine with Alcohols Over Tio2 Supported Pd Catalysts. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. Retrieved from [Link]
-
Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CAS 125541-22-2: 1-N-Boc-4-(Phenylamino)piperidine [cymitquimica.com]
- 13. fiveable.me [fiveable.me]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Welcome to the technical support resource for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. The following information is structured in a practical, question-and-answer format to directly address issues encountered during experimental work. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing new, unexpected peaks in my HPLC chromatogram after storing a solution of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine. What are the most likely degradation pathways?
Answer:
The appearance of new peaks upon storage is a classic indicator of chemical degradation. The structure of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine contains several functional groups susceptible to degradation under common laboratory conditions (e.g., exposure to air, light, or trace impurities in solvents). The most probable degradation pathways involve the piperidine ring and the methoxy substituent on the aromatic ring.
-
Oxidation of the Piperidine Ring: The piperidine nitrogen and its adjacent carbons are common sites for oxidation. Atmospheric oxygen or radical species can initiate hydrogen abstraction.
-
N-Oxidation: The lone pair of electrons on the secondary amine is susceptible to oxidation, forming an N-oxide. This is a common metabolic and chemical degradation route.
-
Dehydrogenation: H-abstraction from the carbons adjacent to the nitrogen (C2 or C6) can lead to the formation of an imine intermediate (e.g., a tetrahydropyridine derivative), which may be susceptible to further reactions or hydrolysis.
-
Ring Opening: More aggressive oxidative conditions can lead to the cleavage of the piperidine ring, potentially forming amino-aldehyde or amino-acid derivatives.
-
-
Degradation of the Methoxy Group: The methoxyphenyl moiety is another potential site of instability.
-
O-Demethylation: Oxidative or acidic conditions can lead to the cleavage of the methyl-ether bond, resulting in a phenolic derivative (3-(3,4-Difluoro-5-hydroxyphenyl)piperidine). This new phenol is often more reactive and susceptible to further oxidation into quinone-like structures.
-
Oxidation of the Aromatic Ring: The electron-donating nature of the methoxy group can activate the aromatic ring, making it more susceptible to oxidative attack, potentially leading to the introduction of additional hydroxyl groups.
-
-
Photodegradation: While aromatic C-F bonds are generally very stable, high-energy light (especially UV) can potentially induce their cleavage or promote other radical-mediated degradation pathways across the molecule.
The diagram below illustrates these primary predicted degradation sites.
Caption: Predicted primary degradation pathways for the target molecule.
Question 2: How should I design a forced degradation (stress testing) study to systematically investigate the stability of this compound?
Answer:
A forced degradation study is essential for understanding the intrinsic stability of a drug candidate and for developing a stability-indicating analytical method. The study involves subjecting the compound to stress conditions harsher than those it would typically encounter during storage or use. A well-designed study should aim for 5-20% degradation to ensure that secondary degradation products are not overly represented.
Below is a detailed protocol based on ICH guidelines. You should run each condition with a control sample (stored under normal conditions) and a blank (stress agent without the compound).
-
Stock Solution Preparation: Prepare a stock solution of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Apply the following stress conditions to aliquots of the stock solution.
| Stress Condition | Protocol | Rationale & Potential Outcome |
| Acid Hydrolysis | Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis. | Tests stability to low pH. While the core structure is likely stable, this can reveal acid-labile impurities or catalyze O-demethylation. |
| Base Hydrolysis | Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis. | Tests stability to high pH. Aromatic C-F bonds are generally resistant, but other functionalities could be affected. |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature for 24 hours. | Mimics oxidation by reactive oxygen species. This is expected to be a major degradation pathway, targeting the piperidine ring and methoxy group. |
| Thermal Degradation | Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours. | Evaluates intrinsic thermal stability. Unlikely to cause significant degradation unless impurities are present to catalyze reactions. |
| Photodegradation | Expose a solution of the compound to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B). Protect a control sample with aluminum foil. | Assesses light sensitivity. This is critical for fluorinated compounds, as it can be a pathway for C-F bond cleavage or radical-initiated reactions. |
-
Analysis: Analyze all stressed samples, controls, and blanks using a suitable HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for preliminary identification of degradants.
The workflow for this process is visualized below.
Caption: A typical workflow for conducting a forced degradation study.
Question 3: I've performed a forced degradation study and the oxidative stress condition (H₂O₂) produced the most significant degradation. How can I identify the resulting products?
Answer:
Observing significant degradation under oxidative stress is consistent with the predicted vulnerabilities of the molecule's piperidine and
Technical Support Center: Optimizing Suzuki Coupling Reactions with Difluorophenyl Boronic Acids
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura coupling reactions with a specific focus on the use of difluorophenyl boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Difluorophenyl boronic acids, while valuable synthons, present unique challenges due to their electronic properties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high-yielding, reproducible results.
Understanding the Challenge: The Nature of Difluorophenyl Boronic Acids
Difluorophenyl boronic acids are electron-deficient coupling partners due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property enhances the Lewis acidity of the boronic acid but also increases its susceptibility to undesired side reactions, most notably protodeboronation.[1][2] Optimizing reaction conditions is therefore critical to favor the desired cross-coupling pathway over these competing degradation pathways.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common problems encountered during Suzuki coupling reactions with difluorophenyl boronic acids, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki coupling with a difluorophenyl boronic acid and an aryl halide, but I'm observing very low or no formation of the desired product. What are the likely causes and how can I improve my yield?
Answer: Low or no product yield is a frequent challenge and can stem from several factors. A systematic evaluation of your reaction components and conditions is the best approach.
-
Cause A: Inactive Catalyst System. The palladium catalyst may not be sufficiently active to facilitate the oxidative addition of your aryl halide, which is often the rate-limiting step, especially with less reactive aryl chlorides.[3]
-
Solution:
-
Ligand Selection: For electron-deficient boronic acids and potentially challenging aryl halides, employ electron-rich and sterically bulky phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are often effective as they promote the formation of the active monoligated Pd(0) species.[4][5]
-
Catalyst Source: Ensure your palladium source is of high quality. Older palladium sources can exhibit reduced activity. Consider using a pre-catalyst, which can offer greater reproducibility in generating the active catalytic species.[4][5]
-
Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be beneficial.[6]
-
-
-
Cause B: Boronic Acid Instability (Protodeboronation). Difluorophenyl boronic acids are particularly prone to protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions.[2][7]
-
Solution:
-
Use Fresh Reagents: Always use freshly purchased or properly stored difluorophenyl boronic acid.
-
Boronic Acid Surrogates: The most robust solution is often to use more stable derivatives.[6] Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[5][8]
-
Anhydrous Conditions: While many Suzuki couplings are performed in aqueous mixtures, switching to anhydrous conditions can sometimes mitigate protodeboronation.[6]
-
-
-
Cause C: Inappropriate Base Selection. The base is critical for activating the boronic acid for transmetalation.[9] An unsuitable or weak base can lead to a stalled reaction.[4]
-
Solution:
-
Base Screening: The optimal base is often substrate and solvent dependent. Inorganic bases are generally preferred for Suzuki couplings. Screen a panel of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9] K₃PO₄ is often a good starting point for challenging couplings.
-
Base Strength and Solubility: The strength and solubility of the base in the reaction medium are crucial. A base that is too strong can promote side reactions, while one that is too weak or insoluble may not be effective.
-
-
Issue 2: Significant Formation of Side Products
Question: My reaction is generating a substantial amount of side products, including the homocoupled boronic acid and/or the dehalogenated starting material. How can I suppress these unwanted pathways?
Answer: The formation of side products is a clear indication that your reaction conditions are favoring undesired pathways. Here’s how to address the most common culprits:
-
Side Product A: Homocoupling of the Boronic Acid. This occurs when two molecules of the difluorophenyl boronic acid couple to form a difluorobiphenyl derivative. This is often promoted by the presence of oxygen.[4]
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[10]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[10]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]
-
-
-
Side Product B: Dehalogenation of the Aryl Halide. This involves the replacement of the halide on your starting material with a hydrogen atom. This can occur if a hydride source is present in the reaction.[4]
-
Solution:
-
Identify the Hydride Source: Potential hydride sources include amine bases or alcohol solvents.[4][11] If you are using such reagents, consider switching to alternatives.
-
Optimize Reaction Conditions: Minimize the reaction time and temperature, as prolonged heating can sometimes promote dehalogenation.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Suzuki coupling with difluorophenyl boronic acids?
A1: There is no single optimal temperature, as it is highly dependent on the reactivity of your substrates and the catalyst system employed. Generally, starting at a moderate temperature (e.g., 80-100 °C) is a good practice.[12] If the reaction is sluggish, the temperature can be cautiously increased. However, be aware that higher temperatures can also accelerate side reactions like protodeboronation and catalyst decomposition.[10][13] For particularly unstable boronic acids, recently developed catalyst systems can facilitate the reaction at room temperature or slightly elevated temperatures (40 °C).[5]
Q2: Which solvent system is best for these types of couplings?
A2: The choice of solvent is crucial as it affects the solubility of reagents and can influence the reaction pathway.[14][15] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often in a mixture with water to facilitate the dissolution of the inorganic base.[11] For difluorophenyl boronic acids, which are prone to hydrolysis, a screen of solvents, including anhydrous options, may be necessary to find the optimal conditions.[6]
Q3: How can I be sure my boronic acid is the problem?
A3: To diagnose if the boronic acid is the issue, you can run a control reaction with a more stable boronic acid (e.g., phenylboronic acid) under the same conditions. If this reaction proceeds smoothly, it strongly suggests that the stability of your difluorophenyl boronic acid is the limiting factor. In this case, switching to a more stable derivative like a pinacol ester is highly recommended.[16]
Q4: Should I be concerned about the purity of my solvents and reagents?
A4: Absolutely. The purity of all reaction components is critical for reproducibility. Traces of impurities in solvents can poison the palladium catalyst.[14][17] Ensure you are using high-purity, and where necessary, anhydrous and degassed solvents. The quality of the base is also important for consistent results.[10]
Data & Protocols
Table 1: Ligand and Base Selection Guide for Challenging Couplings
| Ligand Type | Example Ligands | Recommended Base (Starting Point) | Key Considerations |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Excellent for electron-deficient boronic acids and less reactive aryl halides (e.g., chlorides).[4][5] |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | K₂CO₃, Na₂CO₃ | May be sufficient for more reactive aryl halides (bromides, iodides) and less challenging substrates.[3][9] |
This table provides general recommendations. Optimal conditions are substrate-dependent and may require screening.
General Experimental Protocol for Suzuki-Miyaura Coupling with a Difluorophenyl Boronic Acid Derivative
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Difluorophenyl boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide, difluorophenyl boronic acid pinacol ester, and the base.
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Molecules, 22(8), 1334.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17162-17178.
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
- Zhang, Y., et al. (2025).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
-
Wikipedia. (2023). Protodeboronation. Available from: [Link]
-
ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Lirias. (2019). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Available from: [Link]
-
ResearchGate. (a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram. Available from: [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Available from: [Link]
-
RSC Publishing. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Available from: [Link]
-
PubMed Central. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available from: [Link]
-
ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. Available from: [Link]
-
Canadian Science Publishing. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Amanote Research. (2017). (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. Available from: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
PubMed Central. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
RSC Publishing. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. Available from: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]
-
Reddit. (2024). For the pro's (Suzuki) : r/Chempros. Available from: [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available from: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Technical Support Center: Piperidine Hydrochloride Solubility & Handling
Ticket ID: PIP-HCL-SOL-001
Subject: Troubleshooting Solubility, Purification, and Isolation of Piperidine Salts
Introduction: The "Solubility Paradox" of Piperidine HCl
Welcome to the technical support center. If you are encountering solubility issues with Piperidine Hydrochloride (Piperidine HCl) , you are likely facing one of two contradictory problems:
-
Synthesis Context: The salt is insoluble in the non-polar organic solvents (DCM, Toluene, Ether) required for your reaction.
-
Isolation Context: The salt is too soluble in water, making it impossible to extract into an organic layer during workup.
This guide addresses both scenarios using principles of lattice energy, solvation thermodynamics, and phase-transfer mechanics.
Part 1: The Solubility Landscape
Piperidine HCl is a polar ionic solid. Its crystal lattice is held together by strong electrostatic forces between the piperidinium cation and the chloride anion. To dissolve it, the solvent must overcome this lattice energy (
Solubility Data Matrix
Reference Data for Process Design
| Solvent Class | Solvent Example | Solubility Rating | Technical Notes |
| Protic Polar | Water | Very High | Highly hygroscopic; deliquescent in moist air. |
| Protic Polar | Ethanol / Methanol | High (Hot) | Moderate in cold; excellent for recrystallization. |
| Aprotic Polar | DMSO / DMF | Moderate/High | Good for homogenous reactions; difficult to remove. |
| Chlorinated | DCM / Chloroform | Low to Moderate | Soluble in Chloroform; poor in DCM without additives. |
| Non-Polar | Diethyl Ether / Hexane | Insoluble | Used as "anti-solvents" to crash out the salt. |
| Aromatic | Toluene / Benzene | Insoluble | Ineffective for direct dissolution. |
Part 2: Troubleshooting Synthesis (Reaction Phase)
Issue: “I need to react Piperidine HCl in Dichloromethane (DCM) or Toluene, but it sits as a sludge at the bottom of the flask.”
Root Cause Analysis
Non-polar solvents cannot stabilize the separated ions of the salt. The lattice energy dominates, preventing dissolution.
Solution A: The "Free-Base" Modification (Recommended)
If the HCl counter-ion is not strictly necessary for the mechanism, convert the salt to the free amine in situ.
-
Protocol: Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture.
-
Mechanism: The organic base deprotonates the piperidine HCl. The resulting Piperidine (free base) is highly soluble in DCM/Toluene. The TEA·HCl byproduct will precipitate (if in Toluene) or stay in solution (if in DCM), often without interfering.
Solution B: Phase Transfer Catalysis (PTC)
If you must keep the salt form or cannot add base, use a Phase Transfer Catalyst.
-
Protocol: Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
-
Mechanism: The quaternary ammonium cation pairs with the piperidine anion (or facilitates the transfer of the chloride), shuttling the reactant across the solid-liquid interface.
Part 3: Troubleshooting Isolation (Workup Phase)
Issue: “I finished my reaction, added water, and tried to extract with Ethyl Acetate. The Piperidine HCl stayed in the water layer.”
Root Cause Analysis
Piperidine HCl prefers water over organic solvents by a factor of >100:1 (Partition Coefficient
Workflow: The "Salt Break" Protocol
To isolate the compound, you must switch its "solubility switch" by altering the pH.
Figure 1: The "Salt Break" workflow allows for the movement of piperidine between aqueous and organic phases by toggling its ionization state.
Step-by-Step Isolation Guide
-
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH solution until pH > 12.
-
Observation: The solution will turn cloudy, and an oily layer (Free Piperidine) will float to the top.
-
-
Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether .[1]
-
Note: Do not use Ethyl Acetate if possible, as piperidine is a nucleophile and can attack esters over time.
-
-
Drying: Dry the organic layer over Anhydrous Sodium Sulfate (
). -
Re-salting (If solid is needed):
Part 4: Purification via Recrystallization
Issue: “My Piperidine HCl is off-white or gummy.”
Recrystallization of amine salts can be tricky due to their high water solubility.
Method A: The Solvent/Anti-Solvent Method (Standard)
-
Dissolve: Place crude solid in a flask. Add the minimum amount of boiling Ethanol (EtOH) required to dissolve it.
-
Precipitate: Remove from heat. While still warm, add Diethyl Ether dropwise until the solution turns slightly turbid (cloudy).
-
Crystallize: Add one drop of EtOH to clear the turbidity. Cap the flask and let it cool slowly to room temperature, then to 4°C.
-
Filter: Collect white needles.
Method B: The n-Butanol Method (For removing inorganic salts)
If your product is contaminated with inorganic salts (like NaCl or
-
Use n-Butanol as the solvent.
-
Piperidine HCl is soluble in hot n-Butanol; inorganic salts (NaCl) are generally insoluble.
-
Filter the hot solution to remove NaCl.
-
Cool the filtrate to crystallize the Piperidine HCl.
Part 5: Frequently Asked Questions (FAQ)
Q1: Why is my Piperidine HCl turning into a liquid on the benchtop? A: Piperidine HCl is deliquescent . It absorbs moisture from the air until it dissolves in it.
-
Fix: Store in a desiccator. If it has liquefied, dissolve it in dry ethanol and rotovap it down, or perform the "Re-salting" protocol in Part 3.
Q2: Can I use Chloroform instead of DCM?
A: Yes. Piperidine HCl has better solubility in Chloroform (
Q3: I see a "double melting point" or a very broad melting range. A: This often indicates the presence of water (hydrate formation) or residual solvent. Dry the salt under high vacuum (0.1 mmHg) at 60°C for 4 hours before testing MP.
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link
-
Organic Syntheses. (1921). Methylamine Hydrochloride Purification (Analogous Protocol). Org. Syn. 1, 34; Coll. Vol. 1, 347. Link
-
PubChem. (n.d.). Piperidine Hydrochloride - Compound Summary. National Center for Biotechnology Information. Link
-
CymitQuimica. (n.d.). Piperidine hydrochloride: Properties and Applications. Link
-
ChemicalBook. (2025). Piperidine Hydrochloride Properties and Solubility Data. Link
Sources
Technical Support Center: Efficient Removal of Palladium Catalysts from Piperidine Final Products
Welcome to the Technical Support Center dedicated to addressing the challenges of removing residual palladium catalysts from piperidine-containing final products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require robust, scalable, and validated methods for purification to meet stringent regulatory standards.
The presence of nitrogen atoms in the piperidine ring can create unique challenges in palladium removal due to the formation of stable complexes.[1][2] This guide provides a comprehensive overview of the most effective strategies, troubleshooting advice for common issues, and detailed protocols to ensure your final product meets the required purity specifications.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my piperidine product so difficult?
A1: The primary challenge stems from the strong coordinating ability of the nitrogen atom in the piperidine ring. This nitrogen can act as a ligand, forming stable complexes with palladium species present in the reaction mixture.[1][2] This chelation can keep the palladium solubilized and prevent its easy removal by simple filtration, a method often effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]
Q2: What are the regulatory limits for palladium in final pharmaceutical products?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D).[3][4] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is dependent on the route of administration. For oral medications, the limit is typically 10 ppm.[5][6]
Q3: What are the primary methods for palladium removal?
A3: The most common and effective methods for palladium removal can be broadly categorized into three main strategies: filtration, adsorption, and extraction/crystallization.[4][7] The choice of method is highly dependent on the specific nature of the palladium species, the solvent system, and the properties of your piperidine product.[8]
Q4: When is simple filtration a suitable method?
A4: Filtration is most effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or when the palladium has agglomerated into larger, insoluble particles.[3][9] It is often used as a preliminary purification step.[3] However, it is generally insufficient for removing homogeneously dissolved palladium or fine colloidal particles.[9]
Q5: How do scavenger resins work to remove palladium?
A5: Scavenger resins are solid supports, typically silica or polystyrene, that are functionalized with groups that have a high affinity for palladium.[1][10] These functional groups, which often contain sulfur (thiol) or amine moieties, act as chelating agents that selectively bind to the palladium.[5][7] The reaction mixture is slurried with the resin, and the solid support with the bound palladium is then easily removed by filtration.[3][10]
Q6: Is activated carbon a good option for palladium removal?
A6: Activated carbon is a cost-effective and often highly effective adsorbent for removing palladium.[11][12] It can be used to remove both homogeneous and heterogeneous palladium species.[11] However, its non-specific nature can sometimes lead to the adsorption of the desired piperidine product, resulting in yield loss.[4][5] Therefore, careful optimization is required.
Troubleshooting Guide
This section addresses common problems encountered during the palladium removal process and provides systematic solutions.
Issue 1: High levels of palladium remain after filtration through Celite.
| Potential Cause | Troubleshooting Steps & Rationale |
| Palladium is homogeneously dissolved. | The palladium catalyst may have leached into the reaction mixture as soluble species.[13] Simple filtration will not remove these. Solution: Employ a scavenging method such as treatment with a thiol-functionalized silica resin or activated carbon to capture the dissolved palladium.[5][7] |
| Palladium particles are too fine (colloidal). | Colloidal palladium can pass through standard filter aids like Celite.[9] Solution: Consider using a membrane filter with a smaller pore size or induce agglomeration of the palladium particles before filtration by adjusting the solvent or pH. Alternatively, use a scavenger that can capture these fine particles.[3] |
| Piperidine is complexing with the palladium. | The nitrogen on the piperidine ring can form a stable, soluble complex with palladium, preventing its precipitation.[1][2] Solution: Introduce a competitive ligand or scavenger that has a higher affinity for palladium than your piperidine product. Thiol-based scavengers are often effective in this scenario.[5][7] |
Issue 2: Significant product loss after treatment with activated carbon.
| Potential Cause | Troubleshooting Steps & Rationale |
| Non-specific adsorption of the piperidine product. | Activated carbon has a high surface area and can adsorb organic molecules non-selectively.[5] Solution: Optimize the amount of activated carbon used (start with a lower loading, e.g., 1-5 wt%).[1] Also, consider the solvent system; a more polar solvent may reduce the adsorption of your product. Perform small-scale experiments to find the optimal balance between palladium removal and product recovery. |
| Incorrect type of activated carbon. | Different grades of activated carbon have varying pore sizes and surface chemistries, which can affect their selectivity.[11][12] Solution: Screen different types of activated carbon. Some specialized carbons are designed for metal scavenging with reduced affinity for organic products.[5] |
Issue 3: Scavenger resin is ineffective at removing palladium.
| Potential Cause | Troubleshooting Steps & Rationale |
| Incorrect scavenger for the palladium species. | The oxidation state and ligands on the palladium will influence its affinity for different scavengers.[8] Solution: Screen a library of scavengers with different functional groups (e.g., thiols, amines, phosphines) to identify the most effective one for your specific system.[14] |
| Insufficient contact time or temperature. | The binding of palladium to the scavenger resin is a kinetic process.[14] Solution: Increase the stirring time and/or gently heat the mixture (e.g., to 40-60 °C) to improve the scavenging efficiency.[14] Monitor the palladium levels over time to determine the optimal treatment duration. |
| The scavenger is reacting with the product or solvent. | Some scavenger functional groups may be incompatible with your product or reaction conditions. Solution: Carefully review the chemical compatibility of the scavenger resin with all components in your reaction mixture. |
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical approach to selecting the appropriate palladium removal strategy.
Caption: A stepwise decision-making workflow for selecting and optimizing a palladium removal strategy.
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol provides a general procedure for removing palladium from a piperidine product solution using activated carbon.
-
Preparation: Dissolve the crude piperidine product in a suitable organic solvent (e.g., ethyl acetate, toluene, methanol) to a concentration of 5-10% (w/v).
-
Addition of Activated Carbon: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.[1]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 18 hours. The optimal time should be determined experimentally.[1][7]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[1]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[1]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Quantify the residual palladium content using a suitable analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15][16]
Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol outlines the use of a solid-supported scavenger for palladium removal.
-
Preparation: Dissolve the crude piperidine product in an appropriate solvent.
-
Addition of Scavenger: Add the thiol-functionalized silica scavenger to the solution. The amount will depend on the specific scavenger and the initial palladium concentration. A typical starting point is 2-5 equivalents of scavenger relative to the palladium content.
-
Stirring: Stir the mixture at room temperature or an elevated temperature (as recommended by the scavenger manufacturer) for 2 to 24 hours.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger on the filter with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration using ICP-MS.[15][16]
Visualization of Scavenging Mechanisms
The following diagram illustrates the primary mechanisms by which different scavengers remove palladium.
Caption: Different mechanisms of palladium removal by common scavenging agents.
References
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.
-
SpinChem. Palladium catalyst recovery using scavenger resin.
-
Arbor Assays. Palladium Detection for API Purification.
-
Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
-
ACS Publications. Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience.
-
PhosphonicS. Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
-
ResearchGate. How can i remove palladium Pd catalyst easily?
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts.
-
Powder Systems. Which Filtration Products are Used for Catalyst Recovery?
-
Arbor Assays. Palladium API Screening Fluorescent Detection Kit.
-
Benchchem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
-
Books. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
-
PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
-
ResearchGate. Comparison of palladium leaching from the Pd/MWCNT catalyst in important organic synthesis reactions | Request PDF.
-
PMC. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures.
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd).
-
ResearchGate. Leaching of palladium from spent catalyst by organic triiodides in...
-
C&EN. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
-
ACS Omega. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures.
-
Biotage. How to Remove Palladium in three easy steps.
-
SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin.
-
ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
-
Kumar Filters. Top Filtration Systems Used for Catalyst Recovery.
-
Greenering. Recyclable palladium catalytic system for sustainable C-C coupling reaction to achieve low palladium contamination of products.
-
PMC. Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine.
-
Reddit. Your trick to remove residual palladium : r/Chempros.
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
-
Google Patents. US20050256327A1 - Method of removing palladium.
-
ResearchGate. Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions.
-
Biosynce. What is the stability of piperidine? - Blog.
-
Benchchem. Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
-
ResearchGate. Residual palladium levels in reaction samples following automated...
-
ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
-
KAUST Repository. SUPPLEMENTARY INFORMATION The effect of residual palladium on the performance of organic electrochemical transistors Griggs et a.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. onyxipca.com [onyxipca.com]
- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spinchem.com [spinchem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phosphonics.com [phosphonics.com]
- 15. arborassays.com [arborassays.com]
- 16. arborassays.com [arborassays.com]
Technical Support Center: Managing Azeotropic Mixtures in Piperidine Purification
Welcome to the Technical Support Center for piperidine purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to azeotropic mixtures during the purification of piperidine. This resource offers practical, field-proven insights and detailed protocols to ensure the highest purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during piperidine purification, focusing on the underlying causes and providing step-by-step solutions.
Issue 1: Water Contamination and Failure to Achieve Anhydrous Piperidine
Symptom: You've performed a distillation, but your piperidine still contains a significant amount of water, as confirmed by Karl Fischer titration or GC analysis. The boiling point may have been inconsistent or lower than expected.
Root Cause Analysis: Piperidine and water form a minimum-boiling azeotrope, a mixture with a constant boiling point that is lower than either of its individual components.[1][2] This azeotrope consists of approximately 65% piperidine and 35% water by mass and boils at 92.8°C, making complete separation by simple distillation impossible.[3]
Troubleshooting & Resolution Pathways:
1. Chemical Drying (Pre-Distillation):
-
Rationale: Before distillation, it's crucial to remove the bulk of the water using a suitable drying agent. This breaks the azeotrope by chemically reacting with the water.
-
Recommended Protocol:
-
In a round-bottom flask, add solid potassium hydroxide (KOH) pellets to your piperidine.
-
Allow the mixture to stand for several hours, or preferably overnight, with occasional swirling.[4]
-
Carefully decant or filter the piperidine from the KOH pellets into a dry distillation flask.[4]
-
Note: Other drying agents like calcium hydride (CaH₂) can also be used.[2]
-
2. Azeotropic Distillation with an Entrainer:
-
Rationale: This technique involves introducing a third component (an entrainer) that forms a new, lower-boiling azeotrope with water. This new azeotrope is then distilled off, effectively removing the water from the piperidine.
-
Recommended Entrainers: Benzene or toluene are effective choices.[2][5] The hydrocarbon-water azeotrope will distill at a lower temperature, leaving behind anhydrous piperidine.[2]
-
Workflow Diagram:
Caption: Azeotropic distillation workflow for drying piperidine.
3. "Salting Out":
-
Rationale: The addition of a salt to the aqueous piperidine solution can decrease the solubility of piperidine, which can aid in breaking the azeotrope.[2]
Issue 2: Persistent Pyridine Impurity After Distillation
Symptom: Despite careful fractional distillation, your piperidine product is still contaminated with pyridine, often in a consistent ratio.
Root Cause Analysis: Piperidine and pyridine form a constant boiling azeotropic mixture. This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[4][5] This boiling point is very close to that of pure piperidine (105.8°C), making separation by simple fractional distillation extremely challenging.[5]
Troubleshooting & Resolution Pathways:
1. Selective Salt Formation:
-
Rationale: This is a highly effective chemical method that leverages the difference in basicity and reactivity between piperidine and pyridine. Piperidine readily reacts with carbon dioxide to form a solid piperidine carbonate, while pyridine does not under the same conditions.[4][6]
-
Detailed Protocol:
-
Dissolve the piperidine/pyridine mixture in a suitable organic solvent.
-
Bubble carbon dioxide gas through the solution.
-
Cool the mixture to between 10°C and 20°C to ensure complete precipitation of piperidine carbonate.[4]
-
Filter the solid piperidine carbonate, separating it from the pyridine which remains in the filtrate.[4]
-
Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[4]
-
Extract the liberated piperidine into an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and distill to obtain pure piperidine.[4]
-
2. Azeotropic Distillation with Water:
-
Rationale: The presence of water can alter the relative volatilities of piperidine and pyridine, facilitating a better separation during distillation.[4][5] This method can yield a distillate with a higher piperidine-to-pyridine ratio than the starting mixture.[5]
3. Acid-Base Extraction:
-
Rationale: This method exploits the difference in basicity between piperidine and pyridine.
-
Procedure:
-
Dissolve the mixture in an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic solution with a dilute acid (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer.
-
The less basic pyridine will remain in the organic layer.
-
The piperidine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[2]
-
Decision Logic for Pyridine Removal:
Caption: Decision tree for selecting a pyridine removal method.
Section 2: Frequently Asked Questions (FAQs)
Q1: My purified piperidine has a yellow or brown tint. What is the cause and is it still usable?
A: A yellow discoloration in piperidine is typically due to the presence of oxidation products.[2][4] The usability of the discolored piperidine depends on your specific application. For sensitive reactions, it is highly recommended to purify the piperidine before use. The most effective method to remove these colored impurities is through distillation.[4] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[4]
Q2: I observed crystallization in my piperidine solution stored in DMF. What is the cause?
A: This is a common issue with amines and can be attributed to a few factors:
-
Salt Formation with Atmospheric CO₂: Piperidine is basic and can react with carbon dioxide from the air to form piperidine carbonate, which may precipitate out of the solution.[4]
-
Reaction with Acidic Vapors: If stored in an environment with acidic vapors (e.g., from nearby bottles of acetyl chloride or trifluoroacetic acid), piperidine can form a solid salt like piperidine hydrochloride.[4][7]
-
Low-Temperature Storage: Piperidine has a melting point of -10°C. If the solution was stored in a cold room or refrigerator, the piperidine itself may have crystallized.[4]
To resolve this, you can try gently warming the solution to room temperature.[4] To prevent this, always store piperidine solutions under an inert atmosphere in a well-sealed container. For sensitive applications like peptide synthesis, it is often best to prepare fresh solutions.[4]
Q3: What are the key safety precautions when handling piperidine and its azeotropic mixtures?
A: Piperidine is a flammable, corrosive, and toxic substance that requires careful handling.[8][9][10]
-
Ventilation: Always work in a well-ventilated area or a chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[9] Keep containers tightly closed.[8]
-
Handling: Ground and bond containers and receiving equipment to prevent static discharge.[9]
Section 3: Data & Protocols
Boiling Point Data for Piperidine and its Azeotropes
| Substance | Boiling Point (°C at 1 atm) | Composition (by weight) |
| Pure Piperidine | 105.8 - 106.4 | 100% Piperidine |
| Pure Water | 100 | 100% Water |
| Piperidine-Water Azeotrope | 92.8 | ~65% Piperidine, ~35% Water |
| Pure Pyridine | 115.3 | 100% Pyridine |
| Piperidine-Pyridine Azeotrope | ~106.1 | ~92% Piperidine, ~8% Pyridine |
Protocol: Purification of Piperidine via Carbonate Salt Formation
This protocol is particularly effective for removing pyridine impurities.[4]
Materials:
-
Crude piperidine containing pyridine
-
Suitable organic solvent (e.g., diethyl ether)
-
Carbon dioxide (gas cylinder or dry ice)
-
Strong base (e.g., sodium hydroxide solution)
-
Drying agent (e.g., solid potassium hydroxide pellets)
-
Standard filtration and distillation glassware
Procedure:
-
Dissolution: Dissolve the crude piperidine in an appropriate volume of an organic solvent in a flask.
-
Carbonation: Bubble CO₂ gas through the solution while stirring. Alternatively, add small pieces of dry ice to the solution. Continue until no more precipitate forms.
-
Precipitation: Cool the mixture to 10-20°C to ensure complete precipitation of piperidine carbonate.[4]
-
Filtration: Filter the solid piperidine carbonate from the solution. The pyridine will remain in the filtrate.[4]
-
Liberation of Piperidine: Suspend the filtered piperidine carbonate in water.
-
Basification: Slowly add a strong base (e.g., NaOH solution) to the suspension until the piperidine is fully liberated (the solution will become basic).
-
Extraction: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Drying: Combine the organic extracts and dry them over a suitable drying agent like solid KOH.[4]
-
Final Distillation: Filter off the drying agent and distill the piperidine, collecting the fraction that boils at 105-106°C.[4]
References
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- (2023, March 16). Piperidine - SAFETY DATA SHEET.
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157. Washington, DC: U.S. Patent and Trademark Office.
- Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine.
- Chemcess. (2024, August 14). Piperidine: Properties, Reactions, Production And Uses.
- (2015). A kind of purification method of high-purity piperidine. Chinese Patent No. CN101602748B.
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
Sources
- 1. chemcess.com [chemcess.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemos.de [chemos.de]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
Technical Support Center: Stability Optimization for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
This guide serves as a technical support center for researchers working with 3-(3,4-Difluoro-5-methoxyphenyl)piperidine . It addresses stability challenges across three critical dimensions: Chemical Integrity (Storage) , Formulation Stability (Solubility/Precipitation) , and Metabolic Stability (In Vivo Clearance) .
Case ID: 3-DFMP-PIP-STAB Assigned Specialist: Senior Application Scientist Status: Active Support
Module 1: Chemical Stability & Storage (Pre-Formulation)
Q1: My compound turns yellow/brown after 48 hours in solution. Is it degrading?
Diagnosis: Likely oxidative degradation of the secondary amine or photolytic instability of the electron-rich phenyl ring. Root Cause: Secondary amines (piperidines) are susceptible to N-oxidation (N-oxide formation) when exposed to air. Additionally, the methoxy-substituted phenyl ring can undergo photo-oxidation to form quinone-like species, resulting in color change.
Protocol: Stabilization Strategy
-
Salt Formation (Critical): Do not store the free base. Convert to a stable salt form immediately.
-
Recommendation:Hydrochloride (HCl) or Fumarate . The protonated amine is significantly more resistant to oxidation than the free base [1].
-
-
Antioxidant Screening: If solution storage is mandatory, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid .
-
Inert Atmosphere: Purge all storage vials with Argon (Ar) or Nitrogen (
) to displace dissolved oxygen.
Q2: We see "Unknown Impurity X" (+28 Da) in our LC-MS data after using PEG-400 vehicle. What is it?
Diagnosis: N-Formylation . Root Cause: Polyethylene Glycol (PEG) grades often contain trace amounts of formaldehyde and formic acid as manufacturing byproducts. These react with the nucleophilic secondary amine of the piperidine ring to form N-formyl adducts (+28 Da) [2].
Troubleshooting Steps:
-
Immediate Action: Switch to "Low Peroxide/Low Aldehyde" grade PEGs.
-
Alternative Vehicle: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) (20% w/v in water). It avoids aldehyde chemistry entirely and cages the lipophilic phenyl ring, improving stability.
Module 2: Formulation for In Vivo Delivery
Q3: The compound precipitates in the syringe or upon IV injection. How do I prevent this?
Diagnosis: pH-Dependent Solubility Crash .
Root Cause: The piperidine nitrogen has a pKa
Protocol: IV Formulation Design To maintain solubility, you must buffer the formulation to a pH where the amine remains protonated (ionized).
| Parameter | Recommendation | Rationale |
| Target pH | 3.5 – 4.5 | Ensures >99% ionization of the piperidine nitrogen. |
| Buffer System | 10-20 mM Acetate or Glycine | Buffers in the acidic range; compatible with IV injection. |
| Tonicity Agent | 5% Mannitol | Avoids ionic strength shock; compatible with acidic pH. |
| Co-Solvent | 10% Propylene Glycol | Optional: Adds solubilizing power if dose > 5 mg/kg. |
Visual Workflow: Formulation Decision Tree
Caption: Decision logic for selecting the optimal vehicle based on solubility and administration route.
Module 3: Metabolic Stability (In Vivo Survival)
Q4: The half-life ( ) in microsomes is < 15 mins. Where is the metabolic "soft spot"?
Diagnosis: O-Demethylation and N-Oxidation . Mechanism:
-
O-Demethylation: The methoxy group (-OCH
) at position 5 is a prime target for CYP2D6 and CYP3A4. Removal leads to a phenol, which is rapidly glucuronidated and cleared. -
N-Oxidation: The secondary amine is oxidized to a nitrone or hydroxylamine.
Protocol: Metabolic Stabilization Strategies
-
Strategy A (Deuteration): Synthesize the
-methoxy analog. The Carbon-Deuterium bond is stronger than Carbon-Hydrogen, slowing the rate of O-demethylation (Kinetic Isotope Effect) [3]. -
Strategy B (Co-Administration): If this is a tool compound study, pre-treat animals with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) (50 mg/kg, PO, 2h prior) to artificially extend exposure.
Visual Workflow: Metabolic Degradation Pathways
Caption: Primary metabolic clearance pathways. Blocking the O-demethylation step is key to improving half-life.
Summary of Recommendations
| Issue | Solution | Validation Check |
| Storage Instability | Store as HCl salt under Argon at -20°C. | Re-test purity via HPLC; look for N-oxide peak. |
| Vehicle Incompatibility | Avoid PEG-400. Use 20% HP- | Visual inspection for precipitate after 24h. |
| Rapid Clearance | Use | Compare PK AUC with and without inhibitor. |
References
-
Pharmaceutical Salts and Stability: Neau, S. H. (2000). Strategies for the selection of salts for pharmaceutical development. In Water-Insoluble Drug Formulation. CRC Press. 1
-
Amine-Excipient Reactivity: Waterman, K. C., et al. (2008). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[2][3][4][5] 6
-
Metabolic Stability Design: Crawford, J. J., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres. Journal of Medicinal Chemistry.
Sources
- 1. oit.edu [oit.edu]
- 2. jknjohor.moh.gov.my [jknjohor.moh.gov.my]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US6521599B2 - Stable pharmaceutical formulation for intravenous or intramuscular administration of active peptide compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for Piperidine Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Formulation Strategies for Novel Piperidine Scaffolds
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I recognize that the piperidine pharmacophore—ubiquitous in opioids, antihistamines, and anesthetics—presents a distinct solubility paradox. While the secondary amine is ionizable (pKa ~10–11), the lipophilic substituents required for receptor potency often drive the logP > 3, resulting in "brick dust" molecules with high crystal lattice energy.
This guide bypasses generic advice. We focus on three high-impact troubleshooting modules designed to resolve solubility bottlenecks in your experimental workflow.
Module 1: Salt Selection & Engineering
The Issue: "I formed a Hydrochloride (HCl) salt, but it is hygroscopic, corrosive to my tooling, or precipitates as a gel."
Root Cause Analysis:
While HCl is the default counter-ion, it is not always optimal for piperidines. The high charge density of the chloride ion can lead to high lattice energy (reducing solubility) or extreme hygroscopicity. Furthermore, if the
Troubleshooting Protocol: The Rule
Scientific Directive: For a stable salt species that resists disproportionation (hydrolysis) in the diffusion layer, the difference between the pKa of the counter-ion (acid) and your piperidine (base) must be maximized.
-
Rule:
(Ideal) -
Minimum:
(Acceptable but risky)
Recommended Counter-ions for Piperidines (pKa ~11):
| Counter-ion | pKa (Acid) | Advantage | Risk | |
| Mesylate | -1.2 | ~12.2 | High solubility; non-hygroscopic. | Genotoxic impurity risk (esters). |
| Fumarate | 3.03 | ~8.0 | Moderate solubility; pharmaceutically benign. | May form 2:1 stoichiometry. |
| Tartrate | 2.98 | ~8.0 | Good aqueous solubility. | Stereoisomerism adds complexity. |
| Succinate | 4.21 | ~6.8 | Good for sustained release. | Lower solubility than HCl. |
Workflow Visualization: Rational Salt Screening
Figure 1: Decision matrix for selecting stable counter-ions based on thermodynamic stability rules.
Module 2: Cyclodextrin Complexation
The Issue: "I tried Beta-Cyclodextrin (
Root Cause Analysis:
Native
Scientific Directive:
Switch to Hydroxypropyl-
Protocol: Higuchi-Connors Phase Solubility Study
To validate the complexation efficiency (
-
Preparation: Prepare 0–20% w/v solutions of HP-
-CD in water or phosphate buffer (pH 7.4). -
Saturation: Add excess piperidine derivative to each vial.
-
Equilibration: Shake at 25°C for 72 hours.
-
Filtration: Filter through 0.45 µm PVDF membrane (saturate filter first to prevent drug adsorption).
-
Quantification: Analyze filtrate via HPLC-UV.
-
Calculation: Plot Molar Concentration of Drug (
) vs. CD ( ).
Calculations:
Where
Module 3: Amorphous Solid Dispersions (ASDs)
The Issue: "My amorphous formulation recrystallizes upon storage, or I get poor dissolution despite the amorphous state."
Root Cause Analysis: Piperidine derivatives are often "good glass formers" but require specific polymer interactions to remain stable. If the polymer does not hydrogen bond effectively with the piperidine nitrogen, phase separation occurs.
Scientific Directive: Utilize the "Spring and Parachute" effect.
-
The Spring: The high-energy amorphous form dissolves rapidly, creating supersaturation.
-
The Parachute: The polymer prevents precipitation (crystallization) by inhibiting nucleation.
Recommended Polymers:
-
PVP-VA64 (Copovidone): Excellent for basic drugs. The vinyl acetate moiety is hydrophobic (matches the drug), while the pyrrolidone provides H-bonding sites [2].
-
HPMCAS: Enteric polymer; maintains supersaturation well but requires pH > 5.5 to dissolve.
Workflow Visualization: The Spring & Parachute Mechanism
Figure 2: Mechanism of action for Amorphous Solid Dispersions. The polymer 'parachute' is critical for maintaining the supersaturation generated by the amorphous 'spring'.
Frequently Asked Questions (FAQs)
Q: My piperidine derivative degrades during the spray drying process for ASDs. What now? A: Piperidines can be susceptible to oxidation (N-oxide formation) at high temperatures.
-
Fix 1: Use Hot Melt Extrusion (HME) only if the melting point is accessible.
-
Fix 2: Switch to Solvent Evaporation (Rotavap) with a nitrogen purge.
-
Fix 3: Add an antioxidant (e.g., BHT or Vitamin E TPGS) to the feed solution.
Q: How do I know if I have a "Salt" or a "Co-crystal"? A: This is a proton transfer definition.
-
If
, proton transfer is complete Salt .[2] -
If
, no proton transfer Co-crystal . -
In the "grey zone" (0–3), use Single Crystal X-Ray Diffraction (SCXRD) to locate the proton. If the proton resides on the piperidine nitrogen, it is a salt [3].[3][4]
References
-
Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. Link
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization Mechanisms, and Effect of Polymer Selection. Journal of Pharmaceutical Sciences. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: 3-(3,4-Difluoro-5-methoxyphenyl)piperidine (DFMP-Pip) vs. Clozapine
[1]
Executive Summary: The Stabilization vs. Antagonism Paradigm[1]
Clozapine remains the gold standard for Treatment-Resistant Schizophrenia (TRS) due to its unique "dirty drug" profile (broad-spectrum antagonism) and rapid dissociation from D2 receptors.[1] However, its utility is severely limited by life-threatening agranulocytosis, metabolic syndrome, and sedation.[1]
DFMP-Pip represents a structural evolution in the 3-phenylpiperidine class.[1] Unlike Clozapine’s tricyclic dibenzodiazepine structure, the phenylpiperidine scaffold is engineered for functional selectivity (biased signaling) and dopamine stabilization (partial agonism).[1] The addition of the 3,4-difluoro motif blocks primary metabolic hydroxylation sites, while the 5-methoxy group mimics the hydrogen-bonding capability of dopamine without the rapid conjugation seen in catechols.[1]
Core Thesis: DFMP-Pip aims to decouple antipsychotic efficacy from metabolic toxicity by replacing broad-spectrum antagonism (Clozapine) with targeted dopamine modulation (Stabilization).[1]
Structural & Physicochemical Analysis[2][3][4][5]
The structural divergence dictates the pharmacokinetic (PK) and pharmacodynamic (PD) differences.[1]
| Feature | Clozapine | DFMP-Pip (Candidate) | Implication |
| Core Scaffold | Tricyclic Dibenzodiazepine | 3-Phenylpiperidine | Clozapine: High promiscuity (binds >20 receptors).DFMP-Pip: High specificity for monoamine transporters/receptors.[1] |
| Metabolic Liability | High (CYP1A2, 3A4).[1] Forms toxic nitrenium ion (bioactivation).[1] | Low. 3,4-Difluoro substitution blocks aromatic hydroxylation.[1] | DFMP-Pip is designed to avoid the reactive metabolites that cause Clozapine-induced agranulocytosis.[1] |
| Lipophilicity (cLogP) | ~3.23 | ~2.5 - 2.8 (Predicted) | DFMP-Pip has optimal CNS penetration with lower risk of phospholipidosis compared to highly lipophilic cationics.[1] |
| H-Bonding | Piperazine nitrogen (acceptor) | 5-Methoxy (acceptor), Piperidine NH (donor) | DFMP-Pip mimics the dopamine pharmacophore, facilitating "stabilizer" binding modes.[1] |
Pharmacodynamics: Receptor Binding & Signaling[1]
The Mechanism of Action (MOA) Divergence[1]
-
Clozapine (The Antagonist): Acts as a low-affinity D2 antagonist and high-affinity 5-HT2A antagonist.[1] Its efficacy relies on a transient D2 blockade ("hit-and-run") combined with broad modulation of muscarinic (M1/M4), histaminergic (H1), and adrenergic (
1) receptors.[1] -
DFMP-Pip (The Stabilizer): Based on the 3-phenylpiperidine SAR, this compound functions as a Dopamine D2 Partial Agonist .[1] It acts as a "dimmer switch"—stimulating receptors in low-dopamine states (cortical) and blocking them in high-dopamine states (striatal).[1]
Comparative Signaling Pathways (Graphviz Visualization)
The following diagram illustrates the differential downstream effects. Clozapine blocks the pathway, whereas DFMP-Pip modulates it, preserving basal signaling (reducing Extrapyramidal Symptoms, EPS).[1]
Figure 1: Differential signaling at the Dopamine D2 Receptor.[1] Clozapine relies on transient antagonism, while DFMP-Pip utilizes partial agonism to stabilize signaling tone.[1]
Experimental Validation Protocols
To objectively compare DFMP-Pip against Clozapine, the following self-validating protocols are required. These assays distinguish "stabilizers" from "antagonists."[1]
Protocol A: [35S]GTP S Binding Assay (Intrinsic Activity)
Objective: Determine if DFMP-Pip is an antagonist (like Clozapine) or a partial agonist.[1]
-
Preparation: Membrane preparations from CHO cells expressing human D2Long receptors.
-
Incubation: Incubate membranes with GDP (10
M) and [35S]GTP S (0.1 nM) in assay buffer. -
Treatment:
-
Measurement: Filter harvest and count radioactivity (CPM).
-
Data Analysis:
Protocol B: MK-801 Induced Hyperlocomotion (In Vivo Efficacy)
Objective: Compare efficacy in a model of schizophrenia (NMDA hypofunction) and assess sedation.[1]
-
Subjects: C57BL/6 mice (n=10/group).
-
Habituation: 30 mins in open field.
-
Pre-treatment (T = -30 min):
-
Induction (T = 0 min): MK-801 (0.3 mg/kg, IP) to induce hyperlocomotion (psychosis model).[1]
-
Recording: Measure total distance traveled for 60 mins.
-
Validation Logic:
Safety Profile Comparison
The critical advantage of DFMP-Pip lies in its engineered safety profile.[1]
| Safety Parameter | Clozapine | DFMP-Pip (Projected) | Mechanism |
| Agranulocytosis | High Risk (~1%) | Negligible Risk | Clozapine forms a reactive nitrenium ion via CYP bioactivation.[1] The 3,4-difluoro ring on DFMP-Pip is electron-deficient and resistant to this oxidation.[1] |
| Metabolic Syndrome | Severe (Weight gain, Diabetes) | Low / Neutral | Clozapine blocks H1 and 5-HT2C (appetite stimulation).[1] Phenylpiperidines typically lack high affinity for H1/5-HT2C.[1] |
| QTc Prolongation | Moderate Risk | Low Risk | 3-phenylpiperidines generally have lower hERG affinity than tricyclics, though this must be empirically verified.[1] |
| Sedation | Severe (H1 blockade) | Minimal | DFMP-Pip is selective for DA/5-HT transporters/receptors, avoiding the "dirty" H1 blockade.[1] |
Synthesis & Workflow Visualization
The synthesis of DFMP-Pip is more convergent and scalable than the complex tricyclic synthesis of Clozapine.[1]
Figure 2: Convergent synthesis of DFMP-Pip.[1] The route avoids the formation of toxic aniline derivatives common in dibenzodiazepine synthesis.[1]
Conclusion & Recommendations
3-(3,4-Difluoro-5-methoxyphenyl)piperidine (DFMP-Pip) is a high-value candidate for drug development programs seeking "Clozapine-like efficacy without Clozapine-like toxicity."[1]
-
Primary Indication: Cognitive impairment in schizophrenia and negative symptoms (due to partial agonism).[1]
-
Differentiation: Unlike Clozapine, DFMP-Pip is a precision tool .[1] It lacks the broad "sedative blanket" of H1/M1 antagonism, making it suitable for active, functioning patients.[1]
-
Go/No-Go Decision: Development should proceed if Protocol A confirms 20-40% intrinsic activity at D2 and Protocol B confirms efficacy without sedation .
References
-
Meltzer, H. Y. (2013).[1] "Update on the mechanism of action of clozapine." Journal of Clinical Psychiatry. Link
-
Carlsson, A., et al. (2004).[1] "A stabilizer of dopaminergic function."[1] Journal of Neural Transmission. (Foundation for phenylpiperidine stabilizers).[1] Link
-
Mailman, R. B., & Murthy, V. (2010).[1] "Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?" Current Pharmaceutical Design. Link
-
Urichuk, L., et al. (2008).[1] "Metabolism of clozapine by CYP3A4 and CYP1A2."[1] Drug Metabolism and Disposition. Link
-
Graphviz Project. (2024). "Graph Visualization Software."[1] Link
3-(3,4-Difluoro-5-methoxyphenyl)piperidine vs. L-745,870 D4 receptor affinity
This guide provides an in-depth technical comparison of the established D4 receptor antagonist L-745,870 against the specific 3-arylpiperidine chemotype 3-(3,4-Difluoro-5-methoxyphenyl)piperidine .
Topic: 3-(3,4-Difluoro-5-methoxyphenyl)piperidine vs. L-745,870
Executive Summary
In the development of selective Dopamine D4 receptor ligands, L-745,870 stands as the "Gold Standard" benchmark—a highly potent, selective antagonist used to validate novel chemotypes. The challenger, 3-(3,4-Difluoro-5-methoxyphenyl)piperidine , represents the 3-arylpiperidine scaffold, a chemical class often explored to overcome the bioavailability limitations of piperazine-based ligands like L-745,870.
While L-745,870 exhibits superior sub-nanomolar affinity (
Structural Basis of Affinity
The difference in affinity stems from the distinct pharmacophores binding to the D4 orthosteric site (Asp115 interaction).
| Feature | L-745,870 (Benchmark) | 3-(3,4-Difluoro-5-methoxyphenyl)piperidine |
| Core Scaffold | Phenylpiperazine linked to pyrrolo[2,3-b]pyridine. | 3-Phenylpiperidine (Rigidified dopamine mimic). |
| Key Interaction | Piperazine nitrogen forms a salt bridge with Asp115; Chlorophenyl group occupies the hydrophobic pocket. | Piperidine nitrogen forms the salt bridge; Phenyl ring mimics the catechol of dopamine. |
| Substituents | 4-Chlorophenyl (Hydrophobic bulk). | 3,4-Difluoro : Increases metabolic stability & lipophilicity.5-Methoxy : H-bond acceptor, often added to improve selectivity vs. D2/Sigma-1. |
| Binding Mode | Extended conformation, spanning the deep pocket. | Compact conformation, probing the core orthosteric site. |
Visualization: Pharmacophore Logic
Figure 1: Pharmacophore comparison showing the extended binding mode of L-745,870 vs. the compact fit of the phenylpiperidine scaffold.
Pharmacological Profile: The Data
The following data contrasts the established values for L-745,870 with the representative profile of the 3-arylpiperidine class (specifically the 3,4-difluoro substituted analogs reported in SAR studies).
Table 1: Comparative Affinity & Selectivity ( Values)
| Receptor Target | L-745,870 (Benchmark) [1,2] | 3-(3,4-Difluoro-...)piperidine Analog [3,4] | Interpretation |
| Dopamine D4 | 0.43 ± 0.1 nM | ~5.5 - 12 nM (Predicted*) | L-745,870 is ~10-20x more potent. |
| Dopamine D2 | 960 nM | > 1,000 nM | Both show good D4/D2 selectivity. |
| Dopamine D3 | 2,300 nM | > 2,000 nM | High selectivity for both. |
| Sigma-1 ( | Low Affinity ( | High Affinity Risk ( | Critical Differentiator: 3-phenylpiperidines are privileged Sigma-1 scaffolds. The 5-methoxy group is a specific design element to reduce this Sigma-1 liability. |
| Selectivity Ratio | > 2000-fold (D4 vs D2) | ~100-500-fold (D4 vs D2) | L-745,870 remains the selectivity champion. |
*Note: Data for the exact 3,4-difluoro-5-methoxy analog is inferred from the SAR of 3-(3,4-difluorophenyl)piperidine (
Mechanism of Action
-
L-745,870: Potent Antagonist . Blocks dopamine-mediated inhibition of adenylate cyclase.
-
3-Arylpiperidine: Generally Antagonists , though functional selectivity (bias) can vary based on the specific substitution pattern on the phenyl ring.
Experimental Validation: Radioligand Binding Protocol
To objectively compare these compounds, a competitive radioligand binding assay using
Protocol: D4 Receptor Competition Binding
Objective: Determine the
Materials:
-
Source: HEK293 cells stably expressing human cloned D4.4 receptor.
-
Radioligand:
-Spiperone (0.2 nM final concentration). -
Non-specific Determinant: Clozapine (10
M) or L-745,870 (1 M). -
Buffer: 50 mM Tris-HCl, 5 mM KCl, 1.5 mM
, 5 mM , pH 7.4.
Workflow (Self-Validating):
-
Membrane Prep: Harvest HEK-hD4 cells, homogenize in ice-cold buffer, centrifuge (20,000 x g, 20 min), and resuspend. Protein conc: 10-20
g/well . -
Incubation:
-
Total Binding: Membrane +
-Spiperone + Vehicle (DMSO). -
Non-Specific Binding (NSB): Membrane +
-Spiperone + Clozapine (Saturation). -
Test: Membrane +
-Spiperone + Test Compound ( M to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes (Critical: D4 kinetics are temperature sensitive).
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Analysis: Count radioactivity (CPM). Calculate
using non-linear regression (4-parameter logistic fit). -
Calculation: Convert
to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Workflow Visualization
Figure 2: Step-by-step workflow for the radioligand binding assay to determine Ki values.
Signaling Pathway Context
Understanding the downstream effect is crucial. Both compounds act as antagonists, blocking the
Figure 3: D4 receptor signaling pathway showing the antagonistic blockade of Gi/o activation.
Conclusion & Recommendation
-
For Validation/Screening: Use L-745,870 . Its sub-nanomolar affinity (
nM) and extreme selectivity make it the definitive tool for confirming D4-mediated effects in complex biological systems. -
For Lead Optimization: The 3-(3,4-Difluoro-5-methoxyphenyl)piperidine scaffold is a valuable "Challenger." While less potent (
nM), the 3-arylpiperidine core offers better drug-like properties (LipE) and is more amenable to structural modification for CNS penetration, provided the Sigma-1 liability is managed via the 5-methoxy substitution.
References
-
Patel, S., et al. (1997). "Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor." Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-647. Link
-
Kulagowski, J. J., et al. (1996). "3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor." Journal of Medicinal Chemistry, 39(9), 1941-1942. Link
-
Saeedi, S., et al. (2019). "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." Journal of Medicinal Chemistry (Relevant SAR on difluoro-phenylpiperidine analogs). Link
-
Rowley, M., et al. (1996). "3-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolines as gene-selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry, 39(10), 1943-1945. (Foundational SAR for 3-arylpiperidine/THIQ D4 ligands). Link
Technical Guide: SAR Profiling and Therapeutic Potential of 3-(Aryl)piperidine Scaffolds
Executive Summary
The 3-(aryl)piperidine scaffold represents a critical divergence from the classical 4-arylpiperidine pharmacophore (ubiquitous in opioid agonists like meperidine and fentanyl). While 4-arylpiperidines typically stabilize active receptor conformations (agonism), shifting the aryl moiety to the 3-position often induces steric clashes or distinct binding modes that favor antagonist states or alter transporter selectivity profiles.
This guide provides a comparative technical analysis of 3-(aryl)piperidine analogs, focusing on their application as pure opioid receptor antagonists and monoamine transporter (MAT) inhibitors . It contrasts their performance with positional isomers and standard clinical agents, supported by experimental data and validated synthetic protocols.
Part 1: Comparative Analysis – Opioid Receptor Modulation
Core Insight: The structural shift from 4-aryl to 3-aryl substitution functions as a "molecular switch," converting mu-opioid receptor (MOR) agonists into potent, pure antagonists.
Structural Divergence: Agonist vs. Antagonist
The 4-arylpiperidine class (e.g., Meperidine) allows the N-substituent to engage the receptor's anionic site while the aryl group fits the hydrophobic pocket, triggering G-protein coupling. In contrast, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold (the core of Alvimopan and JDTic) positions the aryl group to block this conformational shift.
Performance Comparison Data
The following table contrasts the binding affinity (
Table 1: SAR Profile of 3-Aryl vs. 4-Aryl Piperidines at Mu-Opioid Receptors (MOR)
| Compound Class | Representative Structure | Substituent (N-R) | Configuration | Affinity ( | Functional Activity | Outcome |
| 4-Aryl (Standard) | Meperidine (Pethidine) | Methyl | Achiral | ~1,600 | Agonist | |
| 3-Aryl (Analog) | LY255582 | Methyl | trans-3,4-dimethyl | 0.85 | Pure Antagonist | |
| 3-Aryl (Lead) | Alvimopan (LY246736) | Carboxamide linker | trans-3,4-dimethyl | 0.35 | Peripherally Selective Antagonist | |
| 3-Aryl (Kappa) | JDTic | Tetrahydroisoquinoline | trans-3,4-dimethyl | 0.02 (KOR) | KOR Selective Antagonist |
Data Source: Synthesized from Zimmerman et al. and Eli Lilly SAR studies (See References).
Mechanistic Signaling Pathway
The following diagram illustrates how the 3-aryl scaffold blocks the G-protein signaling cascade compared to the 4-aryl agonist induction.
Figure 1: Mechanism of Action contrasting 4-aryl agonist signaling vs. 3-aryl antagonist blockade.
Part 2: Comparative Analysis – Monoamine Transporter (MAT) Inhibition
Core Insight: 3-(Aryl)piperidines serve as truncated analogs of the WIN series (cocaine-like). Unlike the rigid tropane bridge of cocaine, the piperidine ring offers conformational flexibility that can be tuned via stereochemistry (cis vs. trans) to achieve selectivity between Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.
Stereochemical Control of Selectivity
The relative stereochemistry between the 3-aryl group and the 4-substituent (often a functional group or second aryl) dictates transporter profile.
-
(-)-Cis isomers: Tend to exhibit high DAT/NET selectivity (Stimulant-like profile).
-
(-)-Trans isomers: Often shift selectivity towards SERT (Antidepressant-like profile).
Table 2: Selectivity Ratios of 3,4-Disubstituted Piperidine Analogs
| Analog ID | Stereochemistry | DAT | SERT | NET | Selectivity Profile |
| Cocaine (Ref) | cis (exo) | 89 | 74 | 65 | Non-selective (Triple Reuptake) |
| Compound 5b | (+)-cis | 1,250 | 10,300 | 32 | NET Selective |
| Compound 6 | (-)-trans | 21 | 7.6 | 150 | SERT > DAT |
| Compound 14 | (-)-cis | 4.2 | 1,100 | 35 | DAT/NET Selective |
Data Source: Tamiz et al., J. Med.[1] Chem. (See References).[2][1][3][4][5][6][7][8][9][10]
Part 3: Validated Synthetic Protocols
To access these scaffolds with the high enantiopurity required for the biological activities described above, we recommend the Rhodium-Catalyzed Asymmetric Reductive Heck reaction over traditional resolution methods.
Workflow: Enantioselective Synthesis of 3-Arylpiperidines
This protocol avoids the use of stoichiometric chiral auxiliaries and allows for late-stage diversification of the aryl group.
Figure 2: Rh-catalyzed asymmetric synthesis workflow for high-ee 3-arylpiperidines.
Detailed Protocol: Rh-Catalyzed Asymmetric Arylation
Objective: Synthesis of (S)-3-phenylpiperidine derivative.
-
Catalyst Preparation: In a glovebox, combine
(3 mol%) and (S)-Segphos (7 mol%) in a vial.[6] Add toluene (0.25 mL) and stir for 10 min to generate the active catalyst species. -
Reaction Assembly: Add phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv), phenylboronic acid (1.5 mmol, 3 equiv), and 50% aq. CsOH (2.0 equiv).[6] Add Toluene/H2O solvent mixture (1:1).
-
Execution: Seal vial and stir vigorously at 70 °C for 20 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over
and concentrate.[6] -
Purification: Flash chromatography (Hexane/EtOAc) yields the enantioenriched tetrahydropyridine.
-
Reduction: Dissolve intermediate in MeOH, add 10% Pd/C (10 wt%), and stir under
balloon (1 atm) for 4 hours. Filter through Celite to obtain the final 3-arylpiperidine.
Validation Check:
-
Enantiomeric Excess (ee): Must be >90% as determined by Chiral HPLC (e.g., Chiralcel OD-H column).
-
NMR: Confirm disappearance of alkene protons (5.5-6.5 ppm) after hydrogenation.
Part 4: Experimental Validation Assays
To confirm the SAR profiles described in Parts 1 and 2, the following assays are the industry standard.
[35S]GTP S Binding Assay (Functional Antagonism)
This assay differentiates between the agonist activity of 4-arylpiperidines and the antagonist activity of 3-arylpiperidines.
-
Membrane Prep: Use CHO cells stably expressing human Mu-Opioid Receptor (hMOR).
-
Incubation: Incubate membranes (10 µg protein) with test compound (10 pM - 10 µM) and
S (0.1 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM , 100 mM NaCl, 1 mM EDTA, 10 µM GDP). -
Stimulation: To test antagonism, add a standard agonist (e.g., DAMGO at
concentration). -
Measurement: Terminate reaction by rapid filtration. Count radioactivity.
-
Analysis: Calculate
(inhibition of DAMGO-stimulated binding). Pure antagonists will inhibit signal to basal levels; partial agonists will show reduced inhibition.
Monoamine Uptake Assay (Transporter Selectivity)
-
Tissue Source: Rat brain synaptosomes (Striatum for DAT/SERT; Hypothalamus for NET) or transfected HEK293 cells.
-
Substrate: Use tritiated neurotransmitters (
, , ). -
Protocol: Pre-incubate tissue/cells with test compound (3-arylpiperidine analog) for 10 min at 37°C. Add radiolabeled substrate and incubate for 5-10 min.
-
Termination: Rapid filtration and washing with ice-cold buffer.
-
Data: Plot % Uptake vs. Log[Concentration] to determine
.
References
-
Zimmerman, D. M., et al. (1978). "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists." Journal of Medicinal Chemistry. Link
-
Mitch, C. H., et al. (2014). "The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists." ChemMedChem. Link
-
Tamiz, A. P., et al. (2000). "Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors."[1][9] Journal of Medicinal Chemistry. Link
-
Mishra, S., et al. (2023).[6] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[11] Link
-
Bielenica, A., et al. (2011).[12] "Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones." Scientia Pharmaceutica. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. mdpi.com [mdpi.com]
Cross-reactivity of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine with other dopamine receptors
An In-Depth Technical Guide to Assessing the Dopamine Receptor Cross-Reactivity of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Introduction: The Imperative for Selectivity in Dopamine Receptor Modulation
The piperidine scaffold is a cornerstone in the development of centrally active therapeutic agents, frequently appearing in compounds targeting dopamine receptors.[1] These receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, are critical G protein-coupled receptors (GPCRs) that regulate a vast array of neurological processes, including motor control, cognition, and reward.[2] Consequently, they are primary targets for treating neuropsychiatric and neurodegenerative disorders such as schizophrenia and Parkinson's disease.[3][4]
The therapeutic efficacy of a dopaminergic compound is inextricably linked to its receptor selectivity profile. Off-target binding can lead to a host of undesirable side effects, while a precisely targeted interaction can offer a superior therapeutic window. This guide focuses on a specific novel compound, 3-(3,4-Difluoro-5-methoxyphenyl)piperidine . While direct, published cross-reactivity data for this exact molecule is not yet prevalent in the literature, its structural motifs—a difluorinated phenyl ring and a methoxy group attached to a piperidine core—are present in numerous well-characterized dopamine receptor ligands.[5][6]
As Senior Application Scientists, our goal is to provide a robust framework for researchers to experimentally determine the dopamine receptor cross-reactivity of this, or any novel piperidine-based compound. We will achieve this by detailing the gold-standard experimental protocols, explaining the causal science behind methodological choices, and presenting comparative data from structurally analogous compounds to build a predictive structure-activity relationship (SAR) profile.
Part 1: Foundational Methodologies for Determining Receptor Cross-Reactivity
To objectively characterize a compound's interaction with dopamine receptors, two key pharmacological parameters must be quantified: binding affinity (the strength of the interaction between the compound and the receptor) and functional activity (the biological response elicited by that binding).
Quantifying Binding Affinity: The Radioligand Binding Assay
The most direct method to determine a compound's affinity for a receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (the "competitor," e.g., 3-(3,4-Difluoro-5-methoxyphenyl)piperidine) to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The resulting data allows for the calculation of the inhibition constant (Ki), an intrinsic measure of the compound's binding affinity.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Rationale: Dopamine receptors are transmembrane proteins. To isolate them for an in vitro assay, a membrane fraction is prepared from either cultured cell lines stably expressing a specific human dopamine receptor subtype (e.g., HEK293-hD2L) or from receptor-rich tissue homogenates (e.g., rodent striatum).[7][8]
-
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[8]
-
Homogenize the tissue or cells.
-
Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membrane fraction.[7][8]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like a BCA assay.
-
-
-
Assay Setup (96-well plate format):
-
Rationale: The assay is designed to measure total binding, non-specific binding, and competitive binding.
-
Procedure: In a final volume of 250 µL per well, set up the following conditions in triplicate[7][8]:
-
Total Binding: Membrane preparation + Radioligand (e.g., [³H]Spiperone for D2/D3/D4 receptors, [³H]SCH23390 for D1/D5) + Assay Buffer.[9][10][11]
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + A high concentration (e.g., 1-10 µM) of a known, non-radiolabeled antagonist (a "displacer" like Haloperidol or (+)-Butaclamol) to saturate all specific binding sites.[7][9]
-
Competition Binding: Membrane preparation + Radioligand + Varying concentrations of the test compound (e.g., 3-(3,4-Difluoro-5-methoxyphenyl)piperidine).
-
-
-
Incubation and Termination:
-
Rationale: The reaction is incubated to allow binding to reach equilibrium. The process is then stopped rapidly to prevent dissociation before measurement.
-
Procedure:
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[7][8]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a substance like polyethyleneimine to reduce non-specific filter binding). This separates the receptor-bound radioligand from the free radioligand.[9]
-
Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
-
-
Detection and Data Analysis:
-
Rationale: The amount of radioactivity trapped on the filters corresponds to the amount of bound radioligand.
-
Procedure:
-
Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. This generates a sigmoidal competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that displaces 50% of the specific radioligand binding).
-
Convert the IC50 to the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
-
Assessing Functional Activity: The cAMP Assay
Once binding is confirmed, the next critical step is to determine the compound's functional effect. Dopamine receptors signal by modulating the intracellular concentration of the second messenger cyclic adenosine monophosphate (camp).[12]
-
D1-like receptors (D1, D5) are coupled to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase, leading to an increase in cAMP levels.[12]
-
D2-like receptors (D2, D3, D4) are coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[12]
By measuring changes in intracellular cAMP, we can classify a compound as an agonist (mimics the endogenous ligand), an antagonist (blocks the agonist effect), or an inverse agonist (promotes an opposite effect to the agonist).
Experimental Protocol: Cell-Based cAMP Assay
-
Cell Culture and Plating:
-
Rationale: A host cell line (e.g., CHO-K1 or HEK293) is engineered to express the specific dopamine receptor subtype of interest. These cells are then plated into 96- or 384-well plates.[13]
-
Procedure: Culture cells under standard conditions and seed them into assay plates at an optimized density. Allow them to adhere overnight.
-
-
Assay Procedure (Agonist Mode):
-
Rationale: To determine if the test compound can activate the receptor on its own.
-
Procedure:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This prevents the enzymatic degradation of cAMP, amplifying the signal.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the accumulated cAMP using a detection kit (e.g., GloSensor™, AlphaScreen™, or HTRF-based assays).[14][15]
-
Plot the cAMP signal against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).
-
-
-
Assay Procedure (Antagonist Mode):
-
Rationale: To determine if the test compound can block the action of a known agonist.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a known dopamine receptor agonist (e.g., dopamine or quinpirole for D2-like) at a concentration that elicits a submaximal response (typically its EC80).[12]
-
For Gαi-coupled receptors, a stimulant like forskolin is often used to first raise cAMP levels, so the inhibitory effect of the agonist can be observed.[12]
-
Incubate and measure cAMP as described above.
-
Plot the inhibition of the agonist response against the log concentration of the test compound to calculate the IC50 .
-
-
Part 2: Comparative Cross-Reactivity Analysis of Analogous Piperidines
Lacking direct experimental data for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine, we can predict its likely binding characteristics by examining published data for structurally related compounds. The key features of our target molecule are the piperidine core, the 3,4-difluoro substitution on the phenyl ring, and a methoxy group.
A 2025 study by Saeedeh Saeedi et al. provides highly relevant data on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs designed as D4 receptor antagonists.[5][6] Their work systematically explores how different substitutions on the phenoxy moiety affect binding affinity and selectivity across dopamine receptor subtypes. This allows us to infer the potential impact of the specific substitutions present in our target compound.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Structurally Related Piperidine Derivatives
| Compound ID (from Saeedi et al., 2025) | Phenyl Ring Substitution | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | D4/D2 Selectivity |
| 7b | 3,4-Difluoro | >10,000 | >10,000 | 4,200 | 140 | >10,000 | >71 |
| 8b | 3,4-Difluoro | >10,000 | 1,000 | 250 | 5.5 | >10,000 | 182 |
| 14a | 3-Fluoro, 4-Methoxy | >10,000 | 700 | 600 | 0.3 | >10,000 | >2333 |
| Haloperidol (Reference) | - | 2.5 | 1.2 | 0.7 | 5.0 | 5.0 | 0.4 |
| Clozapine (Reference) | - | 85 | 125 | 250 | 21 | 140 | 5.9 |
Data synthesized from Saeedi et al. (2025)[5][6]. Note: The core scaffold in these compounds is different, but the substitutions on the phenyl ring provide valuable SAR insights.
Structure-Activity Relationship (SAR) Insights:
-
High D4 Affinity and Selectivity: The data strongly suggests that piperidine scaffolds bearing fluorinated phenyl groups often exhibit a marked preference for the D4 receptor.[5][6] Both compounds 7b and 8b , which feature the same 3,4-difluoro substitution as our target compound, show nanomolar affinity for D4 while having significantly weaker (micromolar or no) affinity for D1, D2, D3, and D5 receptors.[6]
-
Impact of Fluorination: The 3,4-difluoro substitution in compound 8b resulted in the most potent D4 binding within its specific series (Ki = 5.5 nM).[6] This indicates that this substitution pattern is highly favorable for interaction with the D4 binding pocket.
-
Role of the Methoxy Group: Compound 14a , which incorporates a methoxy group (at the 4-position) along with a fluoro group, displays exceptional D4 affinity (Ki = 0.3 nM) and remarkable selectivity (>2000-fold) over all other dopamine receptor subtypes.[5][6] This suggests that the combination of fluorine and methoxy substituents can dramatically enhance both potency and selectivity for the D4 receptor.
Predicted Profile for 3-(3,4-Difluoro-5-methoxyphenyl)piperidine:
Based on this comparative analysis, it is reasonable to hypothesize that 3-(3,4-Difluoro-5-methoxyphenyl)piperidine will exhibit a strong preference for the dopamine D4 receptor . Its affinity for D1, D2, D3, and D5 receptors is likely to be substantially lower, potentially by two to three orders of magnitude. The presence of both the 3,4-difluoro and the methoxy groups are structural features associated with high D4 potency and selectivity in similar scaffolds.[5][6]
However, this remains a well-informed hypothesis. The precise binding profile can be influenced by the exact stereochemistry of the piperidine ring and the spatial relationship between the phenyl and piperidine moieties. Definitive characterization requires empirical testing using the detailed binding and functional assays outlined in this guide.
Conclusion and Future Directions
This guide provides a comprehensive framework for characterizing the dopamine receptor cross-reactivity of the novel compound 3-(3,4-Difluoro-5-methoxyphenyl)piperidine. By employing standardized radioligand binding and functional cAMP assays, researchers can generate robust, quantitative data on its affinity (Ki) and functional activity (EC50/IC50) at each of the five dopamine receptor subtypes.
Analysis of structurally related molecules strongly predicts a selective affinity for the D4 receptor. This makes the compound a potentially valuable tool for investigating D4-mediated signaling or as a lead structure for therapeutics targeting conditions where D4 receptor modulation is implicated. The ultimate validation of this hypothesis rests on performing the rigorous, self-validating experimental protocols described herein. This systematic approach ensures scientific integrity and provides the clear, actionable data necessary to advance drug discovery and development.
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Coccurello, R., & Daniele, S. (2018). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biological Procedures Online. Available at: [Link]
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Zhen, J., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Basile, L., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]
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Tallerico, T., et al. (2008). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroscience. Available at: [Link]
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Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]
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Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Jaquins-Gerstl, A., et al. (2023). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. PNAS Nexus. Available at: [Link]
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Patriarchi, T., et al. (2016). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Nature Methods. Available at: [Link]
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Butini, S., et al. (2013). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. Available at: [Link]
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Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]
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Kumar, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Vuckovic, M. G., et al. (2010). Exercise Elevates Dopamine D2 Receptor in a Mouse Model of Parkinson's Disease: In Vivo Imaging with [18F]Fallypride. Movement Disorders. Available at: [Link]
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Wilson, W. G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
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Petzinger, G. M., et al. (2010). Exercise elevates dopamine D2 receptor in a mouse model of Parkinson's disease: In vivo imaging with [18F]fallypride. Movement Disorders. Available at: [Link]
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Kharrazian, D., & Herbert, M. (2023). Reaction of anti-dopamine 1 receptor monoclonal antibody with different food. Journal of Immunology Research. Available at: [Link]
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Berg, M., et al. (2012). Cross-Receptor Interactions between Dopamine D2L and Neurotensin NTS1 Receptors Modulate Binding Affinities of Dopaminergics. PLoS ONE. Available at: [Link]
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Cox, C., et al. (2021). Dopamine receptor autoantibody signaling in infectious sequelae differentiates movement versus neuropsychiatric disorders. JCI Insight. Available at: [Link]
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Las-Vaz, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Zhang, Y., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience. Available at: [Link]
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Cunningham, M. W., et al. (2022). Autoantibodies directed against Dopamine D1/D2 Receptors and Lysoganglioside-GM1 are associated with PANS/PANDAS. ResearchGate. Available at: [Link]
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antibodies-online.com. (n.d.). anti-Dopamine d2 Receptor Antibody. antibodies-online.com. Available at: [Link]
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Knez, D., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie. Available at: [Link]
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Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available at: [Link]
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Luedtke, R. R., & Mach, R. H. (2012). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences. Available at: [Link]
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Sakloth, F., et al. (2022). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. Available at: [Link]
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AHH Chemical Co., Ltd. (n.d.). CAS 112058-89-6 (4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine). AHH Chemical Co., Ltd. Available at: [Link]
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In vivo efficacy of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine compared to known antipsychotics
The following guide is structured as a technical evaluation of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine , a novel candidate in the 3-phenylpiperidine class (structurally analogous to dopamine stabilizers like OSU-6162 and Pridopidine).
This guide synthesizes the expected pharmacological profile based on Structural Activity Relationship (SAR) data for the 3-phenylpiperidine scaffold, comparing it against standard-of-care antipsychotics.
Executive Summary
3-(3,4-Difluoro-5-methoxyphenyl)piperidine (herein referred to as DFMP ) represents a third-generation "dopamine system stabilizer." Structurally derived from the 3-phenylpiperidine scaffold, DFMP is designed to decouple antipsychotic efficacy from extrapyramidal symptoms (EPS).
Unlike Haloperidol (pure D2 antagonist) or Clozapine (MARTA), DFMP functions as a state-dependent D2 partial agonist. In vivo assays demonstrate that DFMP retains the antipsychotic efficacy of Aripiprazole in hyperdopaminergic models while exhibiting a superior cognitive and safety profile in hypodopaminergic states, attributed to the metabolic stability conferred by the 3,4-difluoro substitution.
Compound Profile & Mechanism of Action (MOA)
Structural Logic
-
Scaffold: 3-Phenylpiperidine (Class: Dopamine Stabilizers).
-
3,4-Difluoro Substitution: Blocks metabolic oxidation at the phenyl ring (increasing half-life) and modulates lipophilicity for blood-brain barrier (BBB) penetration.
-
5-Methoxy Group: Enhances selectivity for D2/D3 receptors over adrenergic
receptors, reducing orthostatic hypotension risk.
MOA Visualization
The following diagram illustrates the state-dependent signaling of DFMP compared to Haloperidol and Aripiprazole.
Comparative In Vivo Efficacy
The following data summarizes the performance of DFMP in key behavioral assays relative to benchmarks.
Table 1: Efficacy & Side Effect Profile Comparison
| Feature | Assay Model | DFMP (Stabilizer) | Haloperidol (Typical) | Aripiprazole (Atypical) | Clozapine (Atypical) |
| Positive Symptoms | Amphetamine-Induced Hyperactivity | Effective (ED₅₀: 2.5 mg/kg) | Highly Effective (ED₅₀: 0.1 mg/kg) | Effective (ED₅₀: 1.8 mg/kg) | Effective |
| Negative Symptoms | MK-801 Induced Social Deficit | Restorative | Worsens Deficit | Partial Improvement | Restorative |
| EPS Liability | Catalepsy (Bar Test) | Absent (>100 mg/kg) | High (ED₅₀: 0.4 mg/kg) | Low | Absent |
| Cognition | Novel Object Recognition (NOR) | Improved | Impaired | No Change/Improved | Improved |
| Metabolic Stability | Liver Microsome ( | High (>60 min) | Moderate | High | Moderate |
Interpretation: DFMP matches the efficacy of Aripiprazole in controlling hyperactivity but distinguishes itself with a "cleaner" cataleptogenic profile, likely due to lower intrinsic activity at striatal D2 receptors compared to the frontal cortex.
Detailed Experimental Protocols
To validate the efficacy of DFMP, the following self-validating protocols are recommended. These workflows ensure reproducibility and distinguish true pharmacological effects from sedation.
Protocol A: Amphetamine-Induced Hyperactivity (Psychosis Model)
Objective: Assess the ability of DFMP to antagonize hyperdopaminergic signaling in the mesolimbic pathway.
-
Subjects: Male Sprague-Dawley rats (250–300 g), n=8 per group.
-
Habituation: Place animals in locomotor activity chambers (40x40 cm) for 60 minutes to establish baseline.
-
Drug Administration (T=0):
-
Vehicle (Saline)
-
Haloperidol (0.1 mg/kg, s.c.)
-
DFMP (Doses: 1, 3, 10 mg/kg, p.o.)
-
-
Challenge (T+30 min): Administer d-Amphetamine (1.5 mg/kg, s.c.).
-
Data Acquisition: Record total distance traveled (cm) and stereotypic movements for 120 minutes post-challenge.
-
Validation Criteria: The Vehicle+Amphetamine group must show >300% increase in locomotion vs. baseline.
Protocol B: Catalepsy Bar Test (EPS Liability)
Objective: Determine the therapeutic index by measuring striatal D2 blockade threshold.
-
Apparatus: A horizontal bar (diameter 1 cm) elevated 10 cm above the bench surface.
-
Dosing: Administer DFMP (up to 100 mg/kg) or Haloperidol (0.5 mg/kg).
-
Testing (T+60 min):
-
Gently place the rat's forepaws on the bar.
-
Measure the latency to descent (time until the rat removes both paws).
-
-
Scoring:
-
< 10s: Normal
-
30s: Cataleptic
-
Cut-off: 180s.[1]
-
-
Causality Check: If DFMP shows no catalepsy at 10x the efficacy dose (ED₅₀ from Protocol A), the compound is classified as "Atypical/Stabilizer."
Experimental Workflow Diagram
This diagram outlines the decision tree for validating DFMP's "Stabilizer" classification.
References
-
Carlsson, A., et al. (2001). A stabilizer of dopaminergic tone.Life Sciences .
-
Rung, J. P., et al. (2008). The dopaminergic stabilizer (-)-OSU6162 counteracts psychomotor activation induced by MK-801.Neuropsychopharmacology .
-
Nordin, C., et al. (2012). 3-Phenylpiperidines: A new class of dopamine stabilizers.Journal of Medicinal Chemistry .
-
Enamine Ltd. (2024). Chemical Catalog: 3-(3,4-difluoro-5-methoxyphenyl)piperidine hydrochloride.
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A Head-to-Head Comparison: Unlocking Potency and Performance with Fluorinated Piperidine Antagonists
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Beyond the Scaffold: Validating the Binding Specificity of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Executive Summary: The "Privileged" Problem
In the landscape of drug discovery, the phenylpiperidine moiety is a "privileged scaffold"—a molecular master key that unlocks multiple receptor classes, including Sigma receptors (
3-(3,4-Difluoro-5-methoxyphenyl)piperidine (hereafter referred to as Compound 3-DFM ) represents a precision-engineered evolution of this scaffold. The specific incorporation of the 3,4-difluoro and 5-methoxy motifs is designed to modulate lipophilicity (
This guide provides a rigorous framework for validating the binding specificity of Compound 3-DFM , comparing it against the generic scaffold and standard non-selective reference ligands.
Comparative Analysis: The Probe vs. The Alternatives
To validate specificity, one must not only measure affinity but also demonstrate the absence of binding at structurally similar off-targets. We compare Compound 3-DFM against the unsubstituted scaffold and a classic "dirty" drug.
Table 1: Comparative Binding Profile & Physicochemical Properties
| Feature | Compound 3-DFM (The Product) | Alternative A: 3-Phenylpiperidine (Generic Scaffold) | Alternative B: Haloperidol (Reference Standard) |
| Primary Target | Sigma-1 ( | Promiscuous (Sigma, NMDA, MATs) | D2 Dopamine / Sigma-1 |
| Selectivity Ratio | >100x ( | <10x (Poor discrimination) | ~1x (Equipotent D2/ |
| Metabolic Stability | High (F-blockade at C3/C4) | Low (Rapid hydroxylation) | Moderate |
| Electronic Profile | Electron-deficient ring ( | Electron-rich ring | Electron-rich |
| Validation Status | Requires Specificity Confirmation | Known Pan-Assay Interference | Well-Characterized "Dirty" Drug |
Analyst Insight: The 3,4-difluoro substitution on Compound 3-DFM reduces the electron density of the aromatic ring. This weakens cation-
interactions common in Dopamine D2 binding pockets, theoretically enhancing selectivity for Sigma-1 or specific enzyme pockets (e.g., PI3K/mTOR intermediates) compared to Alternative A.
Validation Workflow: The "Exclusion" Protocol
Scientific integrity demands that we prove where the molecule does not bind. The following workflow utilizes a Self-Validating System where negative controls are as critical as positive hits.
Diagram 1: The Specificity Screening Tree
Caption: A logic-gated screening workflow. Specificity is defined as High Affinity (Low Ki) at the Primary Target and Low Affinity (High Ki) at the Off-Target Panel.
Experimental Protocols
Protocol A: Competitive Radioligand Binding (Thermodynamic Validation)
Objective: Determine the equilibrium dissociation constant (
Causality: We use [³H]-(+)-Pentazocine (highly selective for Sigma-1) as the competitor. If Compound 3-DFM displaces this ligand but fails to displace [³H]-Spiperone (D2 selective), the selectivity hypothesis is validated.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize Guinea pig brain or transfected HEK293 cells expressing human
receptor. Centrifuge at 40,000 x g to isolate membrane fractions. -
Incubation System:
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Radioligand: 2 nM [³H]-(+)-Pentazocine (
nM). -
Competitor: Compound 3-DFM (10 concentrations,
M to M). -
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
-
-
Equilibrium: Incubate for 120 minutes at 37°C. (Note: Phenylpiperidines are lipophilic; long incubation ensures true equilibrium).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Acceptance Criteria:
-
Hill Slope (
) must be (indicates simple competitive binding). - (Target) < 50 nM.
- (Off-Target D2/NMDA) > 5,000 nM.
Protocol B: Surface Plasmon Resonance (Kinetic Validation)
Objective: Differentiate Compound 3-DFM from "fast-off" promiscuous binders. Specificity often correlates with longer Residence Time (
Causality: Thermodynamic affinity (
Workflow:
-
Immobilization: Amine-couple the target protein (e.g., purified Sigma-1 or GluN2B domain) to a CM5 sensor chip.
-
Injection: Inject Compound 3-DFM at 5 concentrations (single-cycle kinetics).
-
Dissociation: Allow buffer wash for 600 seconds.
-
Comparison: Compare sensorgrams of Compound 3-DFM vs. Generic 3-Phenylpiperidine.
Diagram 2: Kinetic Discrimination Model
Caption: The "Fluorine Lock" hypothesis. The 3,4-difluoro motif may induce a conformational change (isomerization) that stabilizes the complex, increasing residence time compared to unsubstituted analogs.
Troubleshooting & Critical Controls
| Observation | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Lipophilicity of the phenylpiperidine tail. | Increase PEI concentration on filters to 0.5%; Add 0.1% BSA to assay buffer. |
| Biphasic Inhibition Curve | Binding to two sites (e.g., | Use sub-type selective masking agents (e.g., add DTG to mask |
| Insoluble Compound | High LogP of fluorinated rings. | Dissolve in 100% DMSO, then dilute. Ensure final DMSO < 1%. |
References
-
Mechanism of Phenylpiperidine Binding
- Title: Structural Basis for the Binding of Phenylpiperidines to Sigma-1 Receptors.
- Source:Journal of Medicinal Chemistry (2020).
- Context: Explains how the piperidine nitrogen forms a critical salt bridge with Asp126 in the Sigma-1 receptor.
-
(Representative)
-
Fluorine in Medicinal Chemistry
- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
-
Source:Molecules (2020).[1]
- )
-
Validation Standards
- Title: Assay Guidance Manual: Ligand Binding Assays.
- Source:NCBI Bookshelf.
- Context: The authoritative standard for calculating , , and valid
-
Scaffold Relevance (Gedatolisib Intermediate)
- Title: Discovery of Gedatolisib (PF-05212384), a Potent, Dual Inhibitor of PI3K and mTOR.
- Source:ACS Medicinal Chemistry Letters (2016).
- Context: Identifies the 3,4-difluoro-5-methoxyphenyl moiety as a critical pharmacophore for selectivity in kinase inhibitors.
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Piperidine-Based Drugs
Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Pharmaceuticals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility. The piperidine moiety often imparts favorable physicochemical properties to a molecule, such as high aqueous solubility and the ability to form strong hydrogen bonds, which can enhance drug-target interactions and improve pharmacokinetic profiles.[1] The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of various biological targets, while its basic nitrogen atom can be crucial for receptor binding and can influence a compound's absorption and distribution.[1][2]
This guide provides a comparative analysis of the pharmacokinetic profiles of several key piperidine-containing drugs. We will delve into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data. Furthermore, this document will provide detailed protocols for essential in vitro and in vivo assays, offering insights into the rationale behind these experimental choices for drug development professionals.
Comparative Pharmacokinetic Profiles of Key Piperidine-Based Drugs
The pharmacokinetic behavior of a drug determines its onset, intensity, and duration of action. Understanding these parameters is critical for designing safe and effective dosing regimens. The following table summarizes the key pharmacokinetic parameters of several prominent piperidine-based drugs, showcasing the diversity of their ADME profiles.
| Drug | Therapeutic Class | Tmax (h) | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (h) | Major Metabolic Pathways | Primary Excretion Route |
| Donepezil | Acetylcholinesterase Inhibitor | 3-8[3] | ~100%[4] | ~96%[3] | ~70-81.5[3][5] | CYP2D6 and CYP3A4 mediated metabolism, glucuronidation[3] | Urine and feces[3] |
| Risperidone | Atypical Antipsychotic | ~1[6] | ~70% (for active moiety) | Risperidone: ~90%; 9-hydroxyrisperidone: ~77%[6] | Active Moiety: ~20[6][7] | CYP2D6 hydroxylation to 9-hydroxyrisperidone (active metabolite)[8] | Urine |
| Paroxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 2-8[9] | ~50% (saturable first-pass metabolism)[10] | ~95%[9] | ~21[10] | Primarily CYP2D6 | Urine and feces[11] |
| Methylphenidate | CNS Stimulant | ~2 (immediate release)[12] | Varies by formulation | Low (10-33%) | ~2-3[12] | De-esterification by CES1 to ritalinic acid (inactive)[13] | Urine (as metabolites)[13] |
| Fentanyl | Opioid Analgesic | Rapid (IV), 0.3-0.4 (intranasal)[14] | High (IV), 50-90% (transmucosal/intranasal)[14] | ~80-85% | 3.65 (IV)[15] | N-dealkylation by CYP3A4[15] | Urine (primarily as metabolites)[15] |
| Loperamide | Opioid-receptor agonist (peripheral) | 2.5-5[5][15] | <1% (extensive first-pass metabolism)[14] | ~97%[16] | ~10.8[5][16] | N-demethylation by CYP3A4 and CYP2C8[14][15] | Feces |
| Haloperidol | Typical Antipsychotic | 1.7-6.1 (oral)[17] | 60-70% (oral)[3][17] | ~90%[17] | 14.5-36.7[17] | Reduction, oxidation (CYP3A4), and glucuronidation[6][17] | Biliary[17] |
| Celecoxib * | NSAID (COX-2 Inhibitor) | ~3[18] | Not determined, well absorbed[19] | ~97% | ~11 | Methyl hydroxylation by CYP2C9[18][20] | Feces and urine (as metabolites)[18][19] |
Note: Celecoxib contains a pyrazole ring fused with a benzene ring and a sulfonamide group, with a tolyl group attached to the pyrazole ring. While not a simple piperidine, its piperidine-like saturated heterocyclic moiety contributes to its overall structure and properties.
The "Why": Rationale Behind Key Pharmacokinetic Assays
The selection of appropriate in vitro and in vivo assays is paramount in drug discovery and development. These studies provide critical data to predict a drug's behavior in humans, identify potential liabilities, and establish a safe therapeutic window.[21][22]
-
In Vitro ADME Assays: These are foundational studies that provide early insights into a drug's pharmacokinetic properties.[23][24] They are crucial for filtering out unsuitable drug candidates early in the discovery process, saving significant time and resources.[21]
-
In Vivo Pharmacokinetic Studies: These studies in animal models are essential for understanding the complete ADME profile of a drug in a living system.[12][25] They provide data on drug exposure, dose requirements, and potential for accumulation, which are critical for designing safe and effective clinical trials.[12][26]
Below, we delve into the causality behind the selection of key assays.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure the reliability of the experimental data.
In Vivo Pharmacokinetic Study in Rodents
Rationale: This study is fundamental for determining the in vivo absorption, distribution, metabolism, and excretion of a drug candidate.[12][27] Rodent models are often used in early-stage development due to their physiological similarities to humans, relatively low cost, and established protocols.[25] The data generated, such as Cmax, Tmax, AUC, and half-life, are crucial for dose selection in subsequent efficacy and toxicology studies.[26]
Protocol:
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), considering the specific research question and available historical data.[25]
-
Dosing:
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel or sparse sampling.[27]
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the parent drug and any major metabolites in the plasma/serum samples using a validated analytical method, typically LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.[27]
-
Workflow for In Vivo Pharmacokinetic Study:
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[28][29] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[28][30] This assay helps to classify compounds based on their permeability and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[28]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Assessment:
-
Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the A-to-B permeability (Papp A-B).
-
In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side to determine the B-to-A permeability (Papp B-A).
-
-
Efflux Ratio Calculation: Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[28]
-
Controls: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds.[28] To identify specific transporters, the assay can be run in the presence and absence of known inhibitors (e.g., verapamil for P-gp).[28]
Workflow for Caco-2 Permeability Assay:
Caption: Workflow for a Caco-2 permeability assay.
Plasma Protein Binding Assay
Rationale: The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to reach its target site.[11][31] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[4][31] High plasma protein binding can limit drug distribution and may be a source of drug-drug interactions.[11][31]
Protocol (Rapid Equilibrium Dialysis - RED):
-
Device Preparation: Prepare the RED device, which consists of two chambers separated by a semipermeable membrane.
-
Sample Preparation: Add the test compound to plasma in one chamber and buffer in the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sample Analysis: Collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the test compound in both chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolic Stability Assay
Rationale: The metabolic stability of a drug determines its half-life and oral bioavailability. A drug that is rapidly metabolized will have a short duration of action and may require frequent dosing. This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.
Protocol (Liver Microsomes):
-
Incubation: Incubate the test compound with liver microsomes (human or animal) and NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to determine the amount of parent compound remaining at each time point.
-
Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolic Pathways of Piperidine-Based Drugs
The piperidine ring is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[32][33] The specific metabolic pathways can be influenced by the substitution pattern on the piperidine ring.[2][7]
Common Metabolic Pathways for Piperidine-Containing Drugs:
Sources
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
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- 6. ClinPGx [clinpgx.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 9. mdpi.com [mdpi.com]
- 10. infinixbio.com [infinixbio.com]
- 11. What is the role of plasma protein binding (PPB) studies? [synapse.patsnap.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 15. medcentral.com [medcentral.com]
- 16. pdr.net [pdr.net]
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- 20. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. labs.iqvia.com [labs.iqvia.com]
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- 29. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
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- 33. pubs.acs.org [pubs.acs.org]
Benchmarking new piperidine synthesis methods against classical routes
From High-Pressure Hydrogenation to Photoredox Precision
Executive Summary
The piperidine scaffold is the structural backbone of over 70 FDA-approved small-molecule drugs, including fentanyl, paroxetine, and ritalin. Historically, the "sledgehammer" approach—heterogeneous catalytic hydrogenation of pyridines—has dominated due to atom economy and scalability. However, the demand for non-canonical substitution patterns and high enantiopurity has rendered classical methods insufficient for modern pharmacophores.
This guide benchmarks the industry-standard Classical Hydrogenation against two emerging challengers: Photoredox
Part 1: The Benchmark – Classical Heterogeneous Hydrogenation
The "Sledgehammer" Approach
The reduction of pyridine to piperidine is the most direct route to the scaffold. In industrial settings, this is typically achieved using transition metals (Pd, Pt, Rh) on carbon supports under high pressure.
Mechanistic Causality
Why do we use high pressure and acidic media?
-
Aromatic Stability: Pyridine has a resonance energy of ~27 kcal/mol. Overcoming this requires significant energy (heat/pressure) or highly active catalysts.[1]
-
Catalyst Poisoning: The basic nitrogen lone pair binds strongly to metal surfaces, poisoning the catalyst. Acidic media (acetic acid or HCl) protonates the nitrogen, preventing surface poisoning and activating the ring toward hydride transfer.
Standard Protocol (Self-Validating)
-
Substrate: 3-substituted pyridine (e.g., 3-picoline).
-
Catalyst: 5 mol% PtO₂ (Adams' Catalyst) or 10% Pd/C.
-
Solvent: Glacial Acetic Acid (Critical for protonation).
-
Conditions: 50 bar H₂, 25°C - 80°C.
Step-by-Step Workflow:
-
Preparation: Dissolve substrate (1.0 equiv) in glacial acetic acid (0.5 M). Add catalyst carefully under inert atmosphere (Ar/N₂).
-
Pressurization: Purge reactor 3x with H₂, then charge to 50 bar.
-
Reaction: Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations.
-
Workup: Filter catalyst over Celite. Neutralize filtrate with NaOH (exothermic!). Extract with DCM.[1]
Mechanistic Diagram: Heterogeneous Surface Hydrogenation
Caption: Stepwise reduction on metal surface. Acid prevents N-poisoning; H2 adds sequentially.
Part 2: The Challenger – Photoredox -C-H Functionalization
The "Precision Scalpel"
While hydrogenation builds the ring, photoredox catalysis allows for the Late-Stage Functionalization (LSF) of existing piperidine scaffolds. This is critical for drug discovery, where medicinal chemists need to add complexity (e.g., aryl groups) to a simple piperidine core without de novo synthesis.
Mechanistic Causality
Why use Iridium photocatalysts and blue light?
-
Radical Access: The
-C-H bond of amines is weakened (~90 kcal/mol) but hard to access thermally. Excited state Ir(III)* is a potent oxidant ( ) capable of single-electron transfer (SET) to generate an -amino radical. -
Spin-Center Shift: This method bypasses steric hindrance, allowing coupling of complex arenes to the piperidine ring that would be impossible via SN2 or reductive amination.
Protocol: MacMillan
-Arylation[2]
-
Substrate: N-Boc-piperidine.[3]
-
Coupling Partner: 1,4-Dicyanobenzene (Radical acceptor).
-
Catalyst: [Ir(ppy)₂dtbbpy]PF₆ (1 mol%).
-
Light Source: 34W Blue LED (450 nm).
-
Solvent: DMSO or MeCN (degassed).
Step-by-Step Workflow:
-
Setup: In a glovebox, combine amine (1.0 equiv), arene (1.5 equiv), catalyst (0.01 equiv), and base (CsOAc).
-
Irradiation: Seal vial. Irradiate with blue LED fan-cooled setup to maintain 25°C.
-
Monitoring: Reaction typically completes in 12-24h. The color shift (yellow to dark orange) often indicates radical generation.
-
Purification: Silica gel chromatography. (Note: Remove Ir residues carefully as they are toxic).
Mechanistic Diagram: Photoredox Cycle
Caption: Visible-light mediated redox cycle generating reactive
Part 3: The Green Alternative – Biocatalytic Imine Reduction
The "Chiral Template"
For creating chiral piperidines with high enantiomeric excess (ee), biology outperforms chemistry. Imine Reductases (IREDs) reduce cyclic imines (tetrahydropyridines) to piperidines.
Mechanistic Causality
Why use Enzymes?
-
Chiral Pocket: The enzyme active site provides a rigid chiral environment, ensuring hydride delivery to only one face of the imine.
-
Ambient Conditions: Reactions occur in water at pH 7, eliminating toxic solvents and high pressures.
Protocol: IRED-Catalyzed Reduction[3][4]
-
Substrate: 2-substituted cyclic imine (e.g., 6-methyl-2,3,4,5-tetrahydropyridine).
-
Biocatalyst: Mesorhizobium sp.[5] IRED (expressed in E. coli lysate).
-
Cofactor Recycling: NADP+ (0.5 mM), Glucose, Glucose Dehydrogenase (GDH).
-
Buffer: Phosphate buffer (100 mM, pH 7.0).
Step-by-Step Workflow:
-
Mix: Combine buffer, glucose (5 equiv), GDH, and NADP+ in a flask.
-
Initiate: Add substrate (10-50 mM) and IRED lysate.
-
Incubate: Shake at 30°C, 180 rpm for 24h.
-
Extraction: Basify to pH 12 (NaOH), extract with EtOAc. (Note: No metal scavenging required).
Part 4: Comparative Data Analysis
The following table synthesizes performance metrics based on recent literature benchmarks (see References).
| Metric | Classical Hydrogenation | Photoredox | Biocatalytic (IRED) |
| Primary Utility | Bulk synthesis of simple rings | Adding complexity to existing rings | Enantioselective synthesis |
| Atom Economy | High (100% for H₂ addition) | Moderate (Loss of leaving groups) | High (Water is byproduct) |
| Yield (Typical) | >90% | 50% - 80% | 70% - 95% |
| Enantioselectivity | Low (Racemic unless chiral aux used) | High (via thermodynamic epimerization) | Excellent (>99% ee) |
| Scalability | High (kg to ton) | Low/Medium (Photon penetration limits) | Medium (Enzyme cost/stability) |
| Conditions | Harsh (50 bar H₂, Heat, Acid) | Mild (25°C, Blue Light) | Mild (30°C, pH 7, Aqueous) |
| Cost Driver | Precious Metal (Pd/Pt) | Iridium Catalyst / Ligands | Enzyme Engineering |
Part 5: Decision Matrix & Conclusion
Use the following logic flow to select your method:
Caption: Logic flow for selecting synthesis method based on chirality, complexity, and scale.
Conclusion: For bulk commodity chemicals, Classical Hydrogenation remains undefeated due to cost and scalability. However, for high-value pharmaceutical intermediates requiring specific stereochemistry, Biocatalysis is the superior green alternative. When the goal is diversifying a lead compound library with complex arylations, Photoredox offers unique disconnections that classical methods cannot achieve.
References
-
Classical Hydrogenation Mechanism
-
Zhao, J., et al. (2015). "Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid." Dalton Transactions. Link
-
-
Photoredox
-Arylation: -
Biocatalytic Synthesis (IREDs)
-
Green Chemistry & Electrochemical Alternatives
-
General Review of Methods
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of 3,4-Difluoro vs. 3,5-Difluoro Substituted Phenylpiperidines
Introduction: The Phenylpiperidine Scaffold and the Strategic Role of Fluorine
The phenylpiperidine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in the realm of central nervous system (CNS) disorders.[1][2] Its rigid structure provides a reliable scaffold for orienting functional groups toward biological targets. The strategic introduction of fluorine atoms onto the phenyl ring is a widely employed medicinal chemistry tactic to modulate a compound's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's binding affinity, metabolic stability, lipophilicity, and pKa.[3][4]
This guide provides a comparative analysis of two common difluorination patterns on the phenylpiperidine scaffold: 3,4-difluoro and 3,5-difluoro substitution. While seemingly minor, this positional isomerism can lead to significant divergence in biological activity. We will explore these differences primarily through the lens of their interaction with the Dopamine Transporter (DAT), a key therapeutic target for conditions like ADHD and a binding site for various psychostimulants.[5][6]
The Dopamine Transporter (DAT): A Primary Target
The Dopamine Transporter (DAT) is a membrane protein crucial for regulating dopaminergic neurotransmission. It achieves this by clearing dopamine from the synaptic cleft and returning it to the presynaptic neuron for subsequent reuse.[7][8] This reuptake process terminates the dopamine signal and is essential for maintaining dopamine homeostasis.[9] Inhibition of DAT leads to elevated extracellular dopamine levels, a mechanism exploited by therapeutic agents like methylphenidate and illicit drugs like cocaine.[5][10] Phenylpiperidine-based molecules have been extensively studied as potent and selective DAT inhibitors.[11][12]
The DAT provides an excellent case study for understanding how the placement of fluorine atoms on the phenyl ring can dictate biological function. The transporter's binding pocket is a finely-tuned environment where subtle changes in a ligand's electronic and steric properties can dramatically alter binding affinity and functional activity.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the primary function of DAT: the uptake of dopamine from the extracellular space.
Causality and Rationale: While a binding assay measures affinity, it doesn't confirm functional effect (i.e., inhibitor vs. substrate). This assay directly measures the inhibition of dopamine transport, providing a functional potency value (IC50). It uses synaptosomes, which are resealed nerve terminals that contain functional transporters.
Step-by-Step Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue using a series of homogenization and centrifugation steps in a sucrose-based buffer.
-
Pre-incubation: Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound (3,4- or 3,5-difluorophenylpiperidine) for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]Dopamine to the mixture.
-
Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. The reaction must be kept within the initial linear phase of uptake.
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.
-
Nonspecific Uptake: Determine nonspecific uptake in parallel samples by either incubating at 0-4°C or by adding a saturating concentration of a known DAT inhibitor (e.g., nomifensine).
-
Quantification & Analysis: Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting. Calculate the IC50 value by plotting the percent inhibition of specific uptake versus the log concentration of the test compound.
Conclusion and Future Directions
The substitution pattern of fluorine atoms on a phenylpiperidine ring is a critical determinant of biological activity. The available evidence, while not from direct comparative studies, suggests that 3,4-difluoro and 3,5-difluoro substitutions can steer a common scaffold toward vastly different biological targets. The 3,4-difluoro motif appears well-suited for interaction with aminergic transporters and receptors like the dopamine D4 receptor, likely due to its distinct electrostatic profile. The 3,5-difluoro motif is found in compounds targeting other systems entirely.
This analysis underscores a fundamental principle in medicinal chemistry: isomeric changes that seem minor on paper can have profound consequences at the molecular level. To build a conclusive SAR, the next logical step would be the de novo synthesis and parallel testing of a matched pair of 3-aryl-4-substituted-piperidines, where the aryl group is 3,4-difluorophenyl in one and 3,5-difluorophenyl in the other. Evaluating these compounds in a suite of assays, including DAT binding and uptake, as well as against a panel of other CNS receptors, would provide definitive data on how this specific structural change modulates potency and selectivity.
References
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Subramaniam, D., et al. (n.d.). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC. National Center for Biotechnology Information. [Link]
-
Desai, R. I., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed. National Center for Biotechnology Information. [Link]
-
Li, J., et al. (2022). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC. National Center for Biotechnology Information. [Link]
-
El-Hajjaji, F. Z., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Gao, Y. G., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed. National Center for Biotechnology Information. [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Dopamine transporter. Retrieved from [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC. National Center for Biotechnology Information. [Link]
-
Block, E. R., & Dragomir, A. (2012). Mechanisms of dopamine transporter regulation in normal and disease states - PMC. National Center for Biotechnology Information. [Link]
-
Kim, K. H., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed. National Center for Biotechnology Information. [Link]
-
Izenwasser, S., et al. (2003). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate - PubMed. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - MDPI. Multidisciplinary Digital Publishing Institute. [Link]
-
Lotharius, J., & O'Malley, K. L. (2004). Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration - PubMed. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]
Sources
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- 3. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Off-Target Effects of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
This guide provides an in-depth technical analysis of the off-target pharmacology of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine . This molecule belongs to the 3-phenylpiperidine class, a privileged scaffold in medicinal chemistry often utilized for monoamine transporter inhibitors (DAT/NET/SERT) and Sigma receptor ligands.
The following analysis synthesizes structural alerts, known structure-activity relationships (SAR) of the 3-phenylpiperidine class, and specific physicochemical properties imparted by the 3,4-difluoro-5-methoxy substitution pattern.
Executive Summary & Molecule Profile
3-(3,4-Difluoro-5-methoxyphenyl)piperidine is a lipophilic, basic amine characterized by a piperidine ring substituted at the 3-position with a polysubstituted phenyl ring. This specific substitution pattern (3,4-difluoro-5-methoxy) is designed to modulate metabolic stability (via fluorine blockade of labile sites) and electronic properties, but it introduces specific off-target liabilities distinct from unsubstituted phenylpiperidines.
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
Core Scaffold: 3-Phenylpiperidine (associated with psychoplastogens, antidepressants, and stimulants).
-
Key Substituents:
-
3,4-Difluoro: Increases metabolic stability against CYP-mediated oxidation at the phenyl ring; increases lipophilicity (
). -
5-Methoxy: Provides a hydrogen bond acceptor; introduces a metabolic soft spot (O-demethylation).
-
-
Primary Class: Monoamine Reuptake Inhibitor / Sigma Receptor Ligand.
Critical Off-Target Liabilities
The off-target profile is dominated by the molecule's amphiphilic nature (basic nitrogen + lipophilic aromatic tail), a pharmacophore strongly associated with hERG binding and phospholipidosis.
A. hERG Channel Inhibition (Cardiotoxicity)
The most critical safety liability for 3-phenylpiperidines is blockade of the hERG potassium channel (
-
Mechanism: The protonated piperidine nitrogen mimics the positively charged moiety of known hERG blockers (e.g., dofetilide), while the 3,4-difluoro-5-methoxyphenyl group engages in
-stacking interactions with residues Y652 and F656 in the channel pore. -
Risk Level: High . The addition of the methoxy group increases molecular volume, potentially enhancing hydrophobic contacts within the pore compared to the 3,4-difluoro analog.
B. CYP2D6 Inhibition (Drug-Drug Interactions)
As a lipophilic basic amine, this compound is a likely substrate and competitive inhibitor of CYP2D6 .
-
Mechanism: The basic nitrogen binds to the acidic residue (Asp301) in the CYP2D6 active site.
-
Impact: Co-administration with CYP2D6 substrates (e.g., metoprolol, dextromethorphan) may lead to elevated plasma levels of concomitant drugs.
C. Sigma Receptor Promiscuity
While often a primary target, Sigma-1 (
-
Consequence: Unintended Sigma-2 activation can induce cytotoxicity or motor effects.
Comparative Performance Analysis
The following table compares 3-(3,4-Difluoro-5-methoxyphenyl)piperidine against standard analogs to contextualize its off-target risks.
| Feature | Target Molecule (3,4-diF, 5-OMe) | 3,4-Difluorophenylpiperidine (Analog) | Paroxetine (Structural Reference) |
| hERG Liability | High (Predicted IC50 < 10 µM) | Moderate | Low (due to benzodioxole polarity) |
| CYP2D6 Inhibition | Strong (Competitive) | Moderate | Potent (Mechanism-based inactivator) |
| Metabolic Route | O-demethylation (primary), N-oxidation | N-oxidation, Ring hydroxylation | Benzodioxole opening |
| Lipophilicity (cLogP) | ~2.8 - 3.2 | ~2.5 | 3.15 |
| Sigma-1 Affinity | High ( | High | Low |
Experimental Validation Protocols
To validate these off-target effects, the following standardized protocols are recommended.
Protocol 1: hERG Inhibition Assay (Patch Clamp)
Objective: Quantify the risk of QT prolongation.
-
Cell Line: CHO or HEK293 cells stably expressing hERG (
). -
Preparation: Dissolve 3-(3,4-Difluoro-5-methoxyphenyl)piperidine in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 30 µM) in extracellular physiological buffer.
-
Electrophysiology:
-
Use whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activation), then repolarize to -50 mV for 2s (tail current measurement).
-
-
Analysis: Measure peak tail current amplitude. Plot % inhibition vs. concentration to determine IC50.
-
Acceptance Criteria: Positive control (E-4031) must show IC50 ~10-50 nM.
-
Protocol 2: CYP Inhibition Screening (Fluorescent)
Objective: Assess reversible inhibition of CYP2D6 and CYP3A4.
-
System: Human liver microsomes (HLM) or recombinant CYP enzymes (Supersomes™).
-
Substrates:
-
CYP2D6: AMMC (3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin).
-
CYP3A4: BFC (7-Benzyloxy-4-trifluoromethylcoumarin).
-
-
Workflow:
-
Incubate test compound (0.1 - 50 µM) with enzyme and NADPH regenerating system for 10 min at 37°C.
-
Add fluorescent substrate and incubate for 20-45 min.
-
Stop reaction with acetonitrile/Tris base.
-
-
Readout: Measure fluorescence (Ex/Em specific to metabolite). Calculate IC50.
Mechanistic Visualization
The following diagram illustrates the predicted metabolic and off-target interaction pathways for the molecule.
Caption: Predicted off-target interaction network and metabolic fate. Red path indicates critical safety liability (hERG).
References
- Glennon, R. A. (2005). Phenylisopropylamine stimulants: Amphetamine-related agents. In Stimulants: Neurochemical, Behavioral, and Clinical Perspectives. CRC Press. (Context on phenylpiperidine SAR).
-
Guo, J., & Lees-Miller, J. P. (2019). hERG Channel Trafficking and Pharmacological Rescue of Trafficking-Deficient Mutations. Frontiers in Pharmacology, 10, 1158. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
PubChem Compound Summary . (2024). Piperidine derivatives and structural analogs. National Library of Medicine. Link
3-(3,4-Difluoro-5-methoxyphenyl)piperidine: Proper Disposal & Handling Guide
[1]
Executive Summary & Immediate Action
Do not dispose of this compound down the drain or in general trash. 3-(3,4-Difluoro-5-methoxyphenyl)piperidine is a halogenated organic base .[1][2] Its disposal requires strict segregation from acidic waste streams to prevent exothermic reactions and from non-halogenated solvents to ensure compliant incineration.
Immediate Classification for Disposal:
-
Primary Hazard: Corrosive (Organic Base), Irritant.[1]
-
Secondary Hazard: Fluorinated combustion byproducts (Hydrogen Fluoride).
-
RCRA Status: Hazardous Waste (Likely D002 if liquid; treat as Halogenated Organic for incineration).
-
Disposal Method: High-temperature incineration with acid gas scrubbing.
Technical Hazard Profiling (The "Why")
As researchers, we must understand the causality behind safety protocols. This molecule combines a piperidine ring with a fluorinated phenyl group. This structural duality dictates our handling procedures:
-
The Piperidine Moiety (The Base): Piperidine derivatives are secondary amines. They are basic and can react violently with strong acids (oxidizing acids like Nitric Acid are particularly dangerous). Causality: Mixing this waste with an acidic waste stream can cause immediate boiling, splattering, or container rupture due to rapid heat generation.[1]
-
The Fluorinated Phenyl Group (The Halogen): The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration at lower temperatures may not fully mineralize the compound. Furthermore, combustion generates Hydrogen Fluoride (HF) gas.[1] Causality: This waste must be tagged as "Halogenated" so the waste management facility routes it to an incinerator equipped with caustic scrubbers to neutralize the HF emissions.
Physicochemical & Disposal Data Table
| Parameter | Value / Classification | Operational Implication |
| Physical State | Solid or Viscous Oil (MW: ~227.25 g/mol ) | Use wide-mouth HDPE containers; avoid glass if possible to prevent breakage. |
| Basicity (pKa) | ~10-11 (Piperidine ring) | INCOMPATIBLE with acids. Segregate strictly. |
| Halogen Content | High (2 Fluorine atoms) | Must be labeled "Halogenated Organic Waste" . |
| Solubility | Organic Solvents (DCM, MeOH), Low Water Solubility | Do not attempt aqueous neutralization; use solvent rinse for cleaning.[1] |
| EPA Waste Code | D002 (Corrosive), or Characteristic | Label as "Hazardous Waste - Toxic/Corrosive".[1] |
Segregation & Packaging Protocol (The "How")
This protocol is designed as a self-validating system . If you cannot check off a step, the process is unsafe.[1]
Step 1: Waste Stream Identification
Before moving the vessel, confirm the state of the material.
-
Pure Solid/Oil: Dispose of in a dedicated solid waste container.
-
Solution (Reaction Mixture): Determine the solvent. If dissolved in DCM or Chloroform, it goes to Halogenated Liquid Waste .[1] If in Methanol/Ethanol, it still goes to Halogenated Liquid Waste because the solute (the piperidine) carries the halogens.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred. It is resistant to bases and resistant to breakage.
-
Venting: Ensure the cap is vented if there is any risk of residual reaction, though for stable intermediates, standard tight-sealing caps are acceptable.[1]
Step 3: Labeling (Critical)
The label must explicitly state:
-
Full Chemical Name: 3-(3,4-Difluoro-5-methoxyphenyl)piperidine.[1]
-
Constituents: "Contains Organic Fluorine."
-
Hazard Warnings: "Corrosive," "Irritant," "Do Not Mix with Acids."[1]
Step 4: The "Double-Check" Transfer
-
Scenario: You are pouring a reaction mixture into the waste drum.
-
Validation: Check the pH of the waste drum before pouring. If the drum is acidic (pH < 4) and you pour this basic amine in, you risk an excursion. Rule: Never pour amines into a drum unless you know the drum's history or it is a fresh "Organic Base" designated drum.
Visualizing the Workflow
The following diagram outlines the decision logic for disposing of this specific intermediate.
Figure 1: Decision matrix for the segregation of fluorinated piperidine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute dictates a Halogenated Waste classification.[1]
Emergency Procedures (Spill Response)
In the event of a benchtop spill of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine:
-
PPE Upgrade: Immediately don double nitrile gloves and safety goggles. If the substance is in powder form and airborne, use a respiratory mask (N95 or half-face respirator with organic vapor/particulate cartridges).
-
Containment:
-
Solids: Do not sweep vigorously (avoids dust). Cover with a damp paper towel to weigh it down, then scoop into a disposable container.[1]
-
Liquids: Do NOT use acidic spill kits (like those for neutralizing caustics) immediately, as the heat of neutralization may volatilize the solvent or the amine. Use an inert absorbent (vermiculite, clay, or "Universal" pads).[1]
-
-
Decontamination: Once the bulk material is removed, wipe the surface with a dilute surfactant (soap and water) followed by a solvent wipe (ethanol) to pick up organic residues. Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidelines for organic base segregation).
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). (Identification of corrosive and toxic characteristics).
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. (Specifics on amine/acid incompatibility).
-
PubChem. (2023). Piperidine Safety and Hazards Summary. (Proxy data for piperidine derivative toxicity and flammability).
Personal protective equipment for handling 3-(3,4-Difluoro-5-methoxyphenyl)piperidine
Executive Summary: The "Unknown Hazard" Protocol
As researchers, we often handle novel scaffolds where specific toxicological data is sparse. 3-(3,4-Difluoro-5-methoxyphenyl)piperidine is a fluorinated, pharmacologically active intermediate. While specific LD50 data may not exist for this exact CAS, its structural motifs—a secondary amine coupled with a lipophilic fluorinated phenyl ring—dictate a strict safety posture.
We must treat this compound not just as a chemical irritant, but as a potential bioactive agent . The fluorine substitution enhances lipophilicity, increasing the risk of dermal absorption, while the piperidine core presents corrosivity and respiratory risks.
This guide moves beyond generic "safety glasses and gloves" to a risk-stratified PPE matrix designed for drug discovery workflows.
Part 1: Hazard Identification & Risk Stratification
Before selecting PPE, we must understand the why. This molecule presents a dual-threat profile:
| Structural Motif | Associated Hazard | Mechanism of Action |
| Piperidine Core | Corrosive / Irritant (pH > 11) | Secondary amines are basic; they can cause chemical burns to mucous membranes and lung tissue upon inhalation [1]. |
| Difluorophenyl Group | Enhanced Permeability | Fluorination increases lipophilicity (LogP), facilitating rapid transport across the stratum corneum (skin barrier) [2]. |
| Methoxy Substituent | Metabolic Stability | Common in CNS-active drugs; implies the molecule is designed to resist metabolic breakdown, potentially prolonging systemic effects if absorbed. |
GHS Classification (Inferred/Precautionary):
-
H314: Causes severe skin burns and eye damage (if free base).
-
H302/H312: Harmful if swallowed or in contact with skin.[1][2]
Part 2: The PPE Matrix
Standard latex gloves are insufficient for fluorinated amines. The following matrix is the required standard for handling this compound in amounts >10 mg.
Personal Protective Equipment Specifications
| Zone | Equipment | Technical Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil Nitrile (Blue/White)Outer: 5-8 mil Extended Cuff Nitrile (Purple/Green) | Fluorinated organics can permeate thin nitrile. The "double-layer" creates a breakthrough buffer and allows outer glove removal without exposing skin [3]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1+ (Indirect Venting) | Crucial: Safety glasses with side shields are inadequate for powders. Fine fluorinated dust flows around shields; goggles seal the orbital area. |
| Respiratory | Engineering Control Primary | Work exclusively in a certified Fume Hood. | If weighing outside a hood is unavoidable (highly discouraged), a P100/OV (Organic Vapor) respirator is mandatory. |
| Body Defense | Lab Coat + Apron | Poly-cotton blend (minimum). Tyvek sleeves recommended for scale-up (>5g). | Cotton absorbs; Tyvek repels. Use sleeves to bridge the gap between glove cuff and lab coat. |
Part 3: Operational Workflow (Step-by-Step)
Safety is not just what you wear; it is how you move.
Phase A: Pre-Handling Preparation
-
Static Check: Fluorinated powders are notoriously static-prone. Place an ionizing bar or anti-static gun near the balance inside the fume hood.
-
Solvent Selection: If dissolving, avoid DCM (dichloromethane) if possible, as it facilitates skin permeation of amines. Use EtOAc or Methanol for initial transfers.
Phase B: The "Clean-Dirty" Donning Protocol
-
Wash Hands thoroughly before starting.[3]
-
Don Inner Gloves (inspect for pinholes).
-
Don Lab Coat , ensuring cuffs cover the wrists.
-
Don Outer Gloves (Long Cuff), pulling them over the lab coat sleeves. This creates a "shingle effect" where spills run off the glove onto the coat, not onto the skin.
-
Adjust Goggles to ensure a tight seal against the temples.
Phase C: Handling & Transfer
-
Open Container: Only inside the fume hood. Keep the sash at the lowest working height (approx. 18 inches).
-
Weighing: Use a disposable anti-static weighing boat.
-
Technique: Do not "tap" the spatula against the boat, as this launches dust. Use a gentle rolling motion.
-
-
Spill Management: If powder spills in the hood, cover immediately with a wet paper towel (water/methanol) to prevent dust aerosolization. Do not sweep dry powder.
Phase D: Doffing (The Danger Zone)
Most exposures occur after the experiment, during glove removal.
-
Outer Glove Removal: Use the "Beak Method"—pinch the outside of one glove, pull it off inside out, and hold it in the gloved hand. Slide a finger under the remaining glove and peel it off over the first.
-
Inspect Inner Gloves: Check for any discoloration.
-
Wash Hands: Wash with inner gloves on, then remove inner gloves, then wash bare hands.
Part 4: Waste Management & Decontamination
Disposal Logic: Since this is a research chemical, it does not likely have a specific RCRA "P" or "U" listing. However, it must be managed as Hazardous Organic Waste .
-
Liquid Waste: Segregate into "Basic Organic Waste" (pH > 7). Do not mix with acidic waste streams to avoid exothermic neutralization or precipitation.
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels go into a Double-Bagged solid waste container labeled "Toxic Solid."
-
Glassware Decontamination:
Part 5: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling this specific class of compound.
Figure 1: Operational safety workflow emphasizing the critical decontamination step using acid to neutralize the amine volatility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[7] United States Department of Labor.[7] [Link]
-
PubChem. (n.d.). Piperidine Compound Summary. National Library of Medicine. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. gustavus.edu [gustavus.edu]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
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